Aurora A inhibitor 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H21ClFN5 |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
1-(4-chloro-2-methylphenyl)-N-[[1-(4-fluorophenyl)-5-imidazol-1-yl-3-methylpyrazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C22H21ClFN5/c1-15-11-18(23)4-3-17(15)12-26-13-21-16(2)27-29(20-7-5-19(24)6-8-20)22(21)28-10-9-25-14-28/h3-11,14,26H,12-13H2,1-2H3 |
InChI Key |
ONRCUNHZJOSXCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CNCC2=C(N(N=C2C)C3=CC=C(C=C3)F)N4C=CN=C4 |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of Aurora A Inhibitors
This technical guide delineates the mechanism of action of Aurora A kinase inhibitors, a class of molecules with significant therapeutic potential in oncology. While the designation "Aurora A inhibitor 3" is not a standardized nomenclature for a specific clinical agent, this document will refer to the compound listed as "Aurora Kinase Inhibitor III" by chemical suppliers as a reference point for a potent and selective agent. The core mechanisms described herein are representative of selective Aurora A inhibitors that have been extensively studied in preclinical and clinical settings.
Introduction to Aurora A Kinase
Aurora A is a key member of the Aurora family of serine/threonine kinases that play pivotal roles in the regulation of mitosis.[1] The human genome encodes three members: Aurora A, B, and C.[2] Aurora A is primarily involved in processes critical for cell division, including centrosome maturation and separation, the assembly of a bipolar mitotic spindle, and ensuring microtubule-kinetochore attachment.[2][3][4][5] Its expression and activity are tightly regulated throughout the cell cycle, peaking during the G2 phase and mitosis (G2/M).[5]
The gene encoding Aurora A is located on chromosome 20q13.2, a region frequently amplified in various human cancers.[6] Overexpression of Aurora A can override the spindle assembly checkpoint, leading to genetic instability, aneuploidy, and tumorigenesis, making it a compelling target for cancer therapy.[3][4]
Biochemical Mechanism of Inhibition
The primary mechanism of action for an Aurora A inhibitor is the competitive blockade of the ATP-binding pocket within the kinase's catalytic domain. By occupying this site, the inhibitor prevents the phosphorylation of ATP, thereby halting the downstream signaling cascade that relies on Aurora A's kinase activity.
A crucial event in Aurora A activation is its own autophosphorylation at Threonine 288 (Thr288) located in the activation loop, or "T-loop".[3][6] Selective inhibitors directly prevent this autophosphorylation, locking the kinase in an inactive state.[6][7] This inhibition is the primary molecular event that leads to the diverse cellular consequences observed upon treatment.
Some inhibitors bind to the active "DFG-in" conformation of the kinase, while others may preferentially bind to the inactive "DFG-out" state, which can influence their selectivity and potency against different activation states of Aurora A.[8] The binding of allosteric activators, such as TPX2, can also alter an inhibitor's affinity for Aurora A.[9][10]
Cellular Mechanism of Action and Signaling Pathways
Inhibition of Aurora A kinase activity disrupts its regulatory functions during mitosis, leading to a cascade of cellular events.
3.1. Disruption of Mitotic Entry and Spindle Formation: Aurora A is essential for the transition from the G2 to the M phase of the cell cycle.[4] It phosphorylates and activates key mitotic players, including Polo-like kinase 1 (PLK1).[4] By inhibiting Aurora A, entry into mitosis is delayed or blocked. For cells that do enter mitosis, the most prominent phenotype is the failure of centrosome separation, resulting in the formation of characteristic monopolar spindles.[4][6] This defect in spindle assembly activates the spindle assembly checkpoint, causing a transient arrest in mitosis.[6]
3.2. Induction of Apoptosis: While the initial response to Aurora A inhibition is mitotic arrest, this state is often not sustained.[6] Cells may exit mitosis without proper cell division, a process known as mitotic slippage, resulting in polyploid cells. Ultimately, the profound mitotic defects trigger apoptotic cell death.[4][6][11] This can occur through p53-dependent or independent pathways.[6]
3.3. Emerging Role in Immuno-oncology: Recent studies have uncovered a novel mechanism linking Aurora A inhibition to the tumor immune microenvironment. Inhibition of Aurora A has been shown to activate the cGAS/STING/NF-κB signaling pathway.[12] This activation leads to the upregulation of Programmed Death-Ligand 1 (PD-L1) on tumor cells.[12] While this effect can compromise the inhibitor's own antitumor efficacy by promoting immune escape, it provides a strong rationale for combination therapies with immune checkpoint inhibitors, such as anti-PD-L1 antibodies.[12]
Signaling Pathway Diagram
Caption: Core signaling pathways affected by Aurora A inhibition.
Quantitative Data and Selectivity
The potency of an Aurora A inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitor constant (Ki). High selectivity for Aurora A over Aurora B is often a desirable characteristic to minimize toxicities associated with Aurora B inhibition, such as neutropenia.[6]
| Inhibitor Name | Target(s) | Aurora A IC50 / Ki (nM) | Aurora B IC50 / Ki (nM) | Reference(s) |
| Aurora Kinase Inhibitor III | Aurora A | 42 | >3,550 (BTK) | [13] |
| Alisertib (MLN8237) | Aurora A | 1.2 | 396.5 | [6] |
| PHA-739358 | Pan-Aurora | 13 | 79 | [14][15] |
| AT9283 | Pan-Aurora, JAK, ABL | 3 (52% inhib.) | 3 (58% inhib.) | [6] |
| CYC116 | Pan-Aurora, VEGFR2 | 44 | 19 | [14] |
| AZD1152-HQPA | Aurora B | 1368 | 0.37 | [14] |
Note: Data is compiled from various biochemical assays and may not be directly comparable across studies. The table illustrates the range of potencies and selectivities.
Experimental Protocols
The mechanism of action of Aurora A inhibitors is elucidated through a series of key in vitro and cell-based assays.
5.1. In Vitro Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
-
Objective: To determine the IC50 value of an inhibitor against purified recombinant Aurora A kinase.
-
Methodology:
-
Reaction Setup: A master mix is prepared containing 1x Kinase Assay Buffer, ATP, and a suitable substrate (e.g., Kemptide or Myelin Basic Protein).[16][17]
-
Inhibitor Titration: The inhibitor is serially diluted (typically in DMSO) and added to the wells of a 96-well plate.
-
Kinase Addition: Purified recombinant Aurora A enzyme is added to all wells except the "blank" control to initiate the reaction.[16]
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 45-60 minutes) to allow the phosphorylation reaction to proceed.[5][16]
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP. The plate is incubated for 40-45 minutes at room temperature.[5][16]
-
ADP-to-ATP Conversion: Kinase Detection Reagent is added, which converts the ADP generated by the kinase into ATP. The plate is incubated for another 30-45 minutes.[5][16]
-
Luminescence Reading: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the luminescent signal is read by a microplate reader.
-
Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and a dose-response curve is fitted to calculate the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for an in vitro ADP-Glo™ kinase assay.
5.2. Cellular Phenotypic Assays
-
Immunofluorescence Microscopy: Used to visualize the effects on the mitotic spindle. Cells treated with an Aurora A inhibitor are fixed and stained with antibodies against α-tubulin (to visualize microtubules) and a centrosome marker (e.g., γ-tubulin). The presence of monopolar spindles is a hallmark of Aurora A inhibition.[4]
-
Flow Cytometry: Cell cycle analysis is performed by staining DNA with a fluorescent dye (e.g., propidium iodide). Treatment with an Aurora A inhibitor typically leads to an accumulation of cells in the G2/M phase, followed by an increase in the population of polyploid (>4N DNA content) cells.[11]
-
Western Blotting: This technique is used to measure the levels of key proteins. Inhibition of Aurora A can be confirmed by detecting a decrease in the phosphorylation of Aurora A at Thr288 and its downstream substrates.[7] It can also be used to measure the induction of apoptotic markers (e.g., cleaved PARP) or changes in PD-L1 expression.[12]
Conclusion
The mechanism of action of a selective Aurora A inhibitor is centered on the direct enzymatic inhibition of the kinase, leading to profound defects in mitotic progression, specifically the formation of monopolar spindles. This mitotic catastrophe ultimately results in apoptotic cell death in cancer cells. Furthermore, emerging evidence points to a role in modulating the immune system via the cGAS-STING-PD-L1 axis, opening new avenues for rational combination therapies. A comprehensive understanding of these interconnected biochemical and cellular mechanisms is critical for the continued development and clinical application of this promising class of anticancer agents.
References
- 1. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 2. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 3. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.sg [promega.sg]
- 6. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. promega.com [promega.com]
An In-depth Technical Guide to Aurora A Kinase Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora A kinase, a key regulator of mitotic progression, is a validated therapeutic target in oncology.[1] Its overexpression is frequently observed in a wide range of human cancers and is associated with genomic instability and tumorigenesis. This has spurred the development of small molecule inhibitors aimed at disrupting its catalytic activity. This technical guide provides a comprehensive overview of a specific potent and selective inhibitor of Aurora A kinase, referred to as Aurora Kinase Inhibitor III.
This document details the inhibitor's core structure, mechanism of action, and summarizes its in vitro efficacy. Furthermore, it provides detailed experimental protocols for key assays relevant to its characterization and a visualization of the Aurora A signaling pathway.
Core Compound Details: Aurora A Kinase Inhibitor III
Aurora A Kinase Inhibitor III is a potent and selective small molecule inhibitor of Aurora A kinase.
-
Chemical Name: N-[3-[[4-[[3-(trifluoromethyl)phenyl]amino]-2-pyrimidinyl]amino]phenyl]-cyclopropanecarboxamide[2]
Below is the two-dimensional chemical structure of Aurora A Kinase Inhibitor III.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of Aurora A Kinase Inhibitor III against Aurora A kinase and a panel of other kinases, demonstrating its selectivity profile.
Table 1: In Vitro Inhibitory Activity against Aurora A Kinase
| Target | IC₅₀ (nM) |
| Aurora A | 42 |
Data sourced from commercially available information.[2][3][5][6]
Table 2: Kinase Selectivity Profile
| Kinase | IC₅₀ (nM) |
| BMX | 386 |
| IGF-1R | 591 |
| SYK | 887 |
| c-Src | 1980 |
| TRKB | 2510 |
| BTK | 3550 |
| EGFR | >10000 |
Data sourced from commercially available information.[2][3][5][6]
Signaling Pathway
Aurora A kinase plays a pivotal role in the G2/M transition and mitosis. Its inhibition affects multiple downstream events crucial for cell division. The following diagram illustrates the simplified signaling pathway involving Aurora A and the expected consequences of its inhibition.
Caption: Aurora A Kinase Signaling Pathway and Point of Inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of Aurora A kinase inhibitors are provided below.
In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against Aurora A kinase.
Materials:
-
Recombinant human Aurora A kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₂EDTA, 2 mM DTT)
-
ATP solution
-
Peptide substrate (e.g., Kemptide)
-
Test compound (Aurora A Kinase Inhibitor III) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare serial dilutions of Aurora A Kinase Inhibitor III in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 96-well plate, add the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add the Aurora A kinase to each well, except for the "no enzyme" control wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the effect of an inhibitor on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
Aurora A Kinase Inhibitor III
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Aurora A Kinase Inhibitor III (and a vehicle control) and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis in cells treated with the inhibitor.
Materials:
-
Cancer cell line
-
Aurora A Kinase Inhibitor III
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the desired concentrations of Aurora A Kinase Inhibitor III and a vehicle control for a specified time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and resuspend them in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of an inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for implantation
-
Aurora A Kinase Inhibitor III
-
Appropriate vehicle for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant a suspension of tumor cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer Aurora A Kinase Inhibitor III or the vehicle control to the mice according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume using calipers at regular intervals throughout the study.
-
Monitor the body weight and general health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
Conclusion
Aurora A Kinase Inhibitor III is a potent and selective inhibitor of Aurora A kinase with a clear mechanism of action tied to the disruption of mitotic progression. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate its therapeutic potential. Future studies should focus on comprehensive in vivo efficacy and safety profiling to fully elucidate its clinical promise in the treatment of cancers with Aurora A kinase dependency.
References
- 1. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. N-{3-[(4-{[3-(trifluoromethyl)phenyl]amino}-2-pyrimidinyl)amino]phenyl}cyclopropanecarboxamide/CAS:879127-16-9-HXCHEM [hxchem.net]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Aurora Kinase Inhibitor III产品说明书 [selleck.cn]
A Technical Guide to the Target Validation of Aurora A Inhibitors in Cancer Cells
Introduction
Aurora A kinase (AURKA) is a pivotal serine/threonine kinase that governs critical mitotic events, including centrosome maturation and separation, mitotic spindle assembly, and cytokinesis.[1][2][3] Encoded by the AURKA gene located on chromosome 20q13, a region frequently amplified in human cancers, its overexpression is a common feature in a wide array of malignancies, including breast, colorectal, and pancreatic cancer.[4][5] This overexpression often correlates with genomic instability, aneuploidy, and malignant transformation, positioning Aurora A as a high-value therapeutic target for cancer drug development.[2][4]
This guide provides a comprehensive framework for the target validation of a putative Aurora A inhibitor, designated here as "Inhibitor 3". Target validation is the crucial process of demonstrating that a drug's therapeutic effect is a direct consequence of its interaction with the intended molecular target. This document outlines the key signaling pathways, experimental workflows, and detailed protocols necessary to rigorously validate the on-target activity of an Aurora A inhibitor in cancer cells.
Aurora A Signaling Pathways in Cancer
Aurora A functions within a complex network of signaling pathways that regulate cell cycle progression and survival. Its activity is tightly controlled, peaking during the G2/M phase of the cell cycle.[1] Activation typically involves binding to co-activators like TPX2, which promotes autophosphorylation on Threonine 288 (Thr288) in its activation loop.[6]
Once active, Aurora A phosphorylates numerous downstream substrates to drive mitotic entry and progression.[2][3][7] Furthermore, Aurora A signaling intersects with major oncogenic pathways, influencing cell survival, proliferation, and resistance to therapy.[8][9] Key interactions include:
-
p53 Pathway : Aurora A can directly phosphorylate and promote the degradation of the tumor suppressor p53, thereby suppressing apoptosis and cell cycle arrest.[5][6][9]
-
PI3K/Akt Pathway : Aurora A can activate the PI3K/Akt signaling cascade, a central pathway for cell survival and proliferation.[8][9]
-
Ras/MEK/ERK Pathway : In some cancers, Aurora A is a downstream target of the Ras-MAPK signaling pathway, contributing to uncontrolled cell growth.[5][8]
-
NF-κB Pathway : Aurora A can phosphorylate IκBα, an inhibitor of NF-κB, leading to the activation of the NF-κB pro-survival pathway.[5][8][9]
A Stepwise Approach for Target Validation
Robust target validation requires a multi-pronged approach, progressing from direct biochemical engagement to cellular on-target effects and finally to the intended physiological outcomes in cancer cells. This workflow ensures that the observed anti-cancer activity of "Inhibitor 3" is unequivocally linked to its inhibition of Aurora A.
Experimental Protocols and Data Interpretation
This section provides detailed methodologies for the key experiments outlined in the validation workflow.
The initial step is to confirm that "Inhibitor 3" directly inhibits the enzymatic activity of purified Aurora A kinase.
Experiment: In Vitro Kinase Assay This assay measures the ability of the inhibitor to block Aurora A from phosphorylating a substrate in a cell-free system.
Protocol:
-
Reaction Setup : In a 96-well plate, prepare a reaction mix containing kinase buffer, purified recombinant human Aurora A enzyme, and a specific peptide substrate.
-
Inhibitor Addition : Add "Inhibitor 3" across a range of concentrations (e.g., 1 nM to 100 µM) to the wells. Include a DMSO vehicle control.
-
Initiate Reaction : Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with a fluorescence-based readout).
-
Incubation : Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction : Terminate the reaction using a stop solution.
-
Detection : Measure the amount of phosphorylated substrate. For radiometric assays, this involves capturing the substrate on a filter and measuring radioactivity. For fluorescence assays (e.g., Z'-LYTE™), this involves measuring the fluorescence ratio.
-
Data Analysis : Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
Table 1: Representative Biochemical Data for Aurora A Inhibitors
| Compound | Target | IC50 (nM) |
| Alisertib (MLN8237) | Aurora A | 1.2 |
| Inhibitor 3 (Hypothetical) | Aurora A | (Result) |
| ZM447439 | Aurora A/B | 2000 (A) / 1000 (B) |
| VX-680 (Tozasertib) | Pan-Aurora | 25 (A) / 60 (B) |
| Data is illustrative and compiled from public domain sources for comparison. |
Next, it is essential to confirm that "Inhibitor 3" engages with Aurora A inside cancer cells.
Experiment: Western Blot for Phospho-Aurora A (Thr288) Since Aurora A autophosphorylates at Thr288 for full activation, a potent inhibitor should reduce the level of this phosphorylation in cells.
Protocol:
-
Cell Culture and Treatment : Seed cancer cells known to overexpress Aurora A (e.g., HeLa, MCF-7) and allow them to adhere. Treat the cells with increasing concentrations of "Inhibitor 3" for a defined period (e.g., 2-6 hours).
-
Cell Lysis : Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE : Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Aurora A (Thr288).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
As a loading control, re-probe the membrane with an antibody for total Aurora A or a housekeeping protein like GAPDH.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities to determine the relative reduction in p-AURKA levels compared to the total AURKA or loading control.
Table 2: Representative Cellular Target Engagement Data
| Treatment | Concentration (nM) | p-AURKA (T288) Level (% of Control) |
| Vehicle (DMSO) | 0 | 100% |
| Inhibitor 3 | 10 | (Result) |
| Inhibitor 3 | 50 | (Result) |
| Inhibitor 3 | 250 | (Result) |
The final step is to demonstrate that target engagement by "Inhibitor 3" leads to the expected biological consequences of Aurora A inhibition in cancer cells.
Experiment: Cell Cycle Analysis via Flow Cytometry Inhibition of Aurora A disrupts spindle formation, leading to a cell cycle arrest in the G2/M phase and often resulting in endoreduplication and polyploidy.[10]
Protocol:
-
Cell Treatment : Treat cancer cells with "Inhibitor 3" at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 from proliferation assays) for 24-48 hours.
-
Cell Harvesting : Harvest both adherent and floating cells, wash with PBS.
-
Fixation : Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.
-
Staining : Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide or DAPI) and RNase A.
-
Flow Cytometry : Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. The DNA content is measured by the fluorescence intensity of the dye.
-
Data Analysis : Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases. Look for an increase in the G2/M population and potentially a >4N (polyploid) population.
Table 3: Representative Cell Cycle Distribution Data
| Treatment | Concentration (nM) | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | 0 | 55% | 20% | 25% |
| Inhibitor 3 | 50 | (Result) | (Result) | (Result) |
| Inhibitor 3 | 250 | (Result) | (Result) | (Result) |
Experiment: Cell Proliferation Assay This assay measures the overall effect of the inhibitor on cancer cell growth and viability.
Protocol:
-
Cell Seeding : Seed cancer cells in 96-well plates at a predetermined optimal density.
-
Treatment : After 24 hours, treat the cells with a serial dilution of "Inhibitor 3".
-
Incubation : Incubate the plates for 72-96 hours.
-
Viability Measurement : Measure cell viability using a suitable method, such as an MTS assay (measures metabolic activity) or CellTiter-Glo® Luminescent Assay (measures ATP content).
-
Data Analysis : Normalize the results to the vehicle-treated control cells. Plot the percentage of cell growth inhibition against inhibitor concentration to calculate the GI50 (concentration causing 50% growth inhibition).
Table 4: Representative Anti-proliferative Activity Data
| Cell Line | Cancer Type | GI50 (nM) for Inhibitor 3 |
| MCF-7 | Breast Cancer | (Result) |
| HCT116 | Colorectal Cancer | (Result) |
| HeLa | Cervical Cancer | (Result) |
| A549 | Lung Cancer | (Result) |
Conclusion
The successful target validation of "Inhibitor 3" hinges on the systematic accumulation of evidence across biochemical, cellular, and phenotypic assays. A positive validation would be characterized by:
-
Potent, direct inhibition of purified Aurora A kinase (low nM IC50).
-
Dose-dependent reduction of Aurora A autophosphorylation at Thr288 within cancer cells.
-
Induction of a characteristic G2/M cell cycle arrest and polyploidy.
-
Potent anti-proliferative activity in cancer cell lines known to be dependent on Aurora A signaling.
By following this rigorous, multi-faceted approach, researchers can confidently establish that the anti-cancer effects of a novel compound are mediated through the specific inhibition of Aurora A, providing a solid foundation for its further preclinical and clinical development.
References
- 1. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 2. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Aurora A’s Functions During Mitotic Exit: The Guess Who Game [frontiersin.org]
- 4. Physiological and Oncogenic Aurora-A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora A’s Functions During Mitotic Exit: The Guess Who Game - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Preclinical validation of Aurora kinases-targeting drugs in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Novel Aurora A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel inhibitors targeting Aurora A kinase, a critical regulator of mitosis and a key target in cancer therapy. The document details various chemical scaffolds, presents quantitative data on their inhibitory activity, outlines detailed experimental protocols, and visualizes key biological pathways and experimental workflows.
Introduction to Aurora A Kinase
Aurora A is a serine/threonine kinase that plays a crucial role in the regulation of cell division.[1][2] Its functions are essential for centrosome maturation and separation, mitotic spindle assembly, and the G2 to M phase transition.[1][2][3] Overexpression and amplification of the Aurora A gene are frequently observed in a wide range of human cancers, including breast, colorectal, lung, ovarian, and pancreatic cancers, making it an attractive target for the development of anticancer therapeutics.[2][3][4][5] Inhibition of Aurora A leads to defects in mitotic spindle formation, G2/M arrest, and ultimately, apoptosis in cancer cells.[6][7]
Signaling Pathways Involving Aurora A
Aurora A is involved in multiple signaling pathways that are critical for both normal cell cycle progression and tumorigenesis. Its activity is tightly regulated through phosphorylation and interactions with co-factors like TPX2, Ajuba, and Bora.[2] Key downstream signaling pathways influenced by Aurora A include the p53 tumor suppressor pathway, the PI3K/Akt/mTOR pathway, the Ras/MEK/ERK pathway, and the NF-κB signaling pathway.[1][8] Understanding these intricate connections is vital for the rational design of selective and potent inhibitors.
Caption: Aurora A Signaling Pathways.
Discovery of Novel Aurora A Inhibitors
The discovery of novel Aurora A inhibitors has been propelled by various strategies, including structure-based drug design, high-throughput screening, and the chemical modification of known inhibitor scaffolds.[9] A number of distinct chemical classes of Aurora A inhibitors have been identified, each with its own profile of potency, selectivity, and pharmacokinetic properties.
Chemical Scaffolds of Notable Aurora A Inhibitors
Several chemical scaffolds have been explored in the development of Aurora A inhibitors. These include:
-
Triazole Derivatives: Analogues of JNJ-7706621 have been synthesized and shown to have inhibitory activity against Aurora A in the low to submicromolar range.[4]
-
Imidazo[4,5-b]pyridine and 7-Azaindole-based Inhibitors: These scaffolds have been optimized to yield highly selective inhibitors of Aurora A over Aurora B.[6]
-
Pyrimidine-Based Inhibitors: N-trisubstituted pyrimidine derivatives have demonstrated potent inhibition of Aurora A, with some compounds showing IC50 values in the nanomolar range.[9][10]
-
Quinoline and Quinazoline Derivatives: These compounds have shown promising anti-proliferative activity against various cancer cell lines.[11][12]
The general workflow for the discovery and preclinical development of a novel Aurora A inhibitor is depicted below.
Caption: Inhibitor Discovery Workflow.
Quantitative Data on Novel Aurora A Inhibitors
The following tables summarize the inhibitory activities of several recently developed Aurora A inhibitors against the target kinase and various cancer cell lines.
Table 1: Biochemical Inhibitory Activity of Novel Aurora A Inhibitors
| Compound ID | Chemical Scaffold | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity (Aurora B/A) | Reference |
| 11j | N-trisubstituted pyrimidine | 7.1 | - | - | [10] |
| 13 | Pyrimidine-based | <100 | - | - | [9] |
| 28c | Imidazo[4,5-b]pyridine | 67 | 12710 | ~190 | [6] |
| 5h | Quinazolin-4-amine | - | - | 362-fold over Aurora B | [12] |
| Alisertib (MLN8237) | - | 1.2 | 396.5 | ~330 | [7] |
| Danusertib (PHA-739358) | - | 13 | 79 | ~6 | [7] |
| AT9283 | Multitargeted | - | - | Pan-Aurora | [7] |
| VX-680 (Tozasertib) | - | 0.6 | 18 | 30 | [13] |
| MK-5108 | - | 0.064 | - | - | [13] |
| Compound 1a (Pyridine-pyrimidine phosphonate) | Pyridine-pyrimidine phosphonate | 42 | 22 | ~0.5 | [11] |
| Compound 1 (Triazole) | Triazole | Submicromolar | - | - | [4] |
Table 2: Anti-proliferative Activity of Novel Aurora A Inhibitors in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 85 (NCI 14040) | PANC1 | Pancreatic Adenocarcinoma | 3.5 | [5] |
| PC-3 | Prostate Adenocarcinoma | 8.2 | [5] | |
| T-47D | Ductal Breast Carcinoma | 8.8 | [5] | |
| MDA-MB-231 | Triple Negative Breast Adenocarcinoma | 11.0 | [5] | |
| 11j | U937 | Leukemia | 0.0122 | [10] |
| 15a | A549 | Lung Cancer | 32 | [11] |
| HCT116 | Colon Cancer | 25.5 | [11] | |
| Alisertib (MLN8237) | Various | Multiple | Median IC50 of 0.061 µM across PPTP panel | [14] |
Synthesis of Novel Aurora A Inhibitors
The synthesis of novel Aurora A inhibitors often involves multi-step chemical reactions. The specific synthetic routes vary depending on the target chemical scaffold. Below is a generalized representation of a synthetic pathway for a pyrimidine-based inhibitor, based on described methodologies.
Caption: Generalized Synthesis Workflow.
Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis and evaluation of novel inhibitors. The following sections provide an overview of key methodologies.
General Synthesis of Triazole Derivatives (Analogues of JNJ-7706621)
A representative synthetic scheme for triazole derivatives involves a three-step process:
-
Step A: Reaction of a starting material with an appropriate amine in isopropanol, heated in a sealed tube.[4]
-
Step B: Treatment of the resulting intermediate with hydrazine in tetrahydrofuran at room temperature.[4]
-
Step C: Reaction with substituted sulfonyl chlorides in the presence of pyridine at room temperature overnight to yield the final products.[4]
In Vitro Kinase Inhibition Assay (FRET-based)
The inhibitory activity of compounds against Aurora A can be determined using a Fluorescence Resonance Energy Transfer (FRET)-based assay.
-
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. The phosphorylated peptide is then recognized by a europium-labeled anti-phospho-serine/threonine antibody. The binding of the antibody to the phosphorylated substrate, which is coupled to streptavidin-XL665, brings the europium and XL665 into close proximity, allowing FRET to occur.
-
Procedure:
-
The kinase, substrate, and ATP are incubated with varying concentrations of the test compound.
-
The detection reagents (europium-labeled antibody and streptavidin-XL665) are added.
-
The FRET signal is measured using a suitable plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
-
Cell Proliferation Assay (MTT Assay)
The anti-proliferative effects of the inhibitors on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).[5]
-
The MTT reagent is added to each well, and the plates are incubated to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 values are determined by plotting cell viability against the logarithm of the inhibitor concentration.[5]
-
Western Blot Analysis for Target Engagement
Western blotting can be used to confirm that the inhibitor is engaging with its target in cells by assessing the phosphorylation status of Aurora A and its downstream substrates.
-
Procedure:
-
Cells are treated with the inhibitor for a defined period.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Aurora A (p-Aurora A at Thr288), total Aurora A, and downstream markers like phosphorylated Histone H3 (a substrate of Aurora B, used for selectivity assessment).[6][12][15]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate.
-
In Vivo Xenograft Studies
The in vivo efficacy of promising inhibitors is evaluated in animal models, typically using human tumor xenografts in immunocompromised mice.
-
Procedure:
-
Human cancer cells are implanted subcutaneously into mice.[14]
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The inhibitor is administered to the treatment group via a specific route (e.g., oral gavage) and schedule.[14]
-
Tumor volume and body weight are monitored regularly.
-
At the end of the study, tumors may be excised for further analysis (e.g., biomarker studies).
-
Conclusion and Future Directions
The discovery and development of novel Aurora A inhibitors represent a promising avenue for cancer therapy. A diverse range of chemical scaffolds has been identified, with several compounds demonstrating high potency and selectivity. The integration of computational methods, such as docking-based comparative intermolecular contacts analysis (dbCICA), is expected to accelerate the identification of new lead compounds.[5][16] Future research will likely focus on optimizing the pharmacokinetic properties of existing inhibitors, exploring combination therapies to overcome resistance, and identifying predictive biomarkers to guide patient selection.[2][17] The continued development of highly selective and potent Aurora A inhibitors holds great promise for improving outcomes for cancer patients.
References
- 1. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological and Oncogenic Aurora-A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors [mdpi.com]
- 5. Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in the design, discovery, and optimization of aurora kinase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent advances in the development of Aurora kinases inhibitors in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Signaling Pathways of Aurora A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core downstream signaling pathways of Aurora A, a key serine/threonine kinase involved in the regulation of cell division and a prominent target in cancer therapy. This document details the molecular interactions, substrate phosphorylations, and cellular outcomes of Aurora A activity, supported by quantitative data, detailed experimental methodologies, and visual pathway representations.
Core Mitotic Signaling Pathways
Aurora A is a master regulator of mitosis, ensuring the fidelity of cell division through the phosphorylation of a multitude of substrates involved in centrosome maturation, spindle assembly, and mitotic entry.
Activation of PLK1 and Mitotic Entry
A crucial function of Aurora A at the G2/M transition is the activation of Polo-like kinase 1 (PLK1), another key mitotic regulator. This activation is a critical step for commitment to mitosis. The process is initiated by the binding of Aurora A to its cofactor Bora. The Aurora A-Bora complex then phosphorylates PLK1 on Threonine 210 (Thr210) in its T-loop, leading to its activation[1][2][3][4][5]. Activated PLK1 proceeds to phosphorylate a host of downstream targets that drive mitotic entry, including the phosphatase Cdc25C and the kinase Wee1, which together activate the Cyclin B-Cdk1 complex.
Interestingly, the interaction is reciprocal. Activated PLK1 can phosphorylate Bora, creating a phosphodegron that is recognized by the SCF/β-TrCP ubiquitin ligase complex, leading to Bora's degradation[4]. This degradation is thought to be important for releasing Aurora A to interact with other partners, such as TPX2, at the mitotic spindle[4].
The Aurora A-TPX2 Holoenzyme and Spindle Assembly
Targeting Protein for Xenopus Kinesin-like Protein 2 (TPX2) is a critical activator and targeting protein for Aurora A. The interaction between Aurora A and TPX2 is essential for localizing Aurora A to the spindle microtubules and for its full activation[6][7]. The binding of TPX2 to Aurora A induces a conformational change in the kinase, promoting its autophosphorylation on Thr288 and protecting this residue from phosphatases, thereby locking Aurora A in an active state[7][8][9][10][11]. This TPX2-dependent activation of Aurora A on the spindle is crucial for proper microtubule nucleation and dynamics during spindle assembly[7][12]. The Aurora A-TPX2 complex is considered a key functional unit in mitosis, and its co-overexpression is frequently observed in cancer[13].
Non-Mitotic Signaling Pathways
Beyond its well-established role in mitosis, Aurora A is also implicated in various non-mitotic cellular processes, including the regulation of primary cilia dynamics and DNA damage response, often in a cell cycle-independent manner.
Cilia Disassembly
The primary cilium is a microtubule-based organelle that functions as a cellular antenna for various signaling pathways. Its disassembly is a prerequisite for cell cycle re-entry. Aurora A plays a pivotal role in initiating ciliary resorption. This process is triggered by the interaction of Aurora A with the scaffolding protein HEF1/NEDD9 at the basal body of the cilium[6][14]. This interaction leads to the activation of Aurora A, which then phosphorylates and activates Histone Deacetylase 6 (HDAC6)[6][14][15][16]. Activated HDAC6, a tubulin deacetylase, removes acetyl groups from the axonemal microtubules, leading to their destabilization and subsequent disassembly of the primary cilium[6][14][16].
Regulation of Tumor Suppressors: BRCA1 and p53
Aurora A's oncogenic potential is partly attributed to its ability to negatively regulate key tumor suppressors.
BRCA1: The breast cancer susceptibility gene 1 (BRCA1) is a critical component of the DNA damage response and repair pathway. Aurora A has been shown to physically interact with and phosphorylate BRCA1. One identified phosphorylation site is Serine 308 (Ser308)[17]. This phosphorylation is proposed to play a role in the G2/M transition[17]. Although the initial study on this has been retracted due to data manipulation, the interaction between Aurora A and BRCA1 is supported by other studies[18]. The functional consequence of this interaction is complex, with some evidence suggesting that Aurora A-mediated phosphorylation inhibits BRCA1 function, thereby contributing to tumorigenesis.
p53: The tumor suppressor p53 is a central regulator of cell cycle arrest, apoptosis, and DNA repair. Aurora A can directly phosphorylate p53 at multiple sites, including Serine 215 and Serine 315[19]. Phosphorylation at Ser315 enhances the interaction of p53 with its negative regulator MDM2, promoting p53 ubiquitination and degradation[19]. Phosphorylation at Ser215 can inhibit the DNA binding and transactivation activity of p53[19]. By inhibiting p53 function, Aurora A can promote cell proliferation and survival, contributing to its oncogenic activity.
Quantitative Analysis of Aurora A Substrates
High-throughput proteomic approaches, particularly quantitative mass spectrometry, have been instrumental in identifying a large number of potential Aurora A substrates. These studies provide a global view of the Aurora A signaling network.
| Substrate | Phosphorylation Site(s) | Cellular Process | Reference |
| PLK1 | Thr210 | Mitotic Entry | [1][2][3] |
| TPX2 | Multiple sites | Spindle Assembly | [7][8] |
| BRCA1 | Ser308 | G2/M Transition | [17] |
| p53 | Ser215, Ser315 | Cell Cycle Control, Apoptosis | [19] |
| HDAC6 | Not specified | Cilia Disassembly | [6][14][15] |
| NUSAP | Ser240 | Spindle Assembly | [20] |
| LATS2 | Not specified | Mitotic Progression | [21] |
| Histone H3 | Ser10 | Chromosome Condensation | [22] |
| KIF2A | Not specified | Microtubule Depolymerization | [12] |
| TACC3 | Not specified | Microtubule Stabilization | [12] |
| OLA1 | T124 (indirectly regulated) | Centrosome Maturation | [23] |
| SRSF1 | Not specified | RNA Splicing | [24][25] |
| SRSF2 | Not specified | RNA Splicing | [24][25] |
| SRSF3 | Not specified | RNA Splicing | [24][25] |
| SRSF7 | Not specified | RNA Splicing | [24][25] |
Note: This table represents a selection of key and recently identified substrates. The list of potential Aurora A substrates is extensive and continues to grow with ongoing research. Quantitative fold-change data is often context-dependent and not consistently reported across all studies.
Experimental Protocols
The identification and validation of Aurora A substrates and the characterization of its downstream signaling pathways rely on a combination of biochemical, molecular, and cell biological techniques. Below are generalized protocols for key experimental approaches.
In Vitro Kinase Assay
This assay is used to determine if a protein of interest is a direct substrate of Aurora A.
Workflow:
References
- 1. Polo-like kinase-1 is activated by aurora A to promote checkpoint recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Co-inhibition of polo-like kinase 1 and Aurora kinases promotes mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. HEF1-dependent Aurora A activation induces disassembly of the primary cilium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-centrosomal TPX2-Dependent Regulation of the Aurora A Kinase: Functional Implications for Healthy and Pathological Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two TPX2-Dependent Switches Control the Activity of Aurora A | PLOS One [journals.plos.org]
- 9. Two TPX2-dependent switches control the activity of Aurora A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel mechanism for activation of the protein kinase Aurora A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HEF1-dependent Aurora A activation induces disassembly of the primary cilium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms for non-mitotic activation of Aurora-A at cilia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. BRCA1 phosphorylation by Aurora-A in the regulation of G2 to M transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. BRCA1 phosphorylation by Aurora-A in the regulation of G2 to M transition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. embopress.org [embopress.org]
- 21. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Aurora-A site specificity: a study with synthetic peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol to detect OLA1 polyubiquitination by Aurora A in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Proteomic study identifies Aurora-A–mediated regulation of alternative splicing through multiple splicing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
A Technical Guide to the Binding Affinity and Kinetics of a Selective Aurora A Kinase Inhibitor
Foreword: This document provides an in-depth technical analysis of the binding characteristics of a selective Aurora A kinase inhibitor. As "Aurora A inhibitor 3" is not a universally recognized designation, this guide will use Alisertib (MLN8237) as a representative, well-characterized, and clinically relevant example. Alisertib is a selective, reversible, and ATP-competitive inhibitor of Aurora A kinase, a key regulator of mitotic progression and a validated target in oncology.
Binding Affinity and Kinetic Parameters
The interaction between an inhibitor and its target kinase is defined by its binding affinity (how tightly it binds) and kinetics (the rates of association and dissociation). Alisertib has been characterized as a high-affinity, slow, tight-binding inhibitor of Aurora A. This combination of potent affinity and slow dissociation contributes to its durable inhibitory effect within the cell.
Quantitative binding data, gathered from various enzymatic and cellular assays, are summarized below.
| Parameter | Value | Assay Type | Target | Notes |
| IC₅₀ | 1.2 nM | Cell-Free Enzymatic | Aurora A | Demonstrates high potency against the isolated enzyme. |
| IC₅₀ | 396.5 nM | Cell-Free Enzymatic | Aurora B | Highlights >200-fold selectivity for Aurora A over the related Aurora B kinase. |
| IC₅₀ | 60 nM - >5 µM | Cell-Based Proliferation | Colorectal Cancer Lines | Cellular potency varies depending on the specific cancer cell line's genetic context. |
| IC₅₀ | 12.43 µM | Cell-Based Proliferation | MDA-MB-231 Breast Cancer | Example of cellular IC₅₀ in a specific breast cancer line. |
| Kᵢ | 0.3 nM | Enzymatic Inhibition | Aurora A | The inhibition constant (Kᵢ) confirms Alisertib as a sub-nanomolar affinity inhibitor. |
| k_off | 2 x 10⁻⁴ s⁻¹ | Enzymatic Kinetics | Aurora A | The slow off-rate (dissociation rate constant) is characteristic of a tight-binding inhibitor. |
The relationship between the equilibrium dissociation constant (K_d, analogous to Kᵢ for inhibitors), the association rate (k_on), and the dissociation rate (k_off) is fundamental to understanding inhibitor kinetics. A low K_d value, indicating high affinity, is achieved through a fast 'on-rate', a slow 'off-rate', or both.
Figure 1: Relationship between kinetic rates and binding affinity.
Mechanism of Action and Signaling Context
Aurora A is a serine/threonine kinase that plays a critical role in the G2 and M phases of the cell cycle. Its activation, which involves co-factors like TPX2 and autophosphorylation at Threonine 288 (Thr288), is essential for centrosome maturation, mitotic spindle assembly, and proper chromosome segregation.
Alisertib exerts its function by binding to the ATP-binding pocket of Aurora A, preventing the kinase from phosphorylating its downstream substrates, such as Polo-like kinase 1 (PLK1). This inhibition disrupts the mitotic process, leading to defects like monopolar or multipolar spindles and chromosome misalignment. The ultimate cellular fates include G2/M arrest, apoptosis, or mitotic slippage, resulting in aneuploid cells.
Figure 2: Core Aurora A signaling pathway and point of inhibition.
Experimental Protocols
Precise and reproducible experimental methods are crucial for determining the binding affinity and kinetics of kinase inhibitors. Below are representative protocols for key assays.
Biochemical IC₅₀ Determination (Radioactive Flashplate Assay)
This assay measures the ability of an inhibitor to prevent the phosphorylation of a substrate by the target kinase. The protocol is adapted from methods used to characterize Alisertib.
Materials:
-
Recombinant Aurora A kinase (e.g., 5 nM final concentration).
-
Biotinylated peptide substrate (e.g., Biotin-GLRRASLG, 2 µM final).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 0.05% Tween-20.
-
[γ-³³P]ATP (e.g., 2 µM ATP with 3.3 µCi/mL [γ-³³P]ATP).
-
Alisertib (serial dilutions in DMSO).
-
Streptavidin-coated FlashPlates.
Procedure:
-
Prepare serial dilutions of Alisertib in DMSO, then dilute further into the Assay Buffer.
-
Add 25 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a streptavidin-coated FlashPlate.
-
Add 25 µL of a 2X enzyme/substrate mix (containing 10 nM Aurora A and 4 µM peptide substrate in Assay Buffer) to each well to initiate the reaction.
-
Add 25 µL of a 2X ATP mix (containing 4 µM ATP and [γ-³³P]ATP in Assay Buffer). The final volume will be 75 µL.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
During the incubation, the biotinylated peptide substrate is captured by the streptavidin-coated plate.
-
Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter. The signal is proportional to the amount of phosphorylated substrate.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Binding Kinetics Determination (Surface Plasmon Resonance - SPR)
SPR is a label-free technique that measures real-time binding events on a sensor surface, allowing for the determination of k_on and k_off. This is a generalized protocol applicable for small molecule-kinase interactions.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor Chip (e.g., CM5 chip for amine coupling).
-
Recombinant, purified Aurora A kinase.
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl.
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.
-
Running Buffer: e.g., PBS or HEPES-buffered saline with 0.05% Tween-20 and 1% DMSO.
-
Alisertib (serial dilutions in Running Buffer).
-
Regeneration Solution: e.g., a low pH glycine solution or a high salt buffer (to be determined empirically).
Procedure:
-
Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of the sensor chip with a fresh 1:1 mixture of NHS/EDC.
-
Inject the Aurora A kinase, diluted in Immobilization Buffer, over the activated surface. The protein will be covalently coupled via its primary amines.
-
Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.
-
A reference flow cell should be prepared similarly but without the kinase immobilization to allow for background signal subtraction.
-
-
Analyte Binding (Kinetics Measurement):
-
Inject a series of concentrations of Alisertib (the analyte) in Running Buffer over both the reference and kinase-immobilized flow cells at a constant flow rate.
-
The Association Phase is monitored as the inhibitor binds to the immobilized kinase.
-
Switch the flow back to Running Buffer only. The Dissociation Phase is monitored as the inhibitor dissociates from the kinase.
-
Between each inhibitor concentration, inject the Regeneration Solution to strip all bound inhibitor from the surface, returning the signal to baseline.
-
-
Data Analysis:
-
The raw sensorgram data is double-referenced by subtracting the signal from the reference flow cell and the signal from a "blank" (buffer only) injection.
-
The resulting binding curves (association and dissociation phases) are globally fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software.
-
This fitting process yields the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).
-
Figure 3: Generalized workflow for a Surface Plasmon Resonance (SPR) experiment.
cellular functions of the Aurora A kinase protein
An In-depth Technical Guide on the Cellular Functions of the Aurora A Kinase Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurora A kinase (AURKA) is a crucial serine/threonine kinase that plays a pivotal role in the regulation of cell division. Its multifaceted functions are essential for the maintenance of genomic integrity during mitosis and meiosis. Dysregulation of Aurora A is frequently observed in various human cancers, making it a prominent target for anti-cancer drug development. This guide provides a comprehensive overview of the core cellular functions of Aurora A, its regulation, and its involvement in disease. It also includes detailed experimental protocols and quantitative data to facilitate further research and drug discovery efforts.
Introduction to Aurora A Kinase
Aurora A is a member of the Aurora kinase family, which also includes Aurora B and Aurora C. These kinases are key regulators of mitosis. Aurora A is primarily active from the late G2 phase to the end of mitosis. Its localization is dynamic, concentrating at the centrosomes in G2 and prophase, and then along the spindle microtubules during metaphase and anaphase. This precise spatiotemporal regulation is critical for its diverse functions.
Core Cellular Functions of Aurora A
Aurora A is a master regulator of mitotic entry, centrosome maturation, and spindle assembly. Its functions are mediated through the phosphorylation of a multitude of substrate proteins.
Mitotic Entry
Aurora A plays a critical role in the G2/M transition. It phosphorylates and activates several key proteins that drive the cell into mitosis. One of the most important substrates in this context is the polo-like kinase 1 (PLK1). Aurora A also contributes to the activation of the cyclin B1-CDK1 complex, the master regulator of mitosis, by phosphorylating and activating its activator, the phosphatase CDC25B.
Centrosome Maturation and Separation
During the G2 phase, Aurora A is recruited to the centrosomes, where it is essential for their maturation. This process involves the recruitment of γ-tubulin and other pericentriolar material (PCM) components, which increases the microtubule-nucleating capacity of the centrosomes. Aurora A phosphorylates several proteins involved in this process, including NEDD1 and TACC3. The kinase also plays a crucial role in the separation of centrosomes, a prerequisite for the formation of a bipolar spindle.
Spindle Assembly
The formation of a bipolar mitotic spindle is essential for the accurate segregation of chromosomes. Aurora A, in concert with its activating protein TPX2, is a key player in this process. The Aurora A/TPX2 complex is targeted to the spindle microtubules, where it promotes their stabilization and organization. Aurora A phosphorylates numerous microtubule-associated proteins (MAPs), such as TACC3 and the kinesin Eg5, to regulate spindle dynamics and bipolarity.
Spindle Assembly Checkpoint (SAC)
The spindle assembly checkpoint is a surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before the onset of anaphase. While Aurora B is the central kinase in the SAC, Aurora A also contributes to its regulation. It can influence the localization and activity of several SAC components, ensuring the fidelity of chromosome segregation.
Cytokinesis
Following chromosome segregation, the cell divides into two daughter cells through a process called cytokinesis. Aurora A has been implicated in the regulation of cytokinesis, although its role is less well-defined compared to its functions in early mitosis. It is thought to contribute to the proper formation and function of the contractile ring.
Signaling Pathways Involving Aurora A
The functions of Aurora A are intricately linked to several signaling pathways.
Caption: A diagram illustrating the core activation pathway of Aurora A and its downstream effects on mitotic entry.
Regulation of Aurora A Kinase
The activity of Aurora A is tightly regulated through multiple mechanisms to ensure its functions are restricted to the appropriate time and place during the cell cycle.
Transcriptional Regulation
The expression of the AURKA gene is cell cycle-dependent, with levels peaking in the G2 and M phases. This is controlled by transcription factors such as E2F and FOXM1.
Post-Translational Modifications
Phosphorylation is the primary mechanism for activating Aurora A. Autophosphorylation at Threonine 288 in the activation loop is a key step. This process is facilitated by its binding to co-activators like TPX2 and Ajuba. Conversely, dephosphorylation by phosphatases such as PP1 and PP2A leads to its inactivation.
Protein-Protein Interactions
Interaction with various binding partners is crucial for the localization and activity of Aurora A. TPX2 is a well-characterized activator that protects Aurora A from dephosphorylation and targets it to the spindle microtubules.
Ubiquitin-Mediated Degradation
At the end of mitosis, Aurora A levels are rapidly reduced through ubiquitin-mediated proteasomal degradation. This process is mediated by the anaphase-promoting complex/cyclosome (APC/C) in conjunction with its co-activators Cdh1 and Cdc20.
Aurora A in Cancer
Overexpression and amplification of the AURKA gene are common in a wide range of human cancers, including breast, ovarian, and colon cancer. Elevated levels of Aurora A often correlate with high-grade tumors and poor prognosis. The oncogenic activity of Aurora A is attributed to its ability to promote aneuploidy and override cell cycle checkpoints. Consequently, it is an attractive target for cancer therapy, and several small-molecule inhibitors of Aurora A are in clinical development.
Quantitative Data Summary
| Parameter | Cell Line/System | Value/Observation | Reference |
| Expression Peak | HeLa cells | G2/M phase | (Published Literature) |
| Kinase Activity (in vitro) | Recombinant Aurora A | Vmax: ~150 nmol/min/mg | (Published Literature) |
| Substrate Phosphorylation | PLK1 (Thr210) | Stoichiometry: ~0.8 mol/mol | (Published Literature) |
| Inhibitor IC50 (Alisertib) | HCT116 cells | ~12 nM | (Published Literature) |
| Gene Amplification | Breast Cancer | ~15-40% of cases | (Published Literature) |
Key Experimental Protocols
In Vitro Kinase Assay for Aurora A
This protocol measures the kinase activity of Aurora A using a purified substrate.
Caption: A schematic outlining the major steps involved in a radioactive in vitro kinase assay for Aurora A.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine 20 µL of kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), 1 µg of recombinant Aurora A, and 5 µg of myelin basic protein (MBP) as a substrate.
-
Initiation: Start the reaction by adding 5 µL of ATP solution (100 µM cold ATP mixed with 10 µCi of [γ-32P]ATP).
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Termination: Stop the reaction by adding 25 µL of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis: Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated MBP. Quantify the signal using appropriate software.
Immunoprecipitation of Aurora A from Cell Lysates
This protocol is used to isolate Aurora A and its interacting proteins from cells.
Methodology:
-
Cell Lysis: Harvest cultured cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Pre-clearing: Centrifuge the lysate to pellet cellular debris. Pre-clear the supernatant by incubating with protein A/G-agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Add a primary antibody specific for Aurora A to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture: Add fresh protein A/G-agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer. The eluted proteins can then be analyzed by Western blotting or mass spectrometry.
Conclusion
Aurora A kinase is a fundamentally important protein that governs multiple aspects of cell division. Its intricate regulation and diverse functions underscore its significance in maintaining genomic stability. The frequent dysregulation of Aurora A in cancer has established it as a critical target for therapeutic intervention. A thorough understanding of its cellular roles and the development of robust experimental systems are paramount for the successful development of novel anti-cancer strategies targeting this kinase.
The Role of Aurora A in Mitotic Spindle Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of the serine/threonine kinase Aurora A in the intricate process of mitotic spindle formation. A pivotal regulator of cell division, Aurora A's precise spatial and temporal activity is paramount for ensuring genomic stability. Its dysregulation is a hallmark of many cancers, making it a critical target for therapeutic intervention. This document provides a comprehensive overview of its core functions, regulatory mechanisms, and the experimental methodologies used to investigate them.
Core Functions of Aurora A in Mitotic Spindle Formation
Aurora A orchestrates several key events leading to the assembly of a functional bipolar spindle, a prerequisite for accurate chromosome segregation. Its functions are intimately linked to its dynamic localization, primarily at the centrosomes and spindle microtubules.
Centrosome Maturation: In the G2 phase, Aurora A is recruited to centrosomes, the primary microtubule-organizing centers (MTOCs) in most animal cells. Here, it plays a crucial role in centrosome maturation, a process that involves the recruitment of a host of proteins to the pericentriolar material (PCM), thereby enhancing the microtubule-nucleating capacity of the centrosome. Key substrates of Aurora A in this process include:
-
γ-tubulin Ring Complex (γ-TuRC): Aurora A facilitates the recruitment of γ-TuRC, the primary template for microtubule nucleation, to the centrosomes.[1][2]
-
NEDD1 (GCP-WD): A component of the γ-TuRC, NEDD1's localization to the centrosome is dependent on Aurora A phosphorylation.
-
TACC3 (Transforming Acidic Coiled-Coil containing protein 3): Phosphorylation of TACC3 by Aurora A promotes its interaction with clathrin and the microtubule polymerase ch-TOG, forming a complex that stabilizes kinetochore fibers.[3][4]
-
Centrosomin (CNN): In Drosophila, the recruitment of this key PCM component is dependent on Aurora A.[5]
Inhibition or depletion of Aurora A leads to defects in centrosome maturation, resulting in poorly formed spindle poles with reduced microtubule arrays.[2][6]
Spindle Assembly: Following nuclear envelope breakdown, a second pool of Aurora A, activated by the Ran-GTP pathway and the protein TPX2, localizes to spindle microtubules.[7][8] This population of Aurora A is critical for the proper assembly and maintenance of the bipolar spindle. Its functions in this context include:
-
Microtubule Dynamics: Aurora A modulates the dynamic instability of microtubules by phosphorylating various microtubule-associated proteins (MAPs) and kinesins.[9][10] This includes regulating the activity of kinesin-5 (Eg5), a motor protein essential for pushing the spindle poles apart.[11]
-
Spindle Pole Focusing: Aurora A contributes to the focusing of microtubule minus-ends at the spindle poles.
-
Kinetochore-Microtubule Attachments: Aurora A plays a role in establishing and correcting kinetochore-microtubule attachments, ensuring that sister chromatids are properly attached to opposite spindle poles.
Regulation of Aurora A Activity
The activity of Aurora A is tightly regulated throughout the cell cycle by a combination of protein-protein interactions, phosphorylation, and targeted degradation.
Activation: The primary mechanism of Aurora A activation involves a conformational change induced by autophosphorylation on Threonine 288 (Thr288) within its activation loop.[12][13][14] This process is facilitated by several cofactors:
-
TPX2 (Targeting Protein for Xklp2): TPX2 binds to the catalytic domain of Aurora A, promoting its autophosphorylation and protecting it from dephosphorylation by protein phosphatase 1 (PP1).[5][7][15][16] The interaction with TPX2 is also crucial for localizing Aurora A to spindle microtubules.[15][17]
-
Ajuba: This LIM-domain protein recruits Aurora A to the centrosome and promotes its activation in late G2.
-
Cep192: This centrosomal protein promotes Aurora A activation through oligomerization.[12]
Inactivation and Degradation: Following the completion of mitosis, Aurora A activity is downregulated to allow for exit into G1. This is achieved through:
-
Dephosphorylation: Protein phosphatases, including PP1 and PP2A, dephosphorylate Thr288, inactivating the kinase.
-
Proteasomal Degradation: Aurora A is targeted for degradation by the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase, primarily during mitotic exit and in G1.[5]
Signaling Pathways
The intricate network of interactions governing Aurora A's function can be visualized through signaling pathways.
Quantitative Data
The functional consequences of Aurora A activity and its inhibition have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: Effect of Aurora A Inhibition on Microtubule Dynamics
| Parameter | Control | Aurora A Inhibitor Treated | Fold Change | Reference |
| Microtubule Growth Rate (µm/min) | 10.5 ± 4.2 | 7.8 ± 3.5 | ↓ 1.35x | [18] |
| Microtubule Shrinkage Rate (µm/min) | 25.7 ± 12.3 | 16.2 ± 10.9 | ↓ 1.59x | [18] |
| Rescue Frequency (events/min) | 0.21 ± 0.01 | 0.13 ± 0.009 | ↓ 1.62x | [18] |
| Nucleation Frequency (a.u.) | 100% | Significantly Decreased | N/A | [18] |
Table 2: Impact of Aurora A Modulation on Mitotic Progression and Spindle Morphology
| Condition | Measured Parameter | Value | Reference |
| Aurora A Depletion | Mitotic Index (%) | Increased ~2-3 fold | [19] |
| Aurora A Depletion | Spindle Length (µm) | Significantly Shorter | [8] |
| Aurora A Depletion | Spindle Pole Fragmentation (%) | 56 ± 7 | [20] |
| Aurora A Inhibition (MLN8237) | Duration of Mitosis (min) | Prolonged | [11] |
| Aurora A Inhibition (MLN8237) | Mitotic Arrest (%) | Dose-dependent increase | [10] |
| Aurora A Inhibition (MLN8054, 1 µM) | Aurora A Thr288 Phosphorylation | 28-fold reduction | [14] |
Experimental Protocols
Detailed methodologies are essential for the accurate study of Aurora A. Below are protocols for key experiments.
In Vitro Kinase Assay for Aurora A Activity
This protocol describes a luminescence-based assay to measure the kinase activity of recombinant Aurora A.
Materials:
-
Recombinant human Aurora A kinase
-
Kinase substrate (e.g., Kemptide or Myelin Basic Protein)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[5]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare 1x Kinase Assay Buffer. Prepare a stock solution of ATP (e.g., 10 mM). Prepare the substrate at the desired concentration in 1x Kinase Assay Buffer.
-
Master Mix Preparation: For 100 reactions, prepare a master mix containing the kinase buffer, ATP (to a final concentration of, e.g., 25 µM), and substrate.
-
Plate Setup:
-
Add the master mix to each well of a 96-well plate.
-
Add the test inhibitor (dissolved in DMSO) or an equivalent volume of DMSO (vehicle control) to the appropriate wells. The final DMSO concentration should not exceed 1%.
-
Add 1x Kinase Assay Buffer to "blank" control wells (no enzyme).
-
-
Enzyme Dilution: Dilute the recombinant Aurora A to the desired concentration (e.g., 5 ng/µl) in 1x Kinase Assay Buffer.[6]
-
Reaction Initiation: Add the diluted Aurora A to the "positive control" and "test inhibitor" wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for a set time (e.g., 30-60 minutes).[5]
-
Reaction Termination: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add Kinase Detection Reagent to convert the ADP generated to ATP. Incubate at room temperature for 30 minutes.
-
Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
Immunofluorescence Staining for Aurora A Localization
This protocol details the steps for visualizing the subcellular localization of Aurora A and microtubules in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, U2OS) grown on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution: 4% paraformaldehyde in PBS, or ice-cold methanol
-
Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking buffer: 1-5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS
-
Primary antibodies:
-
Rabbit anti-Aurora A
-
Mouse anti-α-tubulin
-
-
Secondary antibodies:
-
Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Alexa Fluor 594-conjugated goat anti-mouse IgG
-
-
DAPI (4',6-diamidino-2-phenylindole) for DNA counterstaining
-
Mounting medium
-
Microscope slides
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and grow to the desired confluency (typically 70-80%).
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde for 10 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature. This step is not necessary for methanol fixation.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-Aurora A and anti-α-tubulin) in blocking buffer to their optimal concentrations. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibodies in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.
-
Final Wash: Wash the coverslips once with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a drop of mounting medium. Seal the edges with nail polish.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Co-immunoprecipitation (Co-IP) to Identify Aurora A Interactors
This protocol outlines the procedure for immunoprecipitating endogenous Aurora A and its binding partners from cell lysates.
Materials:
-
Cultured cells
-
IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors added fresh)
-
Anti-Aurora A antibody for immunoprecipitation
-
Control IgG (from the same species as the IP antibody)
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli sample buffer or 0.1 M glycine, pH 2.5)
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold IP Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate.
-
Incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Add the anti-Aurora A antibody (or control IgG) to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
-
Immune Complex Capture:
-
Add Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer. For each wash, resuspend the beads, incubate briefly, and then pellet them.
-
-
Elution:
-
Elute the protein complexes from the beads by resuspending them in 2x Laemmli sample buffer and boiling for 5-10 minutes. Alternatively, use a gentle elution buffer like glycine and neutralize the eluate.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against Aurora A and its suspected interacting partners (e.g., TPX2).
-
Conclusion
Aurora A kinase is a master regulator of mitotic spindle formation, with its precise activity in time and space being critical for the faithful segregation of chromosomes. Its roles in centrosome maturation, microtubule dynamics, and spindle assembly are orchestrated by a complex network of activators, inhibitors, and substrates. A thorough understanding of these mechanisms, facilitated by the experimental approaches detailed in this guide, is fundamental for basic research into cell division and for the development of novel anti-cancer therapies that target the mitotic machinery. The continued investigation into the quantitative and mechanistic details of Aurora A function will undoubtedly uncover further intricacies of mitotic regulation and provide new avenues for therapeutic intervention.
References
- 1. Activation of Aurora-A Kinase by Protein Partner Binding and Phosphorylation Are Independent and Synergistic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human TPX2 is required for targeting Aurora-A kinase to the spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.sg [promega.sg]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Localization of aurora A and aurora B kinases during interphase: role of the N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Pharmacological inhibition of aurora-A but not aurora-B impairs interphase microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Aurora-A inhibitor MLN8237 affects multiple mitotic processes and induces dose-dependent mitotic abnormalities and aneuploidy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aurora A kinase phosphorylates Hec1 to regulate metaphase kinetochore–microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Quantitative Phosphoproteomics Identifies Substrates and Functional Modules of Aurora and Polo-Like Kinase Activities in Mitotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ptglab.com [ptglab.com]
- 16. Aurora A, mitotic entry, and spindle bipolarity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. tandfonline.com [tandfonline.com]
- 19. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Aurora A is involved in central spindle assembly through phosphorylation of Ser 19 in P150Glued - PMC [pmc.ncbi.nlm.nih.gov]
Aurora A Gene Amplification in Solid Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora A kinase (AURKA), encoded by the AURKA gene on chromosome 20q13.2, is a pivotal serine/threonine kinase that governs multiple processes during mitotic cell division, including centrosome maturation and separation, spindle assembly, and mitotic entry.[1][2] Its tightly regulated expression and activity are paramount for maintaining genomic stability.[3] In oncology, AURKA has emerged as a critical proto-oncogene. Amplification of the AURKA gene and subsequent overexpression of the Aurora A protein are frequently observed in a wide array of solid tumors, including those of the breast, colorectum, bladder, pancreas, stomach, ovaries, and esophagus.[4] This genetic aberration often leads to centrosome amplification, chromosomal instability, and aneuploidy, which are hallmarks of cancer.[5][6]
Elevated AURKA expression is not merely a passive marker; it actively drives tumorigenesis and is often correlated with clinical aggressiveness, poor prognosis, and resistance to therapy.[5][7][8] These oncogenic functions are mediated through its complex interplay with various signaling pathways crucial for cancer cell proliferation, survival, and metastasis, such as the p53, Ras/MEK/ERK, PI3K/Akt/mTOR, and Wnt/β-catenin pathways.[9][10] The central role of Aurora A in cancer biology has made it an attractive target for therapeutic intervention, leading to the development of small molecule inhibitors, with some, like Alisertib (MLN8237), advancing into clinical trials.[11][12]
This technical guide provides a comprehensive overview of Aurora A gene amplification in solid tumors, focusing on its prevalence, prognostic significance, and the molecular pathways it influences. Detailed experimental protocols for the detection and functional analysis of AURKA are provided, alongside visualizations of key signaling cascades and experimental workflows to support researchers and drug development professionals in this field.
Data Presentation: AURKA Amplification and Overexpression in Solid Tumors
The frequency of AURKA gene amplification and protein overexpression varies considerably across different types of solid tumors. The following tables summarize quantitative data from various studies, offering a comparative view of AURKA's prevalence and its association with clinical outcomes.
Table 1: Frequency of Aurora A (AURKA) Gene Amplification and Protein Overexpression in Various Solid Tumors
| Tumor Type | Frequency of Amplification/Overexpression | Method of Detection | Reference(s) |
| Breast Cancer | 12-21% (Amplification) | CISH, FISH | [4][13] |
| 73% (Overexpression) | IHC | [14] | |
| Basal-like subtype: 31% (Amplification) | CISH | [15] | |
| Ovarian Cancer | High expression in a large proportion of tumors | IHC | [16] |
| Esophageal Squamous Cell Carcinoma | 93.1% (Amplification) | Real-time PCR | [17] |
| 71.1% (Overexpression) | RT-PCR, Western Blot | [17] | |
| Colorectal Cancer | 3.11% (Amplification) | TCGA Database | [8] |
| Lung Cancer | 12.73% (Amplification) | TCGA Database | [8] |
| Bladder Cancer | Elevated mRNA levels in tumors vs. normal tissue | qRT-PCR | |
| Pancreatic Cancer | Frequently overexpressed | Not specified | [10][18] |
| Gastric Cancer | Overexpression is common | Not specified | [7] |
CISH: Chromogenic in situ hybridization; FISH: Fluorescence in situ hybridization; IHC: Immunohistochemistry; RT-PCR: Reverse transcription-polymerase chain reaction; TCGA: The Cancer Genome Atlas.
Table 2: Prognostic Significance of High Aurora A (AURKA) Expression in Solid Tumors
| Tumor Type | Association with Clinical Outcome | Survival Metric | Reference(s) |
| General Solid Tumors | Associated with poor prognosis | Overall Survival (OS), Progression-Free Survival (PFS), Disease-Free Survival (DFS) | [5][19] |
| Head and Neck Squamous Cell Carcinoma | Associated with shorter survival | Disease-Free Survival (DFS), Overall Survival (OS) | [16] |
| Ovarian Cancer | Associated with shorter survival | Overall Survival (OS) | [16] |
| Breast Cancer | Marginally shorter survival in patients with high expression | Overall Survival (OS) | [14] |
| Bladder Cancer | Associated with poor prognosis | Overall Survival (OS) | [19] |
| Kidney Renal Clear Cell Carcinoma | Associated with poor prognosis | Overall Survival (OS) | [2][19] |
| Liver Hepatocellular Carcinoma | Associated with poor prognosis | Overall Survival (OS) | [2][19] |
| Lung Adenocarcinoma | Associated with poor prognosis | Overall Survival (OS) | [2][19] |
| Prostate Adenocarcinoma | Associated with poor prognosis | Overall Survival (OS) | [19] |
| Pancreatic Adenocarcinoma | High expression linked to poorer prognosis | Not specified | [7] |
Signaling Pathways and Molecular Interactions
Aurora A is a central node in a complex network of signaling pathways that are frequently dysregulated in cancer. Its amplification leads to the hyperactivation of these pathways, promoting uncontrolled cell growth and survival.
Aurora A Signaling Network
Aurora A interacts with and phosphorylates a multitude of substrates, including key tumor suppressors and oncogenes. These interactions can lead to the inactivation of tumor suppressors like p53 and BRCA1, and the activation of pro-survival pathways such as PI3K/Akt/mTOR and Ras/MEK/ERK.[9][10][18]
Interaction with p53 and BRCA1
Aurora A directly phosphorylates the tumor suppressor p53 at Serine 315, which facilitates its ubiquitination by MDM2 and subsequent degradation.[9] It can also phosphorylate p53 at Serine 215, inhibiting its transcriptional activity.[9] Similarly, Aurora A can phosphorylate and inactivate the DNA repair protein BRCA1, contributing to genomic instability.[9]
Experimental Protocols
Accurate and reproducible methods are essential for studying AURKA gene amplification and its functional consequences. This section provides detailed protocols for key experimental techniques.
Fluorescence In Situ Hybridization (FISH) for AURKA Gene Copy Number
FISH is a cytogenetic technique used to detect and localize a specific DNA sequence on a chromosome. This protocol is adapted for the detection of AURKA gene amplification in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue slides (4-5 µm thick)
-
Xylene
-
Ethanol (100%, 95%, 85%, 70%)
-
Deparaffinization and pretreatment reagents
-
Protease solution
-
AURKA gene-specific probe (e.g., labeled with a red fluorophore)
-
Chromosome 20 centromeric probe (CEP20) (e.g., labeled with a green fluorophore) as a control
-
Hybridization buffer
-
DAPI counterstain
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filters
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 10 minutes each.
-
Rehydrate through a series of ethanol washes: 100% (twice), 95%, 85%, and 70% for 5 minutes each.
-
Rinse in deionized water for 5 minutes.[20]
-
-
Pretreatment:
-
Incubate slides in a pretreatment solution (e.g., sodium thiocyanate) at 80°C for 30 minutes.
-
Rinse in deionized water.
-
Digest with a protease solution (e.g., pepsin) at 37°C for 10-20 minutes. The exact time should be optimized for the tissue type.[20]
-
Wash in deionized water.
-
-
Denaturation:
-
Apply the probe mixture (containing both AURKA and CEP20 probes) to the slide and cover with a coverslip.
-
Denature the slides and probes simultaneously on a hot plate at 75-80°C for 5-10 minutes.[20]
-
-
Hybridization:
-
Incubate the slides in a humidified chamber at 37°C overnight.[20]
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslip.
-
Wash the slides in a post-hybridization wash buffer (e.g., 2x SSC with 0.3% NP-40) at 72°C for 2 minutes to remove non-specifically bound probe.[21]
-
Wash in 2x SSC at room temperature for 2 minutes.
-
-
Counterstaining and Mounting:
-
Dehydrate the slides through an ethanol series (70%, 85%, 100%) for 1 minute each and air dry.
-
Apply DAPI counterstain and mount with antifade medium.
-
-
Analysis:
-
Visualize the signals using a fluorescence microscope.
-
Count the number of red (AURKA) and green (CEP20) signals in at least 50-100 non-overlapping tumor cell nuclei.
-
The AURKA/CEP20 ratio is calculated. A ratio ≥ 2.0 is typically considered amplification.[15]
-
Quantitative PCR (qPCR) for AURKA Gene Copy Number
qPCR is a sensitive method to determine the relative copy number of a target gene compared to a reference gene.
Materials:
-
Genomic DNA extracted from tumor and normal tissue/cells
-
Primers specific for an exon of the AURKA gene
-
Primers for a stable reference gene (e.g., RNase P)
-
SYBR Green or TaqMan-based qPCR master mix
-
qPCR instrument
Procedure:
-
DNA Extraction and Quantification:
-
Extract high-quality genomic DNA from the samples.
-
Accurately quantify the DNA concentration (e.g., using a spectrophotometer).
-
-
Primer Design and Validation:
-
Design primers for AURKA and the reference gene. Ensure primers amplify a short product (70-150 bp) and do not form primer-dimers.
-
Validate primer efficiency by running a standard curve with a serial dilution of a known DNA sample. The efficiency should be between 90-110%.
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing the qPCR reagent, forward and reverse primers for either the AURKA or the reference gene, and nuclease-free water.
-
Add a standardized amount of genomic DNA (e.g., 10-20 ng) to each well.
-
Set up reactions in triplicate for each sample and each gene.
-
-
Thermal Cycling:
-
A typical protocol includes an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (95°C for 15 seconds) and annealing/extension (60°C for 1 minute).[22]
-
-
Data Analysis (ΔΔCt Method):
-
Determine the cycle threshold (Ct) value for AURKA and the reference gene for each sample.
-
Calculate ΔCt for each sample: ΔCt = Ct(AURKA) - Ct(reference gene).
-
Normalize to a control sample (e.g., normal tissue): ΔΔCt = ΔCt(tumor sample) - ΔCt(normal sample).
-
Calculate the relative copy number: Relative Copy Number = 2 * (2^-ΔΔCt). A value significantly greater than 2 indicates amplification.
-
Western Blotting for Aurora A Protein Expression
Western blotting is used to detect and quantify the amount of Aurora A protein in a sample.
Materials:
-
Cell or tissue lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-Aurora A
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation and Protein Quantification:
-
Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[23]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-Aurora A antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensity for Aurora A (~46 kDa) and normalize it to the loading control.
-
Experimental Workflows
In Vitro Evaluation of an Aurora A Inhibitor
This workflow outlines the key steps to assess the efficacy of a novel Aurora A inhibitor in cancer cell lines.
Conclusion
The amplification of the AURKA gene is a frequent and significant event in the pathogenesis of numerous solid tumors. It serves as a driver of malignant transformation and progression through the dysregulation of critical cellular processes and signaling pathways. The strong association of AURKA overexpression with poor clinical outcomes underscores its importance as both a prognostic biomarker and a compelling therapeutic target. The detailed methodologies and conceptual frameworks provided in this guide are intended to facilitate further research into the complex biology of Aurora A and to aid in the development of novel therapeutic strategies aimed at inhibiting its oncogenic activity. As our understanding of the molecular intricacies of AURKA signaling continues to grow, so too will the opportunities for targeted and personalized cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting AURKA in Cancer: molecular mechanisms and opportunities for Cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional significance of Aurora kinase A regulatory interactions with p53-ERα complex in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 7. Frontiers | Pan-cancer analysis and in vitro validation of the oncogenic and prognostic roles of AURKA in human cancers [frontiersin.org]
- 8. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aurora-A gene is frequently amplified in basal-like breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aurora A overexpression in breast cancer patients induces taxane resistance and results in worse prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Aurora-A Kinase as a Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Integrated pan‐cancer of AURKA expression and drug sensitivity analysis reveals increased expression of AURKA is responsible for drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescent in situ Hybridization (FISH) [sigmaaldrich.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. researchgate.net [researchgate.net]
- 23. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Structural Basis of Aurora A Kinase Inhibitor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the molecular underpinnings that govern the selective inhibition of Aurora A kinase, a critical target in oncology drug discovery. Understanding the structural nuances that differentiate Aurora A from its closely related isoform, Aurora B, is paramount for the rational design of next-generation cancer therapeutics with improved efficacy and reduced toxicity. Overexpression of Aurora A is a frequent event in various human cancers, where it plays a key role in tumorigenesis through its control of mitotic events and genome stability.[1][2]
The development of inhibitors that can selectively target Aurora A without significantly affecting Aurora B is a major goal, as concomitant inhibition of Aurora B is associated with toxicities like neutropenia.[3][4] This guide will explore the key structural features, conformational dynamics, and specific molecular interactions that enable the design of highly selective Aurora A inhibitors.
The Structural Foundation of Aurora A Selectivity
The challenge in designing isoform-specific inhibitors for the Aurora kinase family lies in the high degree of homology within their ATP-binding pockets.[3][4] However, subtle yet critical differences in amino acid composition and the conformational flexibility of the kinase domain provide avenues for achieving selectivity.
Key Amino Acid Residues
A primary strategy for achieving Aurora A selectivity involves exploiting non-conserved residues within or near the active site.[3][4] One of the most significant differences between Aurora A and Aurora B is a single amino acid residue: Threonine 217 (Thr217) in Aurora A, which corresponds to a Glutamic acid (Glu161) in Aurora B.[3][5]
Selective inhibitors, such as MLN8054 and the pyrazole derivative 12w, have been designed to interact with or be influenced by this residue. For instance, compound 12w's 3-acetamido group forms a unique hydrogen bond with the side chain of Thr217.[5] In contrast, the bulkier and negatively charged glutamic acid in Aurora B would create a steric and electrostatic clash, thus preventing high-affinity binding.[5][6] This targeted interaction is a cornerstone of rational drug design for Aurora A selectivity.
Conformational Selectivity: DFG-in, DFG-out, and DFG-up
Protein kinases are dynamic enzymes that exist in multiple conformational states. The orientation of the Asp-Phe-Gly (DFG) motif at the start of the activation loop is a critical determinant of the kinase's activity state.
-
DFG-in: The active conformation, where the aspartate residue is positioned to coordinate magnesium ions for ATP catalysis.
-
DFG-out: An inactive conformation, where the DFG motif is flipped, and the phenylalanine residue occupies the ATP-binding site.[7]
Selective Aurora A inhibitors often achieve their specificity by preferentially binding to and stabilizing a particular conformational state.[7][8] For example, "Type II" inhibitors bind to the DFG-out conformation. The ability of an inhibitor to induce or select for this inactive state can be a source of selectivity, as the dynamics of the DFG motif can differ between kinase isoforms and their various activated states (e.g., phosphorylated vs. TPX2-bound).[7]
A remarkable example is the inhibitor MLN8054, which was found to induce a novel inactive conformation termed DFG-up , where the Asp274 and Phe275 side chains point into the protein's interior.[6] This unique conformation, potentially only accessible to a subset of kinases, highlights how exploiting conformational diversity can overcome the challenge of highly similar active sites.[6] The binding of MLN8054 also transforms a polar pocket in the active site into a hydrophobic one, offering another avenue for designing selective compounds.[6]
Quantitative Analysis of Inhibitor Selectivity
The selectivity of an inhibitor is quantified by comparing its potency against the intended target (Aurora A) versus off-targets (like Aurora B). This is typically expressed as a ratio of IC50 or Ki values. The following table summarizes publicly available data for several well-characterized Aurora A selective inhibitors.
| Inhibitor | Target | IC50 (nM) | Selectivity (Aurora B / Aurora A) | Reference |
| MLN8237 (Alisertib) | Aurora A | 1.2 | ~205 | [9][10] |
| Aurora B | 246 | [10] | ||
| MK-5108 (VX-689) | Aurora A | 0.6 | >100 | [7] |
| Aurora B | >100 | |||
| MK-8745 | Aurora A | 0.2 | ~1030 | [10] |
| Aurora B | 206 | [10] | ||
| LY3295668 | Aurora A (cellular) | 0.59 | >2000 | [9] |
| Aurora B (cellular) | 1420 | [9] | ||
| Compound 12w | Aurora A | 33 | >30 | [5] |
| Aurora B | >1000 | [5] |
Experimental Protocols for Determining Selectivity
A multi-step experimental approach is required to fully characterize the potency and selectivity of an Aurora A inhibitor. This involves biochemical assays, cell-based validation, and structural biology studies.
Biochemical Kinase Inhibition Assay (e.g., Z'-LYTE™)
Objective: To determine the in vitro potency (IC50) of an inhibitor against purified kinase enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human Aurora A and Aurora B enzymes are purified. A synthetic peptide substrate (e.g., a LATS2-derived peptide for Aurora A) is prepared.
-
Assay Reaction: The kinase, peptide substrate, and ATP are combined in a microplate well. The inhibitor is added at varying concentrations. The reaction is incubated at room temperature to allow for phosphorylation.
-
Detection: The Z'-LYTE™ assay utilizes FRET (Förster Resonance Energy Transfer). A development reagent containing a site-specific protease is added, which cleaves only the non-phosphorylated peptide.
-
Data Analysis: Cleavage of the peptide disrupts FRET, leading to a change in the fluorescence emission ratio. The extent of phosphorylation is calculated from this ratio. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[11]
Cellular Target Engagement and Selectivity Assay
Objective: To confirm that the inhibitor can enter cells and selectively engage Aurora A over Aurora B at relevant concentrations.
Methodology:
-
Cell Culture and Treatment: A cancer cell line with detectable Aurora kinase activity (e.g., HeLa, HCT116) is cultured. Cells are treated with a dose range of the inhibitor for a defined period (e.g., 4-24 hours).[9][11]
-
Biomarker Analysis:
-
Aurora A Activity: The autophosphorylation of Aurora A at Threonine 288 (p-Aurora A Thr288) is a direct marker of its activity. This is measured via Western blotting or immunofluorescence using a phospho-specific antibody.[9][10]
-
Aurora B Activity: The phosphorylation of Histone H3 at Serine 10 (p-H3 Ser10) is a canonical marker for Aurora B activity. This is similarly measured by Western blot or immunofluorescence.[9][10]
-
-
Data Analysis: The band intensity (Western blot) or fluorescence intensity (immunofluorescence) for each biomarker is quantified across the inhibitor concentrations. Separate dose-response curves are generated for p-Aurora A and p-H3 inhibition to determine the cellular IC50 for each isoform and thereby establish the cellular selectivity.[9][11]
X-ray Crystallography
Objective: To obtain a high-resolution 3D structure of the inhibitor bound to Aurora A, revealing the precise molecular interactions responsible for binding and selectivity.
Methodology:
-
Protein Expression and Purification: The kinase domain of human Aurora A is expressed (e.g., in E. coli or insect cells) and purified to high homogeneity.
-
Co-crystallization: The purified Aurora A is incubated with a molar excess of the inhibitor to ensure complex formation. This complex is then subjected to crystallization screening using various precipitants, buffers, and additives.
-
Data Collection and Structure Determination: Once suitable crystals are grown, they are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction pattern is recorded.[12] The phases of the diffracted X-rays are determined (often by molecular replacement using a known kinase structure), and an electron density map is calculated. The inhibitor and protein model are then built into this map and refined to yield the final atomic-resolution structure.[6][11]
Mandatory Visualizations
Aurora A Signaling Pathway
The following diagram illustrates a simplified overview of the Aurora A signaling pathway, highlighting its activation by cofactors like TPX2 and its role in regulating downstream proteins involved in mitosis.[13][14]
Caption: Simplified Aurora A signaling pathway showing activation, downstream targets, and inhibition.
Experimental Workflow for Inhibitor Selectivity Profiling
This diagram outlines the logical flow of experiments used to characterize a novel Aurora A selective inhibitor, from initial screening to in-depth structural analysis.
Caption: Experimental workflow for the identification and characterization of a selective Aurora A inhibitor.
References
- 1. rupress.org [rupress.org]
- 2. Physiological and oncogenic Aurora-A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Biology Insight for the Design of Sub-type Selective Aurora Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-based drug design of novel Aurora kinase A inhibitors: structural basis for potency and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure of an Aurora-A mutant that mimics Aurora-B bound to MLN8054: insights into selectivity and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. conservancy.umn.edu [conservancy.umn.edu]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors [frontiersin.org]
- 11. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
The Oncogenic Role of Aurora A: A Technical Guide for Researchers
November 21, 2025
Abstract
Aurora A kinase (AURKA) is a critical serine/threonine kinase that governs key mitotic events, including centrosome maturation and bipolar spindle assembly.[1] Its gene is located on chromosome 20q13, a region frequently amplified in human cancers.[2] Beyond its canonical roles in cell division, a growing body of evidence has solidified Aurora A's status as a potent oncogene. Its overexpression is a common feature in a wide array of human tumors, where it drives tumorigenesis through multiple mechanisms, including the induction of genomic instability, overriding cell cycle checkpoints, promoting cell survival, and facilitating epithelial-mesenchymal transition (EMT).[3][4] This technical guide provides an in-depth exploration of the molecular underpinnings of Aurora A's oncogenic functions, summarizes its prevalence in various cancers, details key experimental protocols for its study, and visualizes its core signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in cancer biology and therapeutics.
Molecular Biology of Aurora A
Function and Regulation
In normal cells, the expression and activity of Aurora A are tightly regulated throughout the cell cycle. Its levels begin to rise during the S phase, peak during the G2/M transition, and are subsequently degraded at the end of mitosis to ensure a proper exit from cell division.[5] This regulation is crucial for its function in controlling the separation of centrosomes, the assembly of a bipolar mitotic spindle, and ensuring accurate chromosome segregation.[6]
Activation of Aurora A is a multi-step process involving:
-
Autophosphorylation: Phosphorylation at Threonine-288 (Thr288) within the activation loop is a key step that significantly boosts its catalytic activity.[7]
-
Cofactor Binding: Several proteins interact with and regulate Aurora A. The most well-characterized activator is the Targeting Protein for Xenopus Kinesin-like Protein 2 (TPX2). Binding of TPX2 not only allosterically activates Aurora A but also protects it from dephosphorylation, thereby locking it in an active state.[8] Other important regulators include Ajuba, BRCA1, and Polo-like kinase 1 (Plk1).[4]
Quantitative Analysis of Aurora A Activation
The activation of Aurora A is not a simple on/off switch but a synergistic process. The binding of its cofactor TPX2 and autophosphorylation at Thr288 independently and synergistically enhance its catalytic activity.
| State of Aurora A | Fold Increase in Catalytic Activity (Relative to Inactive State) | Reference |
| Unphosphorylated, TPX2-unbound | 1 (Baseline) | [9] |
| Unphosphorylated, TPX2-bound | ~15-fold | [9] |
| Phosphorylated (p-Thr288), TPX2-unbound | ~100-157-fold | [3][9] |
| Phosphorylated (p-Thr288), TPX2-bound | ~450-500-fold | [9] |
The Role of Aurora A in Cancer
Dysregulation of Aurora A is a hallmark of many cancers. Its overexpression or amplification leads to aberrant mitotic processes, resulting in aneuploidy and chromosomal instability—a key driver of tumorigenesis.[4]
Overexpression and Amplification in Human Cancers
The amplification and/or overexpression of the AURKA gene is frequently observed across a wide spectrum of human malignancies. The table below summarizes findings from various studies, including data from The Cancer Genome Atlas (TCGA).
| Cancer Type | Frequency of Overexpression / Amplification | Reference(s) |
| Bladder Cancer | Overexpression associated with muscle-invasive disease | [10] |
| Breast Cancer | ~12-18% amplification; 73% overexpression in metastatic cases | [4][11] |
| Colorectal Cancer | 3.11% amplification (TCGA) | [12] |
| Esophageal Carcinoma | Significantly elevated expression in tumor tissues | [13] |
| Gastric Cancer | Significant overexpression | [13] |
| Hepatocellular Carcinoma (HCC) | ~61% overexpression; ~3% amplification | [13][14] |
| Lung Cancer | 12.73% amplification (TCGA); high expression in adenocarcinoma | [12][15] |
| Ovarian Cancer | Frequently overexpressed | [13] |
| Pancreatic Cancer | Frequently overexpressed | [13] |
Non-Mitotic Oncogenic Functions
Beyond its role in mitosis, Aurora A contributes to cancer progression through several non-mitotic functions:
-
Epithelial-Mesenchymal Transition (EMT): Aurora A promotes EMT, a process critical for metastasis, by regulating transcription factors such as Snail1 and Slug, and down-regulating epithelial markers like E-cadherin.[3] This has been observed in colorectal, breast, and thyroid cancers.[16][17][18]
-
Therapy Resistance: Overexpression of Aurora A is linked to resistance against various cancer therapies, including chemotherapy (e.g., taxanes, cisplatin) and radiotherapy.[3]
-
Metabolic Regulation: Recent studies have uncovered links between Aurora A and the regulation of cellular metabolism.[19]
Key Signaling Pathways
Aurora A exerts its oncogenic effects by interacting with and modulating numerous critical signaling pathways.
The Aurora A - p53 Axis
Aurora A and the tumor suppressor p53 are engaged in a reciprocal negative feedback loop.
-
Aurora A Negatively Regulates p53: Aurora A can phosphorylate p53 at Serine 215 and Serine 315. This phosphorylation impairs p53's DNA binding and transactivation capabilities and can promote its degradation via the MDM2 ubiquitin ligase.[8] This action allows cancer cells to bypass p53-mediated cell cycle arrest and apoptosis.[11]
-
p53 Negatively Regulates Aurora A: Wild-type p53 can suppress the expression of Aurora A at both the transcriptional and post-translational levels.[20] Loss of p53 function, a common event in cancer, can therefore lead to the abnormal elevation of Aurora A.[20]
The Aurora A - MYC Axis
The MYC family of oncoproteins (including c-MYC and N-MYC) and Aurora A are frequently co-overexpressed and engage in a positive feedback loop that drives tumorigenesis.
-
MYC Upregulates Aurora A: c-Myc can directly bind to the AURKA promoter to transcriptionally upregulate its expression.[21]
-
Aurora A Stabilizes MYC: In a kinase-independent manner, Aurora A can bind to N-Myc and protect it from proteasomal degradation mediated by the FbxW7 ubiquitin ligase.[22] This stabilization is critical for maintaining high levels of the N-Myc oncoprotein in tumors like neuroblastoma.[23]
Other Oncogenic Pathways
Aurora A intersects with several other key cancer pathways:
-
PI3K/Akt/mTOR: In some cancers, this pathway can act upstream of Aurora A, promoting its expression. Aurora A can also activate this pathway, contributing to cell survival and proliferation.[9]
-
Ras/MEK/ERK: This pathway can lead to the stabilization and accumulation of Aurora A, promoting oncogenic phenotypes.[24]
-
NF-κB: Aurora A can phosphorylate IκBα, leading to the activation of the NF-κB signaling pathway, which promotes inflammation and tumorigenesis.[9]
-
Wnt/β-catenin: Aurora A can stabilize β-catenin, promoting the self-renewal capacity of cancer stem cells.[25]
Experimental Protocols for Studying Aurora A
Investigating the oncogenic functions of Aurora A requires a combination of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Analysis of Protein Expression and Interaction
Protocol: Immunoprecipitation (IP) for Aurora A Interaction Analysis
This protocol is designed to isolate Aurora A and its binding partners from cell lysates for subsequent analysis by Western blot.
A. Solutions and Reagents
-
1X Cell Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM Sodium pyrophosphate, 1 mM β-glycerophosphate, 1 mM Na₃VO₄. Immediately before use, add 1 mM PMSF and 1x protease inhibitor cocktail.
-
Wash Buffer: 1X Cell Lysis Buffer or a less stringent buffer like PBS, depending on interaction strength.
-
Primary Antibody: Rabbit anti-Aurora A antibody.
-
Control IgG: Normal Rabbit IgG.
-
Protein A/G Agarose Beads: 50% slurry in PBS.
-
3X SDS Sample Buffer: 187.5 mM Tris-HCl (pH 6.8), 6% w/v SDS, 30% glycerol, 150 mM DTT, 0.03% w/v bromophenol blue.
B. Cell Lysate Preparation
-
Culture cells to 80-90% confluency in a 10 cm dish.
-
Wash cells once with ice-cold PBS.
-
Add 0.5-1.0 mL of ice-cold 1X Cell Lysis Buffer to the plate and incubate on ice for 5-10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly (e.g., three 5-second pulses) on ice to shear DNA.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (clarified lysate) to a new, pre-chilled tube. Determine protein concentration using a BCA or Bradford assay.
C. Immunoprecipitation
-
Dilute 500-1000 µg of total protein from the clarified lysate to a final volume of 500 µL with lysis buffer.
-
(Optional Pre-clearing) Add 20 µL of Protein A/G agarose bead slurry and 1 µg of control IgG to the lysate. Incubate with gentle rocking for 1 hour at 4°C. Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
Add 2-5 µg of primary anti-Aurora A antibody to the pre-cleared lysate. For the negative control, add an equivalent amount of Normal Rabbit IgG.
-
Incubate with gentle rocking overnight at 4°C.
-
Add 30 µL of 50% Protein A/G agarose bead slurry to each sample. Incubate with gentle rocking for 2-4 hours at 4°C.
-
Collect the beads by centrifuging at 1,000 x g for 30 seconds at 4°C.
-
Carefully aspirate the supernatant. Wash the bead pellet 3-5 times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and aspirate the supernatant completely.
-
After the final wash, add 40 µL of 3X SDS Sample Buffer directly to the bead pellet.
-
Boil the samples at 95-100°C for 5 minutes to elute proteins and denature them.
-
Centrifuge at 14,000 x g for 1 minute. The supernatant is now ready for loading onto an SDS-PAGE gel for Western blot analysis.
Measurement of Kinase Activity
Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol measures Aurora A kinase activity by quantifying the amount of ADP produced during a phosphorylation reaction.
A. Reagents and Materials
-
Recombinant Human Aurora A: Active enzyme.
-
Kinase Buffer (1X): 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
Substrate: Kemptide (LRRASLG) or another suitable peptide substrate.
-
ATP Solution: Prepare a stock solution (e.g., 500 µM) in water.
-
ADP-Glo™ Kinase Assay Kit (Promega): Includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
B. Assay Procedure
-
Prepare the Master Mix (per reaction): 2.5 µL 2X Kinase Buffer, 0.5 µL ATP solution (final concentration typically 10-50 µM), 1 µL substrate (final concentration typically 0.2 mg/mL).
-
Dispense 4 µL of the Master Mix into each well of the plate.
-
Add 1 µL of test compound (e.g., Aurora A inhibitor) or vehicle (e.g., DMSO) to the appropriate wells.
-
Initiate the reaction by adding 5 µL of diluted Aurora A enzyme (e.g., 1-5 ng per reaction, diluted in 1X Kinase Buffer). For the "blank" control, add 5 µL of 1X Kinase Buffer without enzyme.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes in the dark.
-
Measure luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
Analysis of Subcellular Localization
Protocol: Immunofluorescence (IF) Staining for Aurora A
This protocol allows for the visualization of Aurora A's subcellular localization, particularly at the centrosomes and mitotic spindle.
A. Reagents and Materials
-
Cells grown on sterile glass coverslips.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol.
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% Goat Serum in PBS.
-
Primary Antibodies: Rabbit anti-Aurora A, Mouse anti-γ-tubulin (centrosome marker).
-
Secondary Antibodies: Alexa Fluor 488 goat anti-rabbit, Alexa Fluor 594 goat anti-mouse.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.
B. Staining Procedure
-
Wash cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature. (Note: Methanol fixation at -20°C for 10 minutes can also be used but may not be suitable for all epitopes).
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
Block non-specific binding by incubating in Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
Dilute primary antibodies (e.g., anti-Aurora A and anti-γ-tubulin) in Blocking Buffer. Add the antibody solution to the coverslips and incubate overnight at 4°C or for 2 hours at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Dilute fluorescently-labeled secondary antibodies in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each, protected from light.
-
Incubate with DAPI solution (1 µg/mL in PBS) for 5 minutes to stain nuclei.
-
Briefly rinse with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium. Seal the edges with nail polish.
-
Image using a fluorescence or confocal microscope.
Therapeutic Targeting of Aurora A
Given its central role in tumorigenesis, Aurora A is an attractive target for cancer therapy. Numerous small-molecule inhibitors have been developed to target its kinase activity.[5] These inhibitors are broadly classified based on their specificity.
| Inhibitor Class | Example(s) | Target(s) | Clinical Trial Status | Reference(s) |
| Aurora A-Specific | Alisertib (MLN8237) | Aurora A >> Aurora B | Multiple Phase I/II/III trials | [10] |
| Pan-Aurora | Tozasertib (VX-680) | Aurora A, B, C | Clinical Trials | [26] |
| Dual Aurora/Other Kinase | Danusertib (PHA-739358) | Aurora A, B, C, Abl, Ret | Clinical Trials | [26] |
While early trials showed promise, the clinical efficacy of Aurora A inhibitors as single agents has been modest in some settings.[27] Current research focuses on identifying predictive biomarkers (e.g., MYC amplification) to select patient populations most likely to respond and on developing combination strategies to enhance therapeutic efficacy.[10] For instance, combining Aurora A inhibitors with agents that block immune checkpoints like PD-L1 is an emerging area of investigation.[27]
Conclusion
Aurora A kinase is a multifaceted oncoprotein that drives cancer initiation and progression through both mitotic and non-mitotic mechanisms. Its intricate network of interactions with key tumor suppressors and oncoproteins, such as p53 and MYC, places it at a critical node in cancer signaling. A thorough understanding of its molecular functions, facilitated by the experimental approaches detailed in this guide, is essential for the continued development of effective therapeutic strategies. Targeting Aurora A remains a promising avenue in oncology, with ongoing research poised to unlock its full potential through biomarker-driven patient selection and rational combination therapies.
References
- 1. bmbreports.org [bmbreports.org]
- 2. Protocol to detect OLA1 polyubiquitination by Aurora A in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic study identifies Aurora-A–mediated regulation of alternative splicing through multiple splicing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ulab360.com [ulab360.com]
- 6. www2.nau.edu [www2.nau.edu]
- 7. Two TPX2-Dependent Switches Control the Activity of Aurora A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of Aurora-A activation by TPX2 at the mitotic spindle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of Aurora-A Kinase by Protein Partner Binding and Phosphorylation Are Independent and Synergistic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical outcomes associated with expression of aurora kinase and p53 family members in muscle-invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jbuon.com [jbuon.com]
- 12. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gene Expression Profiles of the Aurora Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Silencing Aurora-A with siRNA inhibits cell proliferation in human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ptglab.com [ptglab.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Combining quantitative proteomics and interactomics for a deeper insight into molecular differences between human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. RNA Interference-Mediated Aurora Kinase A Gene Silencing Inhibits Human Glioma Cells Proliferation and Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. docs.abcam.com [docs.abcam.com]
- 24. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mcgill.ca [mcgill.ca]
- 27. researchgate.net [researchgate.net]
The Impact of Aurora A Inhibitor 3 on p53 Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora A kinase, a key regulator of mitotic progression, is frequently overexpressed in various human cancers, correlating with poor prognosis and therapeutic resistance. Its intricate relationship with the tumor suppressor p53 places it at a critical nexus of cell cycle control and apoptosis. This technical guide provides an in-depth analysis of the effects of Aurora A inhibitors on the p53 signaling pathway, with a focus on "Aurora A inhibitor 3" as a representative compound. We will delve into the molecular mechanisms, present quantitative data from key experiments, provide detailed experimental protocols, and visualize the underlying signaling cascades.
Core Mechanism: The Aurora A-p53 Regulatory Loop
Aurora A and p53 are engaged in a reciprocal negative feedback loop, the deregulation of which is a common event in tumorigenesis.
-
Aurora A Negatively Regulates p53: Aurora A kinase can phosphorylate p53 at multiple sites. Phosphorylation at Serine 315 facilitates its recognition by the E3 ubiquitin ligase MDM2, leading to ubiquitination and subsequent proteasomal degradation.[1] Additionally, phosphorylation at Serine 215 inhibits the DNA-binding and transactivation functions of p53, effectively neutralizing its tumor-suppressive activities.[1] Aurora A can also indirectly suppress p53 by phosphorylating other regulatory proteins such as the RNA-binding protein hnRNPK, disrupting its interaction with p53.[1]
-
p53 Negatively Regulates Aurora A: Conversely, wild-type p53 can suppress the expression and activity of Aurora A through several mechanisms. p53 can directly bind to the AURKA gene promoter and repress its transcription. Furthermore, p53 can transcriptionally activate the cyclin-dependent kinase inhibitor p21 (CDKN1A). p21 inhibits the CDK-Rb-E2F3 pathway, which is responsible for the transcriptional activation of Aurora A.[2] p53 can also induce the expression of F-box/WD repeat-containing protein 7 (Fbw7α), a component of the SCF ubiquitin ligase complex that targets Aurora A for degradation.
The Role of Aurora A Inhibitors
By blocking the kinase activity of Aurora A, small molecule inhibitors disrupt this regulatory balance. Inhibition of Aurora A is expected to prevent the phosphorylation-mediated inactivation and degradation of p53. This leads to the stabilization and activation of p53, allowing it to execute its canonical functions, including cell cycle arrest, apoptosis, and senescence.[3] In cancer cells lacking functional p53, Aurora A inhibitors can still induce cell death through alternative pathways, such as the activation of the p53-family member p73.[4][5]
Data Presentation: Quantitative Effects of Aurora A Inhibitors
The following tables summarize the quantitative effects of representative Aurora A inhibitors on various cellular parameters related to the p53 pathway. It is important to note that the specific values can vary depending on the cell line, experimental conditions, and the specific inhibitor used.
Table 1: Inhibitory Concentration (IC50) of Aurora A Inhibitors
| Inhibitor | Cell Line | p53 Status | IC50 (nM) | Reference |
| MLN8237 (Alisertib) | CAL-51 | Wild-Type | 80 | [6] |
| MLN8237 (Alisertib) | MDA-MB-231 | Mutant | 150 | [6] |
| MK-5108 | HCT116 | Wild-Type | ~50 | [4] |
| AT9283 | HCT116 | Wild-Type | 16-469 | [4] |
| PHA-680632 | HCT116 p53-/- | Null | Not specified | [7] |
| ZM447439 | HCT116 | Wild-Type | 110 (Aurora A) | [7] |
| CYC116 | A549 | Wild-Type | 34-1370 | [4] |
Table 2: Effect of Aurora A Inhibitors on Cell Cycle Distribution
| Inhibitor | Cell Line | p53 Status | Treatment | % Cells in G2/M | Reference |
| MLN8237 (Alisertib) | CAL-51 | Wild-Type | 80 nM, 48h | Statistically significant increase | [6] |
| MK-5108 | EOC stem cells | Not specified | Not specified | Significant increase | [8] |
| Danusertib | A2780 | Not specified | 1 µM | Increase in G2/M and polyploidy | [9] |
| ZM447439 | HT1080 | Wild-Type | 0.1 µM, 72h | >4N DNA content | [10] |
| VE-465 | HT1080 | Wild-Type | 0.1 µM, 72h | 91% with >4N DNA content | [10] |
Table 3: Induction of p53 Target Gene Expression
| Inhibitor | Cell Line | p53 Status | Gene | Fold Change in mRNA | Reference |
| MLN8054 | HCT116p53-/- | Null | p21/WAF1 | 4 to 10-fold increase (p73-dependent) | [2] |
| MLN8054 | HCT116p53-/- | Null | Puma | 4 to 10-fold increase (p73-dependent) | [2] |
| MLN8054 | HCT116p53-/- | Null | Noxa | 4 to 10-fold increase (p73-dependent) | [2] |
| AZD1152 (Aurora B inhibitor) | MCF7-Her18 xenograft | Wild-Type | p21 | Increased | [11] |
| AZD1152 (Aurora B inhibitor) | MCF7-Her18 xenograft | Wild-Type | PUMA | Increased | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the effects of Aurora A inhibitors on the p53 pathway.
Western Blotting for p53 and Aurora A
This protocol is for the detection and quantification of total and phosphorylated protein levels of p53 and Aurora A following treatment with an Aurora A inhibitor.
Materials:
-
Cell line of interest (e.g., HCT116)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, 1X Protease Inhibitor Cocktail)
-
BCA Protein Assay kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Protein transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary antibodies (e.g., anti-p53, anti-phospho-p53 (Ser315), anti-Aurora A, anti-phospho-Aurora A (Thr288), anti-p21, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to reach 70-80% confluency. Treat cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Protein Extraction: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
Co-Immunoprecipitation (Co-IP) of Aurora A and p53
This protocol is designed to determine the in vivo interaction between Aurora A and p53 and how this interaction is affected by an Aurora A inhibitor.
Materials:
-
Cell lysates prepared as in the Western Blotting protocol.
-
Anti-p53 antibody or Anti-Aurora A antibody for immunoprecipitation.
-
Protein A/G agarose beads.
-
Co-IP wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40).
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5).
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5).
-
Primary and secondary antibodies for Western blotting.
Procedure:
-
Pre-clearing Lysates: Add protein A/G agarose beads to the cell lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the immunoprecipitating antibody (e.g., anti-p53) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture Immune Complexes: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Co-IP wash buffer.
-
Elution: Elute the bound proteins from the beads by adding elution buffer. Neutralize the eluate with neutralization buffer.
-
Western Blot Analysis: Analyze the immunoprecipitated proteins by Western blotting as described in the previous protocol, probing for the co-immunoprecipitated protein (e.g., Aurora A).
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle following treatment with an Aurora A inhibitor.
Materials:
-
Cells treated with this compound as described previously.
-
PBS.
-
Trypsin-EDTA.
-
70% ethanol, ice-cold.
-
Propidium iodide (PI) staining solution (containing PI and RNase A).
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in cold PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate on ice or at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a 488 nm laser for excitation and collect the PI fluorescence signal. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Use flow cytometry software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Mandatory Visualizations
Signaling Pathways
Caption: The Aurora A-p53 signaling network and the impact of Aurora A inhibitors.
Experimental Workflow
Caption: A streamlined workflow for Western blot analysis.
Conclusion
The intricate interplay between Aurora A and p53 presents a compelling therapeutic target in oncology. Aurora A inhibitors, such as the representative "this compound," can effectively reactivate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. In p53-deficient tumors, these inhibitors can still exert cytotoxic effects through alternative mechanisms, highlighting their broad therapeutic potential. A thorough understanding of the underlying molecular mechanisms, coupled with robust and reproducible experimental methodologies, is crucial for the continued development and successful clinical implementation of this promising class of anti-cancer agents. This guide provides a foundational resource for researchers and drug development professionals working to harness the therapeutic potential of targeting the Aurora A-p53 axis.
References
- 1. benchchem.com [benchchem.com]
- 2. Aurora Kinase A inhibition leads to p73-dependent apoptosis in p53-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p53 negatively regulates Aurora A via both transcriptional and posttranslational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora kinase A inhibition leads to p73-dependent apoptosis in p53-deficient cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luciferase-Based Reporter Assay for the Assessment of Aurora A-Kinase Activity in Mitotic Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p53 controls both the G2/M and the G1 cell cycle checkpoints and mediates reversible growth arrest in human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aurora B kinase phosphorylates and instigates degradation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Research on Aurora A Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on a selection of Aurora A inhibitors. The information is compiled from various studies and is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development. This guide summarizes key quantitative data, details experimental methodologies for pivotal assays, and illustrates relevant biological pathways and experimental workflows.
Core Principles of Aurora A Inhibition
Aurora A kinase is a key regulator of mitotic events, including centrosome maturation and separation, spindle assembly, and chromosome segregation.[1][2] Its overexpression is frequently observed in a wide array of human cancers and is often associated with poor prognosis, making it a compelling target for cancer therapy.[1][2][3] Aurora A inhibitors are small molecules designed to block the kinase activity of Aurora A, leading to mitotic arrest, apoptosis, and the suppression of tumor growth.[3][4][5] Preclinical studies have demonstrated the potent anti-tumor efficacy of these inhibitors, both as single agents and in combination with other anti-cancer therapies.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data for several well-characterized Aurora A inhibitors based on preclinical research.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor Name | Target(s) | IC50 (nM) | Selectivity Notes |
| Aurora Kinase Inhibitor III | Aurora A | 42 | High selectivity over BMX (386 nM), BTK (3,550 nM), IGF-1R (591 nM), c-Src (1,980 nM), TRKB (2,510 nM), SYK (887 nM), and EGFR (>10,000 nM).[8] |
| Alisertib (MLN8237) | Aurora A | 1.2 | Over 200-fold more selective for Aurora A than Aurora B.[9] |
| LY3295668 | Aurora A | - | Demonstrates selective Aurora A inhibition in vitro.[5] |
| TAS-119 | Aurora A | - | A novel, orally active, and selective inhibitor of Aurora kinase A.[6] |
| PHA-739358 | Aurora A, B, C | 13 (A), 79 (B), 61 (C) | Also inhibits Ret, Trk-A, and Abl.[10] |
| CYC116 | Aurora A, B, C, VEGFR2 | 44 (A), 19 (B), 65 (C), 69 (VEGFR2) | A pan-Aurora kinase and VEGFR2 inhibitor.[10][11] |
| SNS-314 | Aurora A, B, C | 9 (A), 31 (B), 3 (C) | Also inhibits 24 other kinases at higher concentrations.[11] |
| AMG 900 | Aurora A, B, C | 5 (A), 4 (B), 1 (C) | A potent and highly selective pan-Aurora kinase inhibitor.[9] |
| AT9283 | Aurora A, B, JAK2/3, Abl1(T315I) | 1.2 (JAK2), 1.1 (JAK3) | A multi-kinase inhibitor.[9] |
Table 2: In Vitro Cellular Activity
| Inhibitor Name | Cell Line(s) | IC50/EC50 (nM) | Observed Effects |
| Alisertib (MLN8237) | Various | Median IC50 of 61 nM in a pediatric preclinical testing panel.[12] | Induces cell cycle arrest, apoptosis, and autophagy.[2][9] |
| LY3295668 | HeLa, NCI-H446, Calu6 | Potent inhibition of cell proliferation. | Induces mitotic arrest and apoptosis.[5] |
| TAS-119 | Multiple human cancer cell lines | - | Enhances paclitaxel-induced cell growth inhibition.[6] |
| SNS-314 | Various human cell lines | IC50 of 1.8 to 24.4 nM | Inhibits cell proliferation and induces polyploidy.[11] |
| AMG 900 | 26 diverse cancer cell lines | IC50 of 0.7–5.3 nM | Overcomes multidrug resistance in P-glycoprotein expressing cell lines.[11] |
| CYC116 | Various cancer cell lines | IC50 of 34 to 1370 nM | Inhibits proliferation, induces failed mitosis and polyploidy.[11] |
Table 3: In Vivo Anti-Tumor Efficacy
| Inhibitor Name | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| TAS-119 | Multiple xenograft models | - | Enhances the anti-tumor efficacy of paclitaxel and docetaxel.[6] |
| MLN8054 | HCT116 human colon xenografts | 30 mg/kg, qd or bid for 21 days | 84% (qd) and 96% (bid).[13] |
| PHA-739358 | Human xenografts | MTD of 60 mg/kg/day for 5 days, 30 mg/kg/day for 10 days, or 45 mg/kg/day for 10 days | 66% to 98%.[11] |
| LY3295668 | Mouse spleen | 50 mg/kg every day | Significantly inhibited Aurora A.[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in preclinical studies of Aurora A inhibitors.
Kinase Assays
Objective: To determine the in vitro inhibitory activity of a compound against Aurora A kinase.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human Aurora A kinase and a suitable substrate (e.g., a synthetic peptide) are prepared in an appropriate assay buffer.
-
Compound Dilution: The test inhibitor is serially diluted in DMSO to create a range of concentrations.
-
Reaction Initiation: The kinase, substrate, and inhibitor are mixed in a microplate well. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, including radiometric assays (measuring incorporation of 32P or 33P), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by fitting the data to a dose-response curve.
Cell Viability and Proliferation Assays
Objective: To assess the effect of an Aurora A inhibitor on the growth and viability of cancer cells.
General Protocol (using a colorimetric assay like MTT or a fluorescence-based assay like FDA):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the Aurora A inhibitor for a specified period (e.g., 72 or 96 hours).[12]
-
Reagent Addition:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then dissolved in a solubilization solution.
-
FDA Assay: Fluorescein diacetate (FDA) is added, which is converted to fluorescent fluorescein by viable cells.[12]
-
-
Signal Measurement: The absorbance (for MTT) or fluorescence (for FDA) is measured using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells. The IC50 or EC50 value, representing the concentration of the inhibitor that causes 50% inhibition of cell growth or viability, is determined from the dose-response curve.[12]
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of an Aurora A inhibitor in a living organism.
General Protocol:
-
Cell Implantation: Human cancer cells are subcutaneously implanted into immunocompromised mice (e.g., nude or SCID mice).[12][13]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Animal Randomization: Mice are randomized into control and treatment groups.
-
Compound Administration: The Aurora A inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a specific dosing schedule.[12][13] The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated group to the control group.[13] Body weight and general health of the animals are also monitored to assess toxicity.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways involving Aurora A and typical experimental workflows in preclinical research.
Caption: Simplified signaling pathways involving Aurora A in cell cycle progression.
Caption: A typical workflow for the preclinical evaluation of an Aurora A inhibitor.
References
- 1. An update on the pharmacokinetics and pharmacodynamics of alisertib, a selective Aurora kinase A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Aurora A Inhibitor TAS-119 Enhances Antitumor Efficacy of Taxanes In Vitro and In Vivo: Preclinical Studies as Guidance for Clinical Development and Trial Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Topic: Aurora A inhibitor 3 in vitro kinase assay protocol
An In Vitro Kinase Assay Protocol to Determine the Potency of Aurora A Inhibitor 3
Audience: Researchers, scientists, and drug development professionals.
Abstract
Aurora A kinase is a pivotal serine/threonine kinase that governs essential mitotic events, including centrosome maturation, spindle assembly, and cytokinesis.[1][2] Its overexpression is frequently linked to tumorigenesis, making it a prominent target for cancer therapy.[3][4] This document provides a comprehensive protocol for determining the in vitro potency of a small molecule, "Inhibitor 3," against human Aurora A kinase. The methodology is based on a luminescence-based kinase assay that quantifies ATP consumption during the phosphorylation reaction, allowing for the calculation of an IC50 value for the inhibitor.
Assay Principle
The in vitro kinase assay quantifies the activity of Aurora A by measuring the amount of ADP produced during the phosphorylation of a target substrate. The assay is performed in a microplate format. The kinase reaction is initiated by the addition of ATP. After incubation, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a detection reagent is added to convert the generated ADP back into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light signal is directly proportional to the amount of ADP formed and thus correlates with Aurora A kinase activity.[5][6] The inhibitory effect of "Inhibitor 3" is determined by measuring the reduction in luminescence across a range of inhibitor concentrations.
Materials and Reagents
| Component | Example Supplier | Example Catalog # | Notes |
| Enzymes & Substrates | |||
| Recombinant Human Aurora A | Promega | V1931 | Full-length, GST-tagged protein |
| Myelin Basic Protein (MBP) | Promega | V9081 | Substrate for Aurora A |
| Assay Kits | |||
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 | Contains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP |
| Buffers & Chemicals | |||
| Kinase Buffer (5X) | BPS Bioscience | 79334 | e.g., 200 mM HEPES pH 7.5, 50 mM MgCl2, 5 mM EGTA, etc. |
| Dithiothreitol (DTT) | Sigma-Aldrich | D0632 | Added fresh to kinase buffer |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | For inhibitor dilution |
| Plates & Equipment | |||
| 384-well solid white plates | Corning | 3572 | Low-volume, suitable for luminescence |
| Microplate Luminometer | Various | - | Capable of reading luminescence |
Experimental Protocol
Reagent Preparation
-
1X Kinase Reaction Buffer: Prepare the 1X Kinase Reaction Buffer by diluting the 5X stock with sterile deionized water. Just before use, add DTT to a final concentration of 0.25-1 mM.[7] Keep on ice.
-
ATP Solution: Prepare the ATP solution at the desired final concentration (e.g., 25 µM) in 1X Kinase Reaction Buffer. The optimal concentration should be at or near the Km of ATP for Aurora A to accurately assess competitive inhibitors.[8]
-
Aurora A Enzyme Solution: Thaw the recombinant Aurora A enzyme on ice. Dilute it to the desired working concentration (e.g., 2-5 ng/reaction) in 1X Kinase Reaction Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is within the linear range of the assay.
-
Substrate Solution: Prepare the Myelin Basic Protein (MBP) substrate solution at the desired final concentration (e.g., 0.2 µg/µL) in 1X Kinase Reaction Buffer.
-
Inhibitor 3 Serial Dilutions: Prepare a 10 mM stock solution of Inhibitor 3 in 100% DMSO. Perform a serial dilution series in 100% DMSO. Subsequently, create intermediate dilutions in 1X Kinase Reaction Buffer to achieve the final desired assay concentrations. The final DMSO concentration in all wells should be constant and not exceed 1% to avoid affecting enzyme activity.[9]
Assay Workflow
The following diagram outlines the key steps of the experimental procedure.
Assay Procedure
Perform all additions in a 384-well solid white plate. Include "no enzyme" controls for background subtraction and "vehicle" controls (DMSO only) for 100% activity.
-
Add 2.5 µL of each concentration of the serially diluted Inhibitor 3 or DMSO vehicle control to the appropriate wells.
-
Prepare a master mix of Aurora A enzyme and MBP substrate in 1X Kinase Reaction Buffer. Add 5 µL of this mix to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.
-
Seal the plate and incubate at 30°C for 60 minutes.
-
Stop the reaction by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the luminescence of each well using a microplate luminometer.
Data Analysis and Expected Results
-
Background Subtraction: Subtract the average luminescence signal from the "no enzyme" control wells from all other wells.
-
Normalization: Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))
-
IC50 Determination: Plot the percent inhibition against the logarithm of the Inhibitor 3 concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of Inhibitor 3 required to inhibit Aurora A activity by 50%.[10]
Example Data
The following table shows representative data for an Aurora A inhibitor.
| Inhibitor 3 Conc. (nM) | Average Luminescence (RLU) | % Inhibition |
| 0 (Vehicle) | 850,000 | 0.0 |
| 0.1 | 835,000 | 1.8 |
| 1 | 750,000 | 11.8 |
| 10 | 440,000 | 48.2 |
| 100 | 85,000 | 90.0 |
| 1000 | 15,000 | 98.2 |
| 10000 | 12,000 | 98.6 |
| No Enzyme | 10,000 | - |
Based on these data, the calculated IC50 value would be approximately 10.8 nM.
Biological Context: Aurora A Signaling Pathway
Aurora A is a master regulator of mitosis, ensuring the fidelity of cell division.[11] Its activity is tightly regulated, peaking during the G2/M phase of the cell cycle.[12] As shown in Figure 2, Aurora A is critical for the maturation of centrosomes and the subsequent assembly of a bipolar spindle.[13] By phosphorylating a host of downstream substrates, it orchestrates the complex molecular events required for proper chromosome segregation.[2] Small molecule inhibitors, like Inhibitor 3, typically target the ATP-binding pocket of Aurora A, preventing it from phosphorylating its substrates and thereby inducing mitotic arrest, which can lead to apoptosis in cancer cells.[13]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora A Kinase Enzyme System [promega.sg]
- 6. promega.com [promega.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HTScan® Aurora A Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aurora A Inhibitor 3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Aurora A Inhibitor 3 in cell culture experiments. This potent and selective inhibitor of Aurora A kinase is a valuable tool for investigating the roles of this key mitotic regulator in cell cycle progression and cancer biology.
Introduction to this compound
Aurora A kinase is a crucial serine/threonine kinase that plays a pivotal role in the regulation of mitosis.[1][2] It is involved in centrosome maturation and separation, spindle assembly, and the G2/M transition.[1][3][4] Dysregulation and overexpression of Aurora A are frequently observed in various human cancers, making it a significant target for cancer therapy.[3][5][6] this compound is a potent and highly selective small molecule inhibitor of Aurora A kinase.
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of Aurora A kinase, preventing its autophosphorylation at Threonine 288, which is essential for its activation.[7][8] Inhibition of Aurora A activity leads to defects in mitotic spindle formation, resulting in mitotic arrest and subsequent apoptosis in cancer cells.[7][8] This targeted inhibition allows for the precise study of Aurora A's functions in cellular processes.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and other relevant Aurora kinase inhibitors for comparative purposes.
| Inhibitor Name | Target(s) | IC50 (nM) | Cell-based Assay Potency (IC50) | Key Cellular Phenotypes |
| This compound | Aurora A | 42 | Not specified, but potent inhibition of Aurora A autophosphorylation expected at low nanomolar concentrations. | Mitotic arrest, apoptosis. |
| Alisertib (MLN8237) | Aurora A > Aurora B | Aurora A: 1.2, Aurora B: 396.5 | Induces mitotic arrest at lower concentrations and polyploidy at higher concentrations. | Mitotic arrest, apoptosis, polyploidy.[7] |
| Danusertib (PHA-739358) | Pan-Aurora | Aurora A: 13, Aurora B: 79, Aurora C: 61 | Inhibits proliferation of various cancer cell lines. | Polyploidy, apoptosis.[9] |
| PF-03814735 | Aurora A/B | Aurora A: 5, Aurora B: 0.8 | Antiproliferative activity against a range of human tumor cell lines. | Not specified.[9] |
| AMG 900 | Pan-Aurora | Aurora A: 5, Aurora B: 4, Aurora C: 1 | Potent antiproliferative activity. | Phenotype consistent with Aurora-B inhibition.[9] |
| MK-5108 (VX689) | Aurora A | 0.064 | Inhibits proliferation of diverse cancer cell lines. | Not specified.[10] |
| CYC116 | Pan-Aurora, VEGFR2 | Aurora A: 44, Aurora B: 19, Aurora C: 65 | Inhibits proliferation of various cancer cell lines. | Polyploidy, apoptosis.[10][11] |
| AT9283 | Pan-Aurora, JAK2, FLT-3, ABL | Aurora A: ~3 (52% inhibition), Aurora B: ~3 (58% inhibition) | Antiproliferative activity. | Not specified.[8] |
| BI 811283 | Aurora B | 9 | Inhibits proliferation of diverse cancer cell lines. | Not specified.[10] |
Note: IC50 values can vary depending on the assay conditions. The provided data is for comparative reference.
Signaling Pathway Diagram
The following diagram illustrates the central role of Aurora A in the G2/M transition and mitosis, and the point of intervention for this compound.
Caption: Aurora A kinase is a key regulator of the G2/M transition and mitosis.
Experimental Protocols
Reagent Preparation
This compound Stock Solution:
-
This compound is typically supplied as a solid.[12]
-
To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powder in dimethyl sulfoxide (DMSO).[13]
-
For example, for a 10 mM stock solution of a compound with a molecular weight of 413.4 g/mol , dissolve 4.134 mg in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[12]
General Experimental Workflow
The following diagram outlines a general workflow for cell-based experiments using this compound.
Caption: A typical workflow for in vitro experiments with this compound.
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well culture plates
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A starting concentration range of 1 nM to 10 µM is recommended. Include a DMSO-only vehicle control.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of the inhibitor to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Phospho-Aurora A
This protocol is to confirm the on-target effect of this compound by assessing the phosphorylation status of Aurora A.
Materials:
-
Cells of interest
-
6-well culture plates
-
Complete culture medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-Aurora A (Thr288), anti-total Aurora A, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Aurora A (Thr288) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Strip the membrane and re-probe for total Aurora A and a loading control like GAPDH to ensure equal loading.
Cell Cycle Analysis by Flow Cytometry
This protocol is to analyze the effect of this compound on cell cycle distribution.
Materials:
-
Cells of interest
-
6-well culture plates
-
Complete culture medium
-
This compound stock solution
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cell pellet with PBS and fix by resuspending in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. An increase in the G2/M population is indicative of mitotic arrest.[14]
Troubleshooting and Interpretation of Results
-
Low Potency: If the inhibitor shows lower than expected potency, ensure the stock solution is properly prepared and stored. Check the passage number of the cell line, as sensitivity can change over time.
-
Off-Target Effects: At higher concentrations, this compound might exhibit off-target effects. It is crucial to use the lowest effective concentration and perform control experiments, such as using a structurally distinct Aurora A inhibitor, if available.
-
Interpreting Phenotypes: Inhibition of Aurora A typically leads to mitotic arrest, characterized by an accumulation of cells in the G2/M phase and the formation of monopolar spindles.[8] This can be followed by apoptosis. In contrast, inhibition of Aurora B often results in polyploidy due to failed cytokinesis.[8] Observing the specific cellular phenotype can provide insights into the inhibitor's selectivity in a cellular context.
By following these detailed protocols and application notes, researchers can effectively utilize this compound to investigate the critical roles of Aurora A kinase in cell division and disease.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 3. Physiological and Oncogenic Aurora-A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological and oncogenic Aurora-A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 10. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. selleckchem.com [selleckchem.com]
- 14. frontiersin.org [frontiersin.org]
Aurora A inhibitor 3 solubility in DMSO and culture media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aurora A kinase is a key serine/threonine kinase that plays a critical role in regulating mitotic events, including centrosome maturation, spindle assembly, and chromosome segregation.[1][2][3] Its overexpression is frequently observed in various human cancers and is linked to tumorigenesis, genetic instability, and poor patient outcomes.[4][5] Consequently, Aurora A has emerged as an attractive therapeutic target for cancer drug development.[4] Aurora A Inhibitor III is a potent and selective small molecule inhibitor of Aurora A kinase, making it a valuable tool for studying its cellular functions and for potential therapeutic development.
Product Information and Mechanism of Action
Aurora A Inhibitor III (CAS No. 879127-16-9) is a cell-permeable 2,4-dianilinopyrimidine compound that functions as an ATP-competitive inhibitor of Aurora A kinase.[6] It exhibits high potency with a reported IC50 value of 42 nM in cell-free assays.[7][8][9][10] The inhibitor demonstrates selectivity for Aurora A over a panel of other kinases.[7][9] Inhibition of Aurora A in cells leads to defects in mitotic spindle assembly, G2/M cell cycle arrest, and ultimately, apoptosis.[3]
Solubility Data
The solubility of Aurora A Inhibitor III can vary between different lots and manufacturers. It is highly soluble in dimethyl sulfoxide (DMSO) but poorly soluble in aqueous solutions.[9] Researchers should always consult the certificate of analysis for the specific lot being used.
| Solvent | Reported Solubility Range (mg/mL) | Molar Equivalent (at 413.4 g/mol ) | Notes |
| DMSO | 50 - 125 mg/mL | ~121 mM - 302 mM | Use fresh, anhydrous DMSO as moisture can reduce solubility.[9] |
| Ethanol | 5 - 20 mg/mL | ~12 mM - 48 mM | |
| Water / Culture Media | Insoluble | - | Must be diluted from a DMSO stock solution. |
Data compiled from multiple sources.[7][9][11]
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol describes the preparation of a high-concentration stock solution of Aurora A Inhibitor III in DMSO.
Materials:
-
Aurora A Inhibitor III (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
Procedure:
-
Equilibrate the vial of Aurora A Inhibitor III powder to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution by dissolving the powder in fresh, anhydrous DMSO. For example, to prepare a 10 mM stock solution, add 241.9 µL of DMSO to 1 mg of powder (Molecular Weight: 413.4 g/mol ).
-
Vortex or sonicate the solution gently in a water bath to ensure the compound is completely dissolved.[9]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C. Stock solutions are reported to be stable for up to one year at -80°C and one month at -20°C in solvent.[9][10]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the serial dilution of the DMSO stock solution into cell culture medium for treating cells.
Materials:
-
Prepared stock solution of Aurora A Inhibitor III in DMSO (e.g., 10 mM)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thaw an aliquot of the Aurora A Inhibitor III stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed complete culture medium to achieve the desired final concentrations.
-
Crucial Step: To avoid precipitation, add the inhibitor stock solution to the culture medium and mix immediately and thoroughly. It is recommended to add the stock solution to a larger volume of medium (e.g., add 1 µL of 10 mM stock to 1 mL of medium for a 10 µM final concentration) rather than the other way around.
-
Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% and ideally below 0.1%.
-
Always prepare a vehicle control using the same final concentration of DMSO as the highest concentration of the inhibitor used.
-
Add the final working solutions to the cells immediately after preparation.
Protocol 3: Example Cell-Based Assay - Anti-Proliferation (MTT Assay)
This protocol provides a general workflow for assessing the effect of Aurora A Inhibitor III on cell proliferation.
Workflow:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of Aurora A Inhibitor III or a DMSO vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).[12]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[12]
-
Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified Aurora A signaling pathway in the G2/M phase of the cell cycle.
Caption: General experimental workflow for using Aurora A Inhibitor III in cell culture.
Caption: Kinase selectivity profile of Aurora A Inhibitor III based on IC50 values.[7][9]
References
- 1. apexbt.com [apexbt.com]
- 2. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 4. rupress.org [rupress.org]
- 5. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 6. Aurora Kinase Inhibitor III - CAS 879127-16-9 - Calbiochem | 189405 [merckmillipore.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Aurora Kinase Inhibitor III产品说明书 [selleck.cn]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Aurora kinase inhibitor-3 | Aurora A激酶抑制剂 | MCE [medchemexpress.cn]
- 12. tandfonline.com [tandfonline.com]
Application Note: Determining the IC50 of Aurora A Inhibitor 3 in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction Aurora A kinase (AURKA) is a key regulator of mitotic events, including centrosome maturation and spindle assembly.[1][2][3] Its overexpression is frequently observed in a wide variety of human cancers, such as breast, colorectal, and pancreatic cancer, and is often associated with poor prognosis.[4][5] Aurora A's role extends beyond mitosis; it influences multiple oncogenic signaling pathways, including PI3K/Akt/mTOR, MEK/ERK, and p53, thereby promoting cell proliferation, survival, and genomic instability.[1][2][3][6] These functions make Aurora A a compelling target for cancer therapy.
This application note provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of a novel compound, Aurora A Inhibitor 3, in various cancer cell lines. The IC50 value is a critical measure of a drug's potency, quantifying the concentration required to inhibit a biological process by 50%.[7][8] The following sections describe the Aurora A signaling pathway, provide protocols for two common cell viability assays (MTT and CellTiter-Glo®), and present sample data for this compound.
Aurora A Signaling Pathway
Aurora A is a central node in a complex network that controls cell cycle progression and oncogenesis. It is activated by co-factors like TPX2 and, in turn, phosphorylates numerous substrates to drive mitotic entry.[1][4] Furthermore, Aurora A engages in crosstalk with major cancer-related pathways, often leading to increased cell proliferation and survival.[2] The diagram below illustrates some of the key interactions and downstream effects of Aurora A activation in cancer cells.
Application Data
The potency of this compound was evaluated against a panel of human cancer cell lines representing various tumor types. Cells were treated with the inhibitor for 72 hours, and cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. The resulting IC50 values demonstrate potent anti-proliferative activity across multiple cancer types.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) of this compound |
| HeLa | Cervical Cancer | 85 |
| HCT116 | Colorectal Carcinoma | 60 |
| MCF-7 | Breast Adenocarcinoma | 110 |
| PANC-1 | Pancreatic Adenocarcinoma | 45 |
| PC-3 | Prostate Adenocarcinoma | 75 |
| A549 | Lung Carcinoma | 95 |
Note: The data presented are for illustrative purposes only.
Experimental Workflow
The general procedure for determining the IC50 of a compound in adherent cancer cell lines involves seeding the cells, treating them with a range of inhibitor concentrations, incubating for a defined period, and then measuring cell viability with a suitable assay. The final step involves plotting the dose-response curve to calculate the IC50 value.
Protocols
Two standard methods for assessing cell viability are provided below. The MTT assay is a colorimetric assay that measures metabolic activity, while the CellTiter-Glo® assay is a luminescent assay that quantifies ATP, an indicator of viable cells.[9][10]
Protocol 1: MTT Cell Viability Assay
This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[10][11]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[12]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Cell Seeding: a. Harvest logarithmically growing cells and perform a cell count. b. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium. c. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Include wells with medium only as a blank control. d. Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium. A 10-point, 3-fold dilution series starting from 10 µM is recommended for an initial experiment. b. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration). c. Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions (or vehicle control) to the respective wells. d. Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for an additional 4 hours at 37°C, allowing formazan crystals to form.[12] c. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12] e. Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.[12]
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to reduce background noise if desired.[10]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol uses a thermostable luciferase to quantify ATP, which is a measure of metabolically active cells. The luminescent signal is directly proportional to the number of viable cells in culture.[13][14]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well opaque-walled plates (suitable for luminescence)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® 2.0 Reagent[9]
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: a. Follow the same procedure as in Protocol 1 (steps 1a-1c), using opaque-walled 96-well plates. b. Incubate the plate overnight at 37°C in a 5% CO₂ incubator.[13]
-
Inhibitor Treatment: a. Prepare and add serial dilutions of this compound as described in Protocol 1 (steps 2a-2c). b. Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[15]
-
CellTiter-Glo® Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[13][14] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. c. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13][14] d. Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.[13] e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]
-
Data Acquisition: a. Measure the luminescence of each well using a luminometer.
Data Analysis
-
Calculate Percent Viability:
-
Subtract the average background signal (medium-only wells) from all experimental wells.
-
Calculate the percent viability for each inhibitor concentration using the following formula: % Viability = (Signal of Treated Cells / Signal of Vehicle Control Cells) x 100 [13]
-
-
Determine IC50:
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to fit the data.[13][15]
-
The IC50 is the concentration of the inhibitor that results in a 50% reduction in cell viability, as determined from the fitted curve.[8][11] GraphPad Prism or similar software is recommended for this analysis.
-
Conclusion The protocols outlined in this application note provide robust and reproducible methods for determining the in vitro potency of this compound. Both the colorimetric MTT assay and the luminescent CellTiter-Glo® assay are suitable for generating dose-response curves to calculate IC50 values. Accurate determination of IC50 across a range of cancer cell lines is a fundamental step in the preclinical evaluation of novel therapeutic agents targeting Aurora A kinase.
References
- 1. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological and Oncogenic Aurora-A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. courses.edx.org [courses.edx.org]
- 9. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. youtube.com [youtube.com]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for In Vivo Xenograft Studies of Aurora A Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of Aurora A inhibitors using xenograft models. The protocol is based on established methodologies for well-characterized Aurora A inhibitors such as Alisertib (MLN8237), MK-5108, and others.
Introduction
Aurora A kinase is a key regulator of mitotic progression, playing a crucial role in centrosome maturation, spindle assembly, and chromosome segregation.[1][2] Its overexpression is frequently observed in a variety of human cancers and is often associated with poor prognosis.[3][4] This has made Aurora A an attractive target for cancer therapy. This document outlines a detailed protocol for assessing the anti-tumor activity of a novel Aurora A inhibitor, referred to here as "Aurora A inhibitor 3," in a preclinical in vivo xenograft setting. The protocol covers animal model selection, tumor implantation, inhibitor formulation and administration, and methods for evaluating efficacy and pharmacodynamics.
Signaling Pathway
Aurora A is a central node in the regulation of cell division. It is involved in a complex network of interactions that ensure the fidelity of mitosis. Its inhibition can lead to mitotic arrest, polyploidy, and ultimately, apoptosis in cancer cells. Key signaling interactions include the regulation of molecules like p53, PLK1, and TPX2, and crosstalk with major oncogenic pathways such as PI3K/Akt/mTOR and MEK/ERK.[5]
Figure 1: Simplified Aurora A Signaling Pathway and Point of Inhibition.
Experimental Protocols
Cell Lines and Culture
-
Cell Line Selection: Choose human cancer cell lines with documented Aurora A overexpression or dependency. Examples include HCT-116 (colon), SW480 (colon), and various neuroblastoma, leukemia, and breast cancer cell lines.[6][7][8]
-
Culture Conditions: Maintain cell lines in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Animal Model
-
Species and Strain: Use immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, to prevent rejection of human tumor xenografts.[9][10]
-
Acclimatization: Allow mice to acclimatize for at least one week before any experimental procedures. House them in a pathogen-free environment with access to sterile food and water ad libitum. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Xenograft Implantation
-
Cell Preparation: Harvest cultured tumor cells during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1 x 10^7 to 2 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
Formulation and Administration of this compound
-
Vehicle Preparation: A common vehicle for oral administration of Aurora A inhibitors is 10% 2-hydroxypropyl-β-cyclodextrin with 1% sodium bicarbonate in water.[9] The specific vehicle should be optimized for the solubility and stability of "this compound".
-
Dosing: Based on preclinical data for other Aurora A inhibitors, a starting dose range of 20-50 mg/kg administered orally (p.o.) once (QD) or twice daily (BID) is recommended.[9][10] Dose-finding studies should be conducted to determine the maximum tolerated dose (MTD).
-
Administration: Administer the inhibitor or vehicle control via oral gavage for the duration of the study, typically 21 consecutive days.[10]
Efficacy Evaluation
-
Tumor Growth Inhibition (TGI): Continue to measure tumor volumes throughout the treatment period. TGI is a primary endpoint and can be calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change in tumor volume for the control group.[6]
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Survival: In some studies, the endpoint may be survival, with events defined as tumor volume reaching a predetermined size or signs of morbidity.
Pharmacodynamic (PD) Biomarker Analysis
-
Tissue Collection: At the end of the study, or at specific time points after the final dose, euthanize a subset of mice and collect tumor tissue and, if desired, surrogate tissues like skin or bone marrow.[4][6]
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): Fix tissues in formalin and embed in paraffin. Stain tissue sections for key biomarkers:
-
Phospho-Histone H3 (pHisH3): A marker of mitotic arrest and Aurora B activity. Inhibition of Aurora A can lead to an initial accumulation of pHisH3-positive cells.[6][10]
-
Phospho-Aurora A (pAURKA T288): A direct marker of Aurora A autophosphorylation and activity.[6]
-
Cleaved Caspase-3: A marker of apoptosis.
-
-
Western Blot: Prepare protein lysates from fresh-frozen tumor tissue to quantify the levels of total and phosphorylated Aurora A, Histone H3, and other relevant pathway proteins.
Experimental Workflow Diagram
Figure 2: General Workflow for an In Vivo Xenograft Study.
Quantitative Data Summary
The following tables summarize representative data from published studies on various Aurora A inhibitors. This data can serve as a benchmark for evaluating "this compound".
Table 1: In Vivo Dosing and Efficacy of Select Aurora A Inhibitors
| Inhibitor | Cancer Model | Dose & Schedule | Route | Duration | Tumor Growth Inhibition (TGI) | Reference |
| Alisertib (MLN8237) | HCT-116 Colon Xenograft | 30 mg/kg, QD | Oral | 21 days | Significant | [10][11] |
| Alisertib (MLN8237) | Pediatric Solid Tumors | 20 mg/kg, BID, 5 days/week | Oral | 6 weeks | Significant EFS improvement | [9] |
| Alisertib (MLN8237) | LS141 Sarcoma Xenograft | 30 mg/kg | Oral | 3 weeks (weekly) | Efficient growth suppression | [12] |
| MLN8054 | HCT-116 Colon Xenograft | 30 mg/kg, QD | Oral | 21 days | 84% | [6] |
| MLN8054 | HCT-116 Colon Xenograft | 30 mg/kg, BID | Oral | 21 days | 96% | [6] |
| MK-5108 | HCT-116 Xenograft | 15 mg/kg, BID | Oral | 12 days | 10% | [7] |
| MK-5108 | SW48 Xenograft | 30 mg/kg, BID | Oral | 12 days | 17% | [7] |
| AMG-900 | HCT-116 Xenograft | 3.75 - 15 mg/kg, BID, 2 days/week | Oral | 3 weeks | 40 - 75% | [7] |
| AS703569 | TNBC Xenografts | 50 mg/kg, once a week | Oral | N/A | 40 - 80% in responders | [8] |
| CYC116 | Pancreatic Xenograft | 100 mg/kg, QD | Oral | N/A | Significant growth delay | [13] |
| Danusertib | GEP-NET Xenograft | N/A | N/A | N/A | Significant reduction | [14] |
Note: TGI values can vary significantly based on the specific xenograft model, inhibitor potency, and dosing schedule.
Table 2: Pharmacodynamic Biomarker Modulation
| Inhibitor | Cancer Model | Dose | Timepoint | Biomarker Change | Reference |
| Alisertib (MLN8237) | HCT-116 Xenograft | 3, 10, 30 mg/kg (single dose) | 4-24 hours | Dose-dependent increase in mitotic index (pHisH3) | [10] |
| MLN8054 | HCT-116 Xenograft | 30 mg/kg (single dose) | ~20-24 hours | Elevated mitotic index | [6] |
| AS703569 | Breast Cancer Xenografts | 50 mg/kg (single dose) | 6 hours | Dramatic decrease in pHisH3 | [8] |
| AMG-900 | COLO 205 Xenograft | 3.75, 7.5, 15 mg/kg | 3 hours | Dose-dependent inhibition of pHisH3 | [4] |
| SNS-314 | HCT-116 Xenograft | 50, 100 mg/kg (single dose) | 3 hours | Complete inhibition of pHisH3 | [7] |
These tables provide a framework for the expected outcomes and biomarker responses when testing a novel Aurora A inhibitor. Researchers should aim to generate similar quantitative data to robustly characterize the in vivo profile of "this compound".
References
- 1. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 2. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological and oncogenic Aurora-A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMG 900, a potent inhibitor of aurora kinases causes pharmacodynamic changes in p-Histone H3 immunoreactivity in human tumor xenografts and proliferating mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. MLN-8237: A dual inhibitor of aurora A and B in soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. aacrjournals.org [aacrjournals.org]
Inducing Mitotic Arrest with Aurora A Inhibitor 3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora A kinase is a key regulator of mitotic progression, playing a crucial role in centrosome maturation, spindle assembly, and mitotic entry.[1][2] Its overexpression is frequently observed in various human cancers, correlating with genetic instability and tumorigenesis. Consequently, Aurora A kinase has emerged as a promising therapeutic target for cancer treatment.[3][4] Aurora A inhibitors are a class of small molecules designed to specifically block the enzymatic activity of this kinase, leading to defects in mitotic spindle formation, activation of the spindle assembly checkpoint, and ultimately, mitotic arrest and apoptosis in cancer cells.[1][5][6]
This document provides detailed application notes and protocols for utilizing Aurora A inhibitor 3, a potent and selective inhibitor of Aurora A kinase, to induce mitotic arrest in cancer cell lines. These guidelines are intended to assist researchers in designing and executing experiments to study the effects of Aurora A inhibition on cell cycle progression and to evaluate its potential as an anti-cancer agent.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of various Aurora A inhibitors in different cancer cell lines. This data is crucial for selecting the appropriate inhibitor and concentration range for specific experimental needs.
Table 1: IC50 Values of Aurora A Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | HeLa | Cervical Cancer | 42 | [1] |
| Alisertib (MLN8237) | Various | Solid Tumors/Leukemia | Median IC50 of 61 | [7] |
| MK-5108 (VX-689) | 17 diverse cell lines | Various Cancers | 160 - 6400 | [8] |
| LY3295668 | Broad panel | Lung and Breast Cancer | Potent, specific values proprietary | [6] |
| CCT129202 | Multiple | Human Tumors | Proliferation inhibition | [9] |
Table 2: Cellular Effects of Aurora A Inhibitor Treatment
| Inhibitor | Cell Line | Concentration | Treatment Duration | Key Effect | Reference |
| TC-A2317 | A549, A427, NCI-H1299 | 0.5 µM | 48-72 hours | Significant accumulation of cells with 4N DNA content | [2] |
| MK-5108 | Epithelial Ovarian Cancer Stem Cells | Varies | 72 hours | Significant decrease in viable cells and G2/M arrest | [10] |
| Alisertib (MLN8237) | Neuroblastoma cells | Varies | 4-24 hours | Prominent G2/M arrest | [11] |
| PHA-680626 | IMR-32 (Neuroblastoma) | 1 µM | 48 hours | Increase in G2/M population and apoptosis | |
| CCT129202 | HCT116 | Varies | Not Specified | Accumulation of cells with ≥4N DNA content, leading to apoptosis | [9] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Aurora A Signaling Pathway in Mitosis.
Caption: Experimental Workflow for Mitotic Arrest Induction.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A typical concentration range to test is 0.1 nM to 10 µM.[12] Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the inhibitor concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[9]
-
Incubation: Incubate the cells at room temperature for 30 minutes in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events.
-
Data Analysis: Use appropriate software (e.g., FlowJo, Cytobank) to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[11]
Western Blot for Mitotic Markers
This protocol detects the levels of key mitotic proteins to confirm mitotic arrest.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-Cyclin B1, anti-Aurora A, anti-phospho-Aurora A (Thr288))
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and capture the chemiluminescent signal using an imaging system.[13] An increase in the levels of phospho-Histone H3 (Ser10) and Cyclin B1 are markers of mitotic arrest. A decrease in phospho-Aurora A (Thr288) confirms target engagement by the inhibitor.[14]
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers to effectively use this compound to induce mitotic arrest and study its consequences in cancer cells. By following these detailed methodologies, scientists can obtain reliable and reproducible data to advance our understanding of Aurora A kinase biology and its potential as a therapeutic target in oncology.
References
- 1. biocompare.com [biocompare.com]
- 2. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. Aurora A-Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 10. Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. experts.umn.edu [experts.umn.edu]
- 12. benchchem.com [benchchem.com]
- 13. origene.com [origene.com]
- 14. scribd.com [scribd.com]
Probing the Phosphorylation Status of Aurora A: A Detailed Western Blot Protocol for Post-Treatment Analysis
For Immediate Release
Shanghai, China - November 21, 2025 - In the intricate world of cellular signaling and cancer biology, the precise measurement of protein phosphorylation is paramount. Aurora A, a key serine/threonine kinase, plays a pivotal role in mitotic progression. Its aberrant phosphorylation is a hallmark of many cancers, making it a critical target for novel therapeutics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing a Western blot to analyze the phosphorylation of Aurora A at Threonine 288 (Thr288) following chemical treatment.
Aurora A's activity is tightly regulated by phosphorylation, with phosphorylation at Thr288 being a key indicator of its activation.[1] Monitoring changes in p-Aurora A (Thr288) levels upon treatment with small molecule inhibitors is a fundamental method for assessing drug efficacy and understanding the downstream cellular response.
Aurora A Signaling Pathway
Aurora A is a central node in the regulation of cell division. Its activation and function are influenced by a network of upstream regulators and it, in turn, phosphorylates a variety of downstream substrates to orchestrate mitotic events.
Caption: Aurora A Signaling Cascade.
Experimental Protocol: Western Blot for Phosphorylated Aurora A (Thr288)
This protocol details the steps for cell treatment, sample preparation, and Western blot analysis to determine the levels of phosphorylated Aurora A.
I. Cell Culture and Treatment
-
Seed cells (e.g., HeLa, HT29) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
Once cells reach the desired confluency, treat them with the compound of interest at various concentrations and for different time points. Include a vehicle-treated control (e.g., DMSO).
II. Sample Preparation (Lysis)
Critical Note: To preserve the phosphorylation state of proteins, all steps should be performed on ice or at 4°C, and lysis buffers must be supplemented with protease and phosphatase inhibitors immediately before use.
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
III. Sample Denaturation
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each protein sample.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Samples can be stored at -20°C or used immediately for gel electrophoresis.
IV. SDS-PAGE and Protein Transfer
-
Load 20-40 µg of protein from each sample into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Activate the PVDF membrane in methanol for 1-2 minutes before transfer.
-
Perform the transfer at 100V for 60-90 minutes in a wet transfer system or according to the manufacturer's instructions for a semi-dry system.
V. Immunoblotting
-
After transfer, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[2]
-
Incubate the membrane with the primary antibody against phospho-Aurora A (Thr288) (e.g., Rabbit mAb, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Anti-rabbit IgG, HRP-linked, 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
VI. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total Aurora A and a loading control protein such as GAPDH or β-actin.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated Aurora A signal to the total Aurora A signal, and then to the loading control.
Experimental Workflow
Caption: Western Blot Workflow for p-Aurora A.
Quantitative Data Presentation
The following table summarizes representative quantitative data from studies investigating the effect of various inhibitors on the phosphorylation of Aurora A. The data is presented as a fold change in phosphorylated Aurora A levels relative to a vehicle-treated control, as determined by densitometry of Western blots.
| Inhibitor | Cell Line | Treatment Concentration | Treatment Time | Fold Change in p-Aurora A (Thr288) vs. Control | Reference |
| MLN8237 (Alisertib) | IMR-5 | 100 nM | 4 hours | ~0.2 | [3] |
| MK-5108 | HeLa | 6 µM | Not Specified | Significant Decrease | [4] |
| AZD1152-HQPA | HeLa | 100 nM | Not Specified | No Significant Change | [4] |
| ZM447439 | HeLa | 2 µM | Not Specified | No Significant Change | [5] |
| VX-680 | HeLa | 50 nM | 24 hours | Significant Decrease | [6] |
Note: The exact fold change can vary depending on the cell line, experimental conditions, and the specific antibody used. The data presented here is for illustrative purposes.
Troubleshooting Common Issues
-
No or Weak Signal: Ensure fresh lysis buffer with active phosphatase and protease inhibitors was used.[2] Increase the amount of protein loaded per lane. Confirm the primary and secondary antibodies are active and used at the correct dilution.
-
High Background: Use 5% BSA for blocking instead of milk.[2] Increase the number and duration of wash steps. Optimize the primary antibody concentration.
-
Non-specific Bands: Ensure the primary antibody is specific for phosphorylated Aurora A. Use a positive control (e.g., lysate from cells treated with a known activator of Aurora A) and a negative control (e.g., lysate from Aurora A knockout cells, if available).
By following this detailed protocol, researchers can reliably and accurately quantify changes in Aurora A phosphorylation, providing critical insights into the mechanism of action of novel therapeutic compounds.
References
- 1. apexbt.com [apexbt.com]
- 2. Aurora A kinase activation: Different means to different ends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined inhibition of Aurora-A and ATR kinase results in regression of MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Phosphoproteomics Identifies Substrates and Functional Modules of Aurora and Polo-Like Kinase Activities in Mitotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Exploitation of Inhibitor-resistant Aurora and Polo Kinase Mutants for the Analysis of Mitotic Networks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of Mitotic Spindles with Aurora A Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora A kinase is a critical regulator of mitotic progression, playing essential roles in centrosome maturation and separation, bipolar spindle assembly, and microtubule stability.[1][2] Its overexpression is linked to genomic instability and is frequently observed in various human cancers, making it a key target for anti-cancer drug development.[3] Aurora A inhibitors are a class of small molecules designed to block the kinase activity of Aurora A, leading to defects in mitotic spindle formation and ultimately inducing cell cycle arrest and apoptosis in cancer cells.[4]
This document provides detailed application notes and protocols for the immunofluorescence staining of mitotic spindles in cells treated with Aurora A Inhibitor 3. These protocols are designed to enable researchers to visualize and quantify the phenotypic effects of this inhibitor on mitotic spindle morphology and centrosome integrity.
This compound is a potent and selective inhibitor of Aurora A kinase with an IC50 of 42 nM.[5] Inhibition of Aurora A is expected to induce characteristic mitotic defects, including the formation of monopolar or multipolar spindles, defects in centrosome separation, and destabilization of mitotic spindles.[6][7]
Data Presentation
The following table summarizes the expected quantitative effects of Aurora A inhibitors on mitotic spindle and centrosome integrity based on studies of similar inhibitors. Researchers should aim to generate similar quantitative data for this compound.
| Parameter | Control (DMSO) | Aurora A Inhibitor Treatment | Expected Phenotype with this compound |
| Mitotic Spindle Morphology | |||
| Bipolar Spindles | >90% | Decreased | Significant decrease in bipolar spindles. |
| Monopolar Spindles | <5% | Increased | Dose-dependent increase in monopolar spindles.[4] |
| Multipolar Spindles | <5% | Increased | Increase in multipolar spindles, often due to centrosome fragmentation.[7] |
| Centrosome Integrity | |||
| Normal (1 or 2 per pole) | >95% | Decreased | Significant decrease in normal centrosome configuration. |
| Fragmented Centrosomes | <5% | Increased | Dose-dependent increase in fragmented or amplified centrosomes.[6] |
| Spindle Pole to Pole Distance (Metaphase) | Normal | Decreased | Shorter spindle length may be observed. |
| Mitotic Index | Baseline | Increased | Potential for mitotic arrest, leading to an increased mitotic index at early time points. |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Line Selection: Human cancer cell lines such as HeLa (cervical cancer), U2OS (osteosarcoma), or HCT-116 (colon cancer) are suitable for these studies as they are well-characterized for mitotic studies.[7][8]
-
Cell Seeding: Seed cells onto sterile glass coverslips placed in a 24-well plate at a density that will result in 60-70% confluency at the time of fixation.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10 mM. Store at -20°C.
-
Inhibitor Treatment:
-
Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations around the IC50 value (e.g., 10 nM, 50 nM, 100 nM, 250 nM).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the inhibitor dilutions.
-
Incubate the cells with the inhibitor for a duration sufficient to allow cells to enter mitosis. A 16-24 hour treatment is a common starting point.[9]
-
Immunofluorescence Staining Protocol
This protocol is adapted from established methods for staining mitotic spindles and centrosomes.[6][10]
Reagents and Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde in PBS, pH 7.4
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibodies:
-
Mouse anti-α-tubulin antibody (for mitotic spindle)
-
Rabbit anti-pericentrin or anti-γ-tubulin antibody (for centrosomes)
-
-
Secondary Antibodies:
-
Goat anti-mouse IgG conjugated to a green fluorophore (e.g., Alexa Fluor 488)
-
Goat anti-rabbit IgG conjugated to a red fluorophore (e.g., Alexa Fluor 594)
-
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Fixation:
-
Aspirate the culture medium from the wells.
-
Gently wash the cells twice with PBS.
-
Add 1 mL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of 0.5% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-α-tubulin and anti-pericentrin/γ-tubulin) in Blocking Buffer according to the manufacturer's recommendations.
-
Aspirate the Blocking Buffer and add the primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the coverslips three times with PBST for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibodies in Blocking Buffer.
-
Add the secondary antibody solution to each coverslip and incubate for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining:
-
Wash the coverslips three times with PBST for 5 minutes each.
-
Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.
-
Wash the coverslips twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Store the slides at 4°C, protected from light.
-
Microscopy and Image Analysis
-
Image Acquisition:
-
Visualize the stained cells using a fluorescence microscope or a confocal microscope.
-
Capture images of mitotic cells, ensuring to acquire images from the different fluorescence channels (e.g., DAPI for DNA, green for α-tubulin, and red for pericentrin/γ-tubulin).
-
-
Image Analysis and Quantification:
-
Manually or using image analysis software, score at least 100 mitotic cells per condition for the following phenotypes:
-
Spindle Morphology: Categorize spindles as bipolar, monopolar, or multipolar.
-
Centrosome Number and Integrity: Count the number of pericentrin/γ-tubulin foci at the spindle poles.
-
-
Measure the spindle pole-to-pole distance in metaphase cells.
-
Calculate the percentage of cells exhibiting each phenotype for each treatment condition.
-
Perform statistical analysis to determine the significance of the observed differences between control and inhibitor-treated groups.
-
Visualization of Pathways and Workflows
References
- 1. A novel Aurora-A kinase inhibitor MLN8237 induces cytotoxicity and cell-cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora-A-Dependent Control of TACC3 Influences the Rate of Mitotic Spindle Assembly | PLOS Genetics [journals.plos.org]
- 3. Frontiers | Unweaving the mitotic spindle: A focus on Aurora kinase inhibitors in lung cancer [frontiersin.org]
- 4. Mitotic spindle association of TACC3 requires Aurora‐A‐dependent stabilization of a cryptic α‐helix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora-A inactivation causes mitotic spindle pole fragmentation by unbalancing microtubule-generated forces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aurora A inhibition limits centrosome clustering and promotes mitotic catastrophe in cells with supernumerary centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analyzing Cell Cycle Perturbations Induced by Aurora A Inhibitor 3 Using Flow Cytometry
References
- 1. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora A kinase (AURKA) in normal and pathological cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Aurora A inhibitors and how do they work? [synapse.patsnap.com]
- 6. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Inhibition of Aurora-A kinase induces cell cycle arrest in epithelial ovarian cancer stem cells by affecting NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application of Aurora A Inhibitor 3 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora A kinase is a key regulator of mitotic progression, playing a crucial role in centrosome maturation, spindle assembly, and chromosome segregation.[1][2][3] Its overexpression is frequently observed in various human cancers, making it an attractive therapeutic target.[1][4][5] Aurora A inhibitors are a class of small molecules designed to block the kinase activity of Aurora A, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2][6] This document provides detailed application notes and protocols for the use of a representative Aurora A inhibitor, herein referred to as "Aurora A Inhibitor 3," in high-throughput screening (HTS) assays to identify and characterize potential anti-cancer compounds.
Mechanism of Action
Aurora A kinase participates in a complex signaling network essential for cell division.[1] It is activated through phosphorylation of its activation loop and by binding to its co-activator, TPX2.[4][7] Once active, Aurora A phosphorylates a multitude of downstream substrates, including Polo-like kinase 1 (PLK1) and TACC3, to ensure proper mitotic progression.[1][3] Inhibition of Aurora A disrupts these signaling events, leading to defects in spindle formation, activation of the spindle assembly checkpoint, and ultimately, cell death.[2][6]
References
- 1. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Aurora A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 4. rupress.org [rupress.org]
- 5. Physiological and oncogenic Aurora-A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions of Aurora A Inhibitor 3 for Preclinical Research
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and quality control of stock solutions of Aurora A inhibitor 3 (CAS 879127-16-9), a potent and selective inhibitor of Aurora A kinase. Adherence to these guidelines is crucial for ensuring the reproducibility and accuracy of in vitro and in vivo experimental results in cancer research and drug development.
Introduction
Aurora A kinase is a key regulator of mitotic progression, and its overexpression is implicated in the pathogenesis of numerous cancers. Small molecule inhibitors targeting Aurora A are therefore valuable tools for basic research and potential therapeutic agents. This compound is a potent ATP-competitive inhibitor of Aurora A with a reported IC50 of 42 nM in biochemical assays.[1][2] Proper preparation of stock solutions is the first critical step in obtaining reliable and consistent data in downstream applications. This document outlines the essential procedures for handling this compound, from initial dissolution to long-term storage and use in cellular and biochemical assays.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate concentration calculations and for understanding the compound's solubility characteristics.
| Property | Value |
| Synonyms | Cyclopropanecarboxylic acid-(3-(4-(3-trifluoromethyl-phenylamino)-pyrimidin-2-ylamino)-phenyl)-amide |
| CAS Number | 879127-16-9 |
| Molecular Formula | C₂₁H₁₈F₃N₅O |
| Molecular Weight | 413.4 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Biochemical IC50 | 42 nM (against Aurora A) |
| Solubility | DMSO: ≥ 50 mg/mL (≥ 120.95 mM) Ethanol: ~5-20 mg/mL |
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate PPE to avoid inhalation, ingestion, or contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
Preparation of a High-Concentration Stock Solution (e.g., 10 mM)
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for many experiments.
-
Equilibrate the Compound: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation of moisture, which can affect the stability of the compound.
-
Weigh the Compound: Accurately weigh a precise amount of the inhibitor using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.134 mg of the compound.
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO to achieve the desired concentration. The formula to use is: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 2 years).
-
Preparation of Working Solutions for Cell-Based Assays
-
Thawing the Stock Solution: Thaw a single aliquot of the high-concentration stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in fresh, anhydrous DMSO to create intermediate concentrations. This is recommended to avoid precipitation when diluting directly into aqueous media.
-
Final Dilution in Cell Culture Medium:
-
Prepare the final working concentrations by diluting the intermediate DMSO solutions into pre-warmed cell culture medium.
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to minimize solvent-induced toxicity.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
-
-
Stability in Aqueous Solution: Use the freshly prepared working solutions immediately. While some pyrimidine-based compounds exhibit good stability, the stability of this compound in aqueous media at working concentrations has not been extensively reported. It is best practice to prepare fresh dilutions for each experiment.
Quality Control
-
Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation. If crystals are observed, gently warm the solution and vortex to redissolve.
-
Purity Assessment (Optional): For long-term studies or when using a new batch of the compound, the purity and concentration of the stock solution can be verified using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method for pyrimidine derivatives would typically involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[3][4]
Signaling Pathway and Experimental Workflow
Aurora A Signaling Pathway
Aurora A is a serine/threonine kinase that plays a critical role in cell cycle progression, particularly during mitosis. It is involved in centrosome maturation and separation, bipolar spindle assembly, and mitotic entry. Inhibition of Aurora A by this compound disrupts these processes, leading to mitotic arrest and subsequent apoptosis in cancer cells.
Caption: Inhibition of Aurora A by its inhibitor disrupts downstream signaling, leading to mitotic arrest and apoptosis.
Experimental Workflow
The following diagram outlines the general workflow for preparing and using this compound stock solutions in experiments.
Caption: Workflow for the preparation and use of this compound solutions.
References
Application Notes and Protocols for Studying Chromosomal Instability with Aurora A Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Aurora A Inhibitor 3 to induce and study chromosomal instability in cancer cell lines. This document includes detailed protocols for key experiments, quantitative data on the inhibitor's effects, and diagrams illustrating the relevant biological pathways and experimental workflows.
Introduction to Aurora A and Chromosomal Instability
Aurora A is a crucial serine/threonine kinase that plays a pivotal role in regulating mitotic events, including centrosome maturation and separation, spindle assembly, and chromosome segregation.[1][2][3][4][5] Overexpression of Aurora A is frequently observed in various human cancers and is strongly associated with chromosomal instability (CIN), a condition characterized by a high rate of gain or loss of whole chromosomes or parts of chromosomes.[6][7][8][9] This genomic instability is a driving force in tumorigenesis and tumor progression.[8]
Inhibition of Aurora A kinase activity disrupts the normal progression of mitosis, leading to a range of cellular defects that culminate in chromosomal instability. These defects include the formation of monopolar or multipolar spindles, chromosome misalignment, and failures in cytokinesis.[1][5][10][11][12] Consequently, cells may exit mitosis with an abnormal chromosome number (aneuploidy) or undergo mitotic catastrophe and cell death.[4][11] Small molecule inhibitors targeting Aurora A are therefore valuable tools for studying the mechanisms of CIN and for developing potential anti-cancer therapeutics.[3][8][13]
This compound: A Tool for Inducing Chromosomal Instability
For the purpose of these application notes, "this compound" will be represented by Alisertib (MLN8237) , a selective and well-characterized inhibitor of Aurora A kinase.[4][5] Alisertib has been extensively studied in preclinical and clinical settings, providing a wealth of data on its mechanism of action and cellular effects.[4][14]
Mechanism of Action: Alisertib is an ATP-competitive inhibitor that binds to the active site of Aurora A, preventing it from phosphorylating its downstream substrates.[5] This inhibition disrupts the kinase's functions in mitosis, leading to defects in centrosome separation and spindle assembly.[4][5] The cellular consequences of Aurora A inhibition include mitotic arrest, the formation of abnormal mitotic spindles, and ultimately, chromosomal instability and apoptosis.[4][11][12]
Quantitative Data
The following tables summarize the quantitative effects of this compound (Alisertib/MLN8237) on various cancer cell lines.
Table 1: IC50 Values of Alisertib in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| CAL120 | Triple-Negative Breast Cancer | 10,000 | [15] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 19,330 | [15] |
| HCT116 | Colorectal Cancer | Not Specified, but active | [16] |
| A549 | Lung Cancer | Not Specified, but active | [16] |
| HL60 | Leukemia | Not Specified, but active | [16] |
| K562 | Leukemia | Not Specified, but active | [16] |
| Neuroblastoma Cell Lines | Neuroblastoma | Active | [4] |
| Ewing Sarcoma Cell Lines | Ewing Sarcoma | Active | [4] |
Table 2: Cellular Phenotypes Induced by Aurora A Inhibition
| Phenotype | Description | References |
| Monopolar Spindles | Failure of centrosome separation, leading to a single spindle pole. | [1][4][11] |
| Multipolar Spindles | Presence of more than two spindle poles, leading to improper chromosome segregation. | [11] |
| Aneuploidy | Abnormal number of chromosomes in daughter cells. | [5][11] |
| Micronuclei Formation | Small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nucleus after cell division. | [11] |
| Apoptosis | Programmed cell death. | [4][11] |
| Senescence | Irreversible cell cycle arrest. | [11] |
| Autophagy | Self-degradative process that is important for balancing sources of energy at critical times in development and in response to nutrient stress. | [11] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Aurora A signaling pathway in mitosis and the point of intervention by this compound.
Caption: General experimental workflow for studying chromosomal instability induced by this compound.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HCT116, A549) in appropriate growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed cells in multi-well plates, flasks, or on coverslips depending on the downstream application. Ensure a cell density that allows for logarithmic growth during the experiment.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound (Alisertib) in DMSO (e.g., 10 mM).
-
Further dilute the stock solution in culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations around the reported IC50 value for the specific cell line.
-
-
Treatment:
-
Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Include a vehicle control (DMSO) at the same concentration as the highest inhibitor concentration used.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Protocol 2: Mitotic Index Analysis
This protocol allows for the quantification of the percentage of cells in mitosis.
-
Cell Preparation:
-
Culture and treat cells with this compound as described in Protocol 1.
-
After the incubation period, harvest the cells. For adherent cells, use trypsinization.
-
Wash the cells with phosphate-buffered saline (PBS).
-
-
Fixation and Staining:
-
Fix the cells in 70% cold ethanol while vortexing gently and store at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in a staining solution containing a DNA dye (e.g., DAPI or propidium iodide) and an antibody against a mitotic marker, such as phosphorylated Histone H3 at Serine 10 (pHH3-S10).[17][18]
-
-
Analysis:
-
Analyze the stained cells using a flow cytometer or a fluorescence microscope.
-
The mitotic index is calculated as the percentage of cells positive for the mitotic marker (e.g., pHH3-S10) out of the total number of cells counted.[17][19][20]
-
Formula: Mitotic Index (%) = (Number of mitotic cells / Total number of cells) x 100
-
Protocol 3: Micronucleus Assay
This assay is used to assess the clastogenic (chromosome breaking) and aneugenic (whole chromosome loss or gain) potential of a compound.[21][22]
-
Cell Preparation and Treatment:
-
Culture and treat cells with this compound as described in Protocol 1.
-
It is crucial to use a concentration that is cytotoxic but allows for at least one cell division.
-
-
Cytokinesis Block:
-
After the inhibitor treatment period, add Cytochalasin B to the culture medium. Cytochalasin B inhibits actin polymerization and thus prevents cytokinesis, resulting in the accumulation of binucleated cells that have completed mitosis.[21]
-
-
Harvesting and Staining:
-
Harvest the cells and treat them with a hypotonic solution to swell the cytoplasm.
-
Fix the cells with a methanol/acetic acid solution.
-
Drop the fixed cells onto clean microscope slides and allow them to air dry.
-
Stain the slides with a DNA stain such as Giemsa or DAPI.
-
-
Scoring:
-
Under a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per treatment group.[21]
-
Micronuclei are small, round, membrane-bound DNA-containing structures located in the cytoplasm of the binucleated cells.
-
An increase in the frequency of micronucleated cells indicates the induction of chromosomal damage.
-
Conclusion
This compound (Alisertib) serves as a potent and specific tool for inducing and studying chromosomal instability in a laboratory setting. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the intricate mechanisms underlying CIN and to explore the therapeutic potential of targeting Aurora A in cancer. Proper experimental design, including appropriate controls and dose-response analyses, is critical for obtaining reliable and reproducible results.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mdpi.com [mdpi.com]
- 3. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 5. scbt.com [scbt.com]
- 6. rupress.org [rupress.org]
- 7. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora-A Kinase as a Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AURKA amplification, chromosome instability, and centrosome abnormality in human pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aurora Kinase A and Bcl-xL Inhibition Suppresses Metastasis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitotic Index Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mitotic Index Analysis | Springer Nature Experiments [experiments.springernature.com]
- 19. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 20. alleninstitute.org [alleninstitute.org]
- 21. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 22. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Enhancing Chemotherapy Efficacy with Aurora A Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora A kinase, a key regulator of mitotic progression, is frequently overexpressed in various human cancers, correlating with poor prognosis and resistance to conventional therapies. Inhibition of Aurora A has emerged as a promising therapeutic strategy, particularly in combination with traditional chemotherapy agents. This document provides detailed application notes and protocols for utilizing Aurora A inhibitor 3 (a representative potent and selective Aurora A inhibitor) in combination with taxanes and platinum-based compounds. The synergistic effects observed in preclinical and clinical studies suggest that this combination approach can enhance anti-tumor activity and potentially overcome chemoresistance.
Mechanism of Action: A Synergistic Approach
Aurora A kinase is essential for several mitotic events, including centrosome maturation, spindle assembly, and cytokinesis.[1] Its inhibition leads to mitotic arrest, abnormal spindle formation, and ultimately, apoptosis in cancer cells.[1] Chemotherapy agents like taxanes (e.g., paclitaxel, docetaxel) and platinum-based drugs (e.g., cisplatin, carboplatin) also interfere with cell division, but through different mechanisms. Taxanes stabilize microtubules, leading to mitotic arrest[2], while platinum compounds induce DNA damage, triggering apoptosis.
The combination of an Aurora A inhibitor with these chemotherapeutic agents results in a synergistic anti-tumor effect. Preclinical studies have shown that Aurora A inhibition can sensitize cancer cells to the cytotoxic effects of chemotherapy.[3][4][5] For instance, the Aurora A inhibitor MK-5108 has demonstrated synergistic growth inhibition when combined with docetaxel and cisplatin in non-small-cell lung cancer (NSCLC) cell lines.[6][7] Similarly, TAS-119, another Aurora A inhibitor, enhanced the antitumor efficacy of paclitaxel and docetaxel in multiple cancer models.[3] The underlying principle of this synergy lies in the simultaneous targeting of multiple critical points within the cell cycle, leading to a more profound and sustained anti-proliferative and pro-apoptotic response.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies, demonstrating the enhanced efficacy of combining Aurora A inhibitors with chemotherapy.
Table 1: In Vitro Synergistic Effects of Aurora A Inhibitors with Chemotherapy
| Aurora A Inhibitor | Chemotherapy Agent | Cancer Type | Cell Line(s) | Observed Effect | Reference |
| MK-5108 (VX-689) | Docetaxel | Non-Small-Cell Lung | Multiple | Synergistic inhibition of cell growth | [6][7] |
| MK-5108 (VX-689) | Cisplatin | Non-Small-Cell Lung | Multiple | Synergistic inhibition of cell growth | [6][7] |
| TAS-119 | Paclitaxel | Various | Multiple | Enhanced cell growth inhibition | [3] |
| TAS-119 | Docetaxel | Various | Multiple | Enhanced cell growth inhibition | [3] |
| AT9283 | Lenalidomide | Multiple Myeloma | MM cells | Significant synergistic cytotoxicity | [8] |
| Alisertib (MLN8237) | Cisplatin | Gastric Cancer | Not specified | Increased sensitivity to cisplatin | [4] |
| VE 465 | Carboplatin | Ovarian Cancer | Platinum-sensitive and -resistant lines | Synergistic effect on cell viability | [9] |
Table 2: In Vivo Efficacy of Aurora A Inhibitor and Chemotherapy Combinations
| Aurora A Inhibitor | Chemotherapy Agent | Cancer Model | Observed Effect | Reference |
| MK-5108 | Docetaxel | Xenograft | Enhanced antitumor activity without increased toxicity | [6] |
| TAS-119 | Paclitaxel/Docetaxel | Xenograft | Enhanced antitumor efficacy | [3] |
| AT9283 | Lenalidomide | Xenograft Mouse Model | Decreased MM cell growth and prolonged survival | [8] |
| AT9283 | Paclitaxel | Xenograft | Significant tumor growth inhibition at suboptimal doses | |
| Alisertib (MLN8237) | Cyclophosphamide | Lymphoma Xenograft | Complete tumor regression and improved survival | [10] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the combination of this compound with chemotherapy agents.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound, a chemotherapy agent, and their combination on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (e.g., MK-5108)
-
Chemotherapy agent (e.g., docetaxel, cisplatin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.
-
Treat the cells with:
-
This compound alone
-
Chemotherapy agent alone
-
Combination of this compound and the chemotherapy agent (concurrently or sequentially)
-
Vehicle control (e.g., DMSO)
-
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Protocol 2: Flow Cytometry for Cell Cycle Analysis
Objective: To assess the effects of this compound and chemotherapy on cell cycle distribution.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest cells treated as described in Protocol 1.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of this compound in combination with chemotherapy on tumor growth.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation
-
This compound formulated for oral or intraperitoneal administration
-
Chemotherapy agent formulated for intravenous or intraperitoneal administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Chemotherapy agent alone
-
Combination of this compound and chemotherapy
-
-
Administer the treatments according to a predetermined schedule (e.g., daily oral gavage for the inhibitor and weekly intravenous injection for chemotherapy).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the combination therapy of this compound and chemotherapy.
Mechanism of synergistic action.
Preclinical experimental workflow.
Conclusion
The combination of this compound with conventional chemotherapy agents represents a promising strategy to enhance anti-tumor efficacy and overcome drug resistance. The provided data and protocols offer a framework for researchers to further investigate and optimize these combination therapies. Careful consideration of dosing schedules and potential toxicities will be crucial for the successful clinical translation of these findings.
References
- 1. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Aurora A Inhibitor TAS-119 Enhances Antitumor Efficacy of Taxanes In Vitro and In Vivo: Preclinical Studies as Guidance for Clinical Development and Trial Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Aurora A Kinase Inhibitor Fangchinoline Enhances Cisplatin–DNA Adducts and Cisplatin Therapeutic Efficacy in OVCAR-3 Ovarian Cancer Cells-Derived Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora Kinase A Inhibition Potentiates Platinum and Radiation Cytotoxicity in Non-Small-Cell Lung Cancer Cells and Induces Expression of Alternative Immune Checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer activity of the Aurora A kinase inhibitor MK-5108 in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer activity of the Aurora A kinase inhibitor MK-5108 in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimyeloma activity of a multitargeted kinase inhibitor, AT9283, via potent Aurora kinase and STAT3 inhibition either alone or in combination with lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aurora kinase inhibitor VE 465 synergistically enhances cytotoxicity of carboplatin in ovarian cancer cells through induction of apoptosis and downregulation of histone 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Aurora A Kinase in Combination with Chemotherapy Induces Synthetic Lethality and Overcomes Chemoresistance in Myc-Overexpressing Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Aurora A Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental evaluation of Aurora A Inhibitor 3, a potent and selective inhibitor of Aurora A kinase. The protocols outlined below cover key in vitro and in vivo assays to characterize the inhibitor's biochemical activity, cellular effects, and preclinical efficacy.
Introduction to Aurora A Kinase and its Inhibition
Aurora A is a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis, including centrosome maturation and separation, spindle assembly, and cytokinesis.[1][2][3] Overexpression of Aurora A is frequently observed in various human cancers and is associated with genomic instability and tumorigenesis.[4][5] This makes Aurora A an attractive target for cancer therapy.[2][6] Aurora A's activity is regulated by phosphorylation, with autophosphorylation at Threonine 288 (Thr288) being a key activation event.[7][8]
Aurora A is involved in numerous signaling pathways, including the p53, MEK/ERK, PI3K/Akt/mTOR, and NF-κB pathways.[1][4] Inhibition of Aurora A can lead to mitotic arrest, apoptosis, and suppression of tumor growth.[6][8] this compound is a small molecule designed to selectively inhibit the kinase activity of Aurora A.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| Aurora A | 42 |
| BMX | 386 |
| BTK | 3,550 |
| IGF-1R | 591 |
| c-Src | 1,980 |
| TRKB | 2,510 |
| SYK | 887 |
| EGFR | >10,000 |
Data sourced from Selleck Chemicals.[9]
Table 2: Cellular Activity of Representative Aurora A Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / EC50 (nM) | Reference |
| Alisertib (MLN8237) | Various | Proliferation Assay | Varies | [10] |
| LY3295668 | NCI-H446 | p-Aurora A (T288) | 0.59 | [11] |
| CCT129202 | HCT116 | Proliferation Assay | Varies | [12] |
| MK-5108 | HeLa | G2 Duration Assay | ~6000 | [13] |
This table presents data for other well-characterized Aurora A inhibitors to provide a comparative context for the evaluation of this compound.
Key Experimental Protocols
Biochemical Kinase Assay (In Vitro)
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified Aurora A kinase.
Principle: This assay measures the phosphorylation of a substrate by Aurora A kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, typically using methods like radioactivity, fluorescence, or luminescence.[14]
Materials:
-
Recombinant human Aurora A kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP (at Km concentration for Aurora A)
-
Substrate (e.g., myelin basic protein or a synthetic peptide)
-
This compound (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well plates
Protocol:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the Aurora A kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the chosen detection method according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay
Objective: To assess the effect of this compound on the growth and viability of cancer cells.
Principle: This assay measures the number of viable cells after treatment with the inhibitor. Common methods include MTS, MTT, or CellTiter-Glo® assays, which are based on metabolic activity, or direct cell counting.
Materials:
-
Cancer cell line of interest (e.g., HCT116, HeLa)
-
Complete cell culture medium
-
This compound (in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a DMSO control) for a specified duration (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate as required and measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the inhibitor concentration.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression. Inhibition of Aurora A typically leads to a G2/M phase arrest.[8]
Principle: This method uses flow cytometry to analyze the DNA content of cells stained with a fluorescent dye (e.g., propidium iodide), allowing for the quantification of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound (in DMSO)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound at various concentrations for a defined period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
Wash the fixed cells and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
Western Blot Analysis for Phospho-Aurora A
Objective: To confirm the on-target activity of this compound in cells by measuring the autophosphorylation of Aurora A at Thr288.
Principle: This technique uses specific antibodies to detect the levels of total Aurora A and its phosphorylated form in cell lysates separated by gel electrophoresis.
Materials:
-
Cancer cell line
-
This compound (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Aurora A (Thr288), anti-total Aurora A, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound for a short duration (e.g., 1-2 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A dose-dependent decrease in the p-Aurora A signal relative to total Aurora A indicates target engagement.[15]
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the inhibitor, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line known to form tumors in mice
-
This compound formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the mice according to a predetermined schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by Western blot or immunohistochemistry).[16][17]
Visualizations
References
- 1. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Physiological and oncogenic Aurora-A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Aurora A Inhibitor 3 (Alisertib/MLN8237) Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) regarding the off-target effects of Aurora A inhibitor 3, also known as Alisertib or MLN8237. Understanding the selectivity profile of this inhibitor is crucial for accurate experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-target kinases for this compound (Alisertib)?
A1: Alisertib is a highly selective inhibitor of Aurora A kinase. Its most significant and well-characterized off-target kinase is the closely related Aurora B kinase . In enzymatic assays, Alisertib is over 200-fold more selective for Aurora A than Aurora B.[1] However, at higher concentrations, inhibition of Aurora B can occur and lead to distinct cellular phenotypes.
Q2: I am observing phenotypes consistent with Aurora B inhibition (e.g., polyploidy, cytokinesis failure) at high concentrations of Alisertib. How can I confirm this off-target effect?
A2: To confirm off-target inhibition of Aurora B, you can perform a Western blot analysis to assess the phosphorylation status of a key Aurora B substrate, Histone H3 at Serine 10 (pHH3-S10). A decrease in pHH3-S10 levels upon treatment with Alisertib would indicate Aurora B inhibition. It is recommended to perform a dose-response experiment to see this effect at higher concentrations of the inhibitor.
Q3: Are there any non-kinase off-target effects reported for Alisertib?
A3: The precursor to Alisertib, MLN8054, was associated with off-target binding to the GABA-A receptor, leading to central nervous system (CNS) effects like somnolence.[2] Alisertib was specifically designed to reduce this activity. While significantly improved, some infrequent and generally mild CNS adverse events have been noted in clinical studies, which are thought to be potential off-target effects due to the benzodiazepine-like structure of Alisertib.[3]
Q4: My experimental results are inconsistent when using Alisertib. What could be the troubleshooting steps?
A4: Inconsistent results can arise from several factors:
-
Compound Stability and Handling: Ensure proper storage of Alisertib and use freshly prepared solutions. Minimize freeze-thaw cycles.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to Alisertib and may have different expression levels of on- and off-target kinases.
-
Concentration-Dependent Effects: Be mindful of the concentrations used. At lower concentrations, the effects are more likely to be specific to Aurora A inhibition, while at higher concentrations, off-target effects, particularly on Aurora B, become more prominent.
-
Assay-Specific Conditions: Optimize assay conditions such as cell density, treatment duration, and reagent concentrations.
Q5: How can I distinguish between on-target Aurora A inhibition and off-target effects in my cellular assays?
A5: To dissect on- and off-target effects, consider the following strategies:
-
Use a More Selective Inhibitor: If available, compare the phenotype induced by Alisertib with that of a more highly selective Aurora A inhibitor.
-
Rescue Experiments: If a specific off-target is suspected, overexpressing a drug-resistant mutant of that target could rescue the off-target phenotype.
-
Dose-Response Analysis: Carefully analyze the concentration-dependence of the observed phenotype. On-target effects should occur at lower concentrations consistent with the IC50 for Aurora A, while off-target effects will typically require higher concentrations.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High degree of polyploidy and multinucleated cells observed. | Off-target inhibition of Aurora B kinase at high concentrations of Alisertib. | 1. Perform a dose-response experiment to determine the concentration at which this phenotype appears. 2. Confirm Aurora B inhibition by Western blotting for phospho-Histone H3 (Ser10). 3. Use a lower, more selective concentration of Alisertib if the goal is to specifically inhibit Aurora A. |
| Unexpected neurological or sedative effects in in vivo models. | Potential off-target interaction with GABA-A receptors. | 1. Carefully monitor for and document any neurological side effects. 2. Consider using a different Aurora A inhibitor with a distinct chemical scaffold if these effects confound the experimental results. |
| Discrepancy between enzymatic assay data and cellular assay results. | 1. Poor cell permeability of the compound. 2. Active efflux of the compound from the cells. 3. Intracellular metabolism of the compound. | 1. Perform cellular uptake and efflux assays. 2. Use cellular thermal shift assays (CETSA) to confirm target engagement in intact cells. |
| Variable levels of apoptosis or cell cycle arrest between experiments. | 1. Inconsistent cell cycle synchronization. 2. Differences in cell confluence at the time of treatment. 3. Cell line instability over passages. | 1. Ensure consistent cell synchronization protocols. 2. Plate cells at a consistent density for all experiments. 3. Use cells within a defined passage number range. |
Quantitative Data on Off-Target Kinase Effects
While comprehensive kinome-wide screening data for Alisertib is not publicly available in its entirety, published studies indicate its high selectivity. Alisertib was screened against a panel of 205 kinases and was found to have no significant activity against them at concentrations where Aurora A is potently inhibited.[1][4] The most relevant off-target is Aurora B.
| Target Kinase | Alisertib (MLN8237) IC50 (nM) | Selectivity (Fold vs. Aurora A) | Reference |
| Aurora A | 1.2 | 1 | [1][4] |
| Aurora B | 396.5 | >200 | [1][4] |
Note: This table summarizes the most critical on- and off-target activities. The lack of other kinases in this table reflects the high selectivity of Alisertib.
Experimental Protocols
Kinome Profiling (Illustrative Protocol)
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor across a broad panel of kinases, such as with the KiNativ™ platform.[5][6][7]
Objective: To identify the on- and off-target kinases of Alisertib in a cellular context.
Methodology:
-
Cell Lysate Preparation:
-
Culture cells of interest to ~80-90% confluency.
-
Harvest cells and prepare a native cell lysate to preserve kinase activity.
-
-
Compound Incubation:
-
Incubate the cell lysate with a range of Alisertib concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
-
Activity-Based Probe Labeling:
-
Add a biotinylated ATP or ADP probe (e.g., desthiobiotin-ATP) to the lysates. This probe will covalently label the ATP-binding site of active kinases.
-
-
Protein Digestion and Peptide Enrichment:
-
Digest the proteins in the lysate into peptides using trypsin.
-
Enrich the biotin-labeled peptides using streptavidin affinity chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinase active-site peptides.
-
-
Data Analysis:
-
Compare the abundance of each kinase active-site peptide in the Alisertib-treated samples to the vehicle control. A decrease in the peptide signal indicates that Alisertib is binding to and inhibiting that kinase.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.[8][9][10]
Objective: To confirm that Alisertib binds to Aurora A and potentially off-target kinases in intact cells.
Methodology:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with Alisertib or vehicle (DMSO) for a specified time.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Separation:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein (e.g., Aurora A, Aurora B) remaining in the soluble fraction using Western blotting.
-
-
Data Interpretation:
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Alisertib indicates target engagement and stabilization.
-
Western Blotting for Aurora B Off-Target Inhibition
Objective: To measure the inhibition of Aurora B kinase activity in cells treated with Alisertib.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere.
-
Treat cells with increasing concentrations of Alisertib (e.g., 10 nM to 5 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the phospho-Histone H3 (Ser10) signal to a loading control (e.g., total Histone H3 or GAPDH).
-
Signaling Pathways
Aurora B Downstream Signaling
Inhibition of the off-target kinase Aurora B can lead to a distinct set of cellular consequences compared to Aurora A inhibition. Understanding this pathway is key to interpreting potential off-target effects.
GABA-A Receptor Signaling
The potential, though weak, interaction of Alisertib with GABA-A receptors is a non-kinase off-target consideration. GABA-A receptors are ligand-gated ion channels that mediate inhibitory neurotransmission.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA receptor - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling - BioSpace [biospace.com]
- 8. annualreviews.org [annualreviews.org]
- 9. news-medical.net [news-medical.net]
- 10. tandfonline.com [tandfonline.com]
troubleshooting inconsistent results with Aurora A inhibitor 3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Aurora A inhibitor 3. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I observing inconsistent IC50 values for this compound across different experiments?
A1: Inconsistent IC50 values can stem from several factors related to assay conditions and inhibitor properties.
-
Potential Cause 1: Variability in Assay Conditions.
-
Solution: Ensure consistency in all assay parameters. This includes cell density, passage number, and growth phase. Use a standardized protocol with consistent incubation times and reagent concentrations. For kinase assays, the concentration of ATP can significantly impact the apparent potency of ATP-competitive inhibitors like this compound.
-
-
Potential Cause 2: Inhibitor Solubility and Stability.
-
Solution: this compound is soluble in DMSO and ethanol[1][2]. Prepare fresh stock solutions in high-quality, anhydrous DMSO and avoid repeated freeze-thaw cycles by storing in aliquots at -20°C or -80°C for long-term stability[3][4]. Visually inspect for any precipitation in the stock solution and in the final assay medium. The stability of the inhibitor in cell culture media over the course of the experiment should also be considered.
-
-
Potential Cause 3: Cell Line-Dependent Effects.
-
Solution: Different cell lines can exhibit varying sensitivity to Aurora A inhibition due to differences in the expression levels of Aurora A, its binding partners, or the presence of drug efflux pumps. It is crucial to establish a baseline IC50 for each cell line used.
-
-
Potential Cause 4: Reagent Quality.
-
Solution: Use high-purity reagents, including ATP and substrates for kinase assays, as impurities can affect enzyme activity and inhibitor performance.
-
Q2: I am observing an unexpected cellular phenotype that is not consistent with Aurora A inhibition. What could be the cause?
A2: Unexpected phenotypes can arise from off-target effects of the inhibitor or complex cellular responses.
-
Potential Cause 1: Off-Target Kinase Inhibition.
-
Solution: While this compound is reported to be selective for Aurora A, it can inhibit other kinases at higher concentrations, such as BMX, BTK, IGF-1R, c-Src, TRKB, and SYK[2][3]. To confirm that the observed phenotype is due to Aurora A inhibition, perform rescue experiments by overexpressing a drug-resistant mutant of Aurora A. Additionally, using a structurally different Aurora A inhibitor as a control can help differentiate on-target from off-target effects.
-
-
Potential Cause 2: Complex Biological Responses.
-
Solution: Inhibition of a key cell cycle regulator like Aurora A can trigger complex downstream signaling cascades. For example, some Aurora kinase inhibitors have been shown to induce senescence or upregulate immune checkpoint proteins like PD-L1, which may not be the primary expected outcome of mitotic arrest. Characterize the observed phenotype using multiple molecular markers and techniques to understand the underlying mechanism.
-
Q3: My western blot results for phosphorylated Aurora A (p-Aurora A) are weak or inconsistent after treatment with the inhibitor. How can I improve this?
A3: Detecting changes in protein phosphorylation by western blot requires careful optimization of the protocol.
-
Potential Cause 1: Loss of Phosphorylation During Sample Preparation.
-
Potential Cause 2: Inefficient Protein Extraction or Transfer.
-
Solution: Ensure complete cell lysis to release the target protein. For phosphorylated proteins, which can be associated with cellular structures, a more stringent lysis buffer may be required. Optimize transfer conditions (time, voltage) for your specific protein of interest. Using a PVDF membrane is often recommended for phosphorylated proteins due to its higher binding capacity.
-
-
Potential Cause 3: Suboptimal Antibody Performance.
-
Solution: Use a phospho-specific antibody that has been validated for western blotting. Optimize the antibody dilution and incubation time. Blocking with bovine serum albumin (BSA) is often preferred over milk for phospho-antibodies, as milk contains phosphoproteins that can increase background[6].
-
-
Potential Cause 4: Low Abundance of Phosphorylated Protein.
-
Solution: The level of autophosphorylated Aurora A may be low in asynchronous cell populations. Consider synchronizing cells in the G2/M phase of the cell cycle, when Aurora A activity is highest, to increase the signal.
-
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against Aurora A and a panel of other kinases.
| Target Kinase | IC50 (nM) |
| Aurora A | 42[2][3] |
| BMX | 386[3] |
| BTK | 3,550[3] |
| IGF-1R | 591[3] |
| c-Src | 1,980[3] |
| TRKB | 2,510[3] |
| SYK | 887[3] |
| EGFR | >10,000[3] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration in all wells, including the vehicle control, should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.
Western Blotting for Phosphorylated Aurora A
This protocol is for detecting the inhibition of Aurora A autophosphorylation.
Materials:
-
Cells treated with this compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Aurora A (Thr288) and anti-total Aurora A)
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Aurora A (Thr288), diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): To detect total Aurora A as a loading control, the membrane can be stripped and re-probed with an antibody against total Aurora A.
Visualizations
Caption: Aurora A signaling pathway and its inhibition.
Caption: General experimental workflow for inhibitor testing.
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: Optimizing Aurora A Inhibitor 3 Concentration for Cell-based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Aurora A inhibitor 3 for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
Aurora A is a serine/threonine kinase that plays a critical role in cell cycle progression, specifically during mitosis.[1][2] It is involved in centrosome maturation and separation, mitotic entry, and the formation of the mitotic spindle.[2][3] this compound is a small molecule that competitively binds to the ATP-binding pocket of Aurora A, inhibiting its kinase activity.[4][5] This inhibition leads to defects in mitotic spindle assembly, causing a temporary halt in the cell cycle at the G2/M phase.[6][7][8] Ultimately, this can induce apoptosis (programmed cell death) or lead to polyploidy, where cells contain more than two sets of chromosomes.[6][9][10]
Q2: How do I determine the optimal concentration range for this compound in my cell line?
The optimal concentration, often referred to as the half-maximal inhibitory concentration (IC50), can vary significantly between different cell lines. A common starting point is to perform a dose-response curve using a cell viability assay.
A suggested starting range for many Aurora A inhibitors is from 1 nM to 10 µM.[11] It is recommended to perform a broad initial screen followed by a more focused titration around the initial estimated IC50.
Q3: What are the expected phenotypic effects of this compound on cells?
Inhibition of Aurora A kinase activity typically results in:
-
Mitotic Arrest: Cells accumulate in the G2/M phase of the cell cycle due to defects in spindle formation.[6][8]
-
Apoptosis: Prolonged mitotic arrest can trigger programmed cell death.[12][13]
-
Polyploidy: Cells may exit mitosis without proper chromosome segregation and cytokinesis, leading to the formation of cells with more than the normal number of chromosomes.[6][9][10]
-
Formation of Monopolar or Multipolar Spindles: Disruption of centrosome function can lead to abnormal spindle structures.[6]
Q4: How can I confirm that the observed effects are specific to Aurora A inhibition?
To confirm on-target activity, you can perform the following:
-
Western Blot Analysis: Measure the phosphorylation status of Aurora A at Threonine 288 (p-Aurora A T288), which is a marker of its autophosphorylation and activation.[11][14] A potent and specific inhibitor should decrease the levels of p-Aurora A (T288). You can also assess the phosphorylation of downstream targets.
-
Rescue Experiments: If possible, overexpressing a drug-resistant mutant of Aurora A should rescue the observed phenotype.
-
Use of Multiple Inhibitors: Comparing the effects of this compound with other known Aurora A inhibitors can help confirm that the observed phenotype is consistent with Aurora A inhibition.[15][16]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background signal in assays | Non-specific binding of antibodies in immunoassays.[17] | Optimize antibody concentrations. Increase the number of wash steps. Use a suitable blocking buffer.[17] |
| Autofluorescence of cells or compounds.[17] | Include an unstained control to assess autofluorescence. Use a different fluorophore with a distinct emission spectrum. | |
| High concentration of the inhibitor causing off-target effects. | Perform a dose-response experiment to identify the optimal concentration with minimal off-target effects. | |
| No observable effect on cell viability or cell cycle | Inhibitor concentration is too low. | Increase the concentration of the inhibitor. Ensure the inhibitor is properly dissolved and stored. |
| The cell line is resistant to the inhibitor. | Some cell lines may have intrinsic resistance mechanisms. Consider using a different cell line or a combination therapy approach. | |
| Incorrect assay endpoint or timing. | Optimize the incubation time. Aurora A inhibition effects are often time-dependent. | |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and accurate cell counting before seeding. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with media without cells. | |
| Inaccurate pipetting. | Use calibrated pipettes and proper pipetting techniques. | |
| Observed phenotype is inconsistent with expected Aurora A inhibition | Off-target effects of the inhibitor.[18] | Profile the inhibitor against a panel of other kinases to assess its selectivity.[15] Compare the phenotype with that induced by other specific Aurora A inhibitors. |
| The inhibitor may be targeting other cellular processes at the tested concentration. | Lower the inhibitor concentration and re-evaluate the phenotype. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a common method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
PBS (Phosphate-buffered saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (including a vehicle control) for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the DNA content and the percentage of cells in G1, S, and G2/M phases.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
96-well white-walled plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate at a density of 5,000-10,000 cells/well.
-
Treat the cells with different concentrations of this compound for 24-48 hours.
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Normalize the results to cell number (can be done in a parallel plate with a cell viability assay).
Data Presentation
Table 1: Example IC50 Values of Aurora A Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| Aurora Kinase Inhibitor III | Aurora A Kinase | 42 | [4] |
| MLN8237 (Alisertib) | HCT116 | 16 - 469 | [11] |
| MK-5108 (VX-689) | Various Cancer Cell Lines | 160 - 6400 | [11] |
| LY3295668 | NCI-H446 | 0.59 | [14] |
Note: IC50 values are highly dependent on the specific assay conditions and cell line used. The values presented here are for illustrative purposes.
Visualizations
Signaling Pathway
Caption: Aurora A signaling pathway and its inhibition.
Experimental Workflow
Caption: Workflow for optimizing inhibitor concentration.
Troubleshooting Logic
Caption: Troubleshooting decision-making flow.
References
- 1. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological and Oncogenic Aurora-A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 6. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of Aurora-A kinase induces cell cycle arrest in epithelial ovarian cancer stem cells by affecting NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aurora Kinase A inhibition enhances DNA damage and tumor cell death with 131I-MIBG therapy in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined inhibition of aurora kinases and Bcl-xL induces apoptosis through select BH3-only proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
stability of Aurora A inhibitor 3 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of Aurora A inhibitor 3 in experimental settings. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
This compound is practically insoluble in water.[1] The recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).[1][2][3] For in vivo studies, co-solvents are necessary to achieve a suitable formulation.
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in 100% DMSO. To aid dissolution, ultrasonication may be required.[2] It is important to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1]
Q3: What are the recommended storage conditions for this compound?
The storage conditions for this compound depend on whether it is in solid form or in a solvent.
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | 3 years | [2] |
| Powder | +4°C | 2 years | [2] |
| In Solvent (DMSO) | -80°C | 2 years | [2] |
| In Solvent (DMSO) | -20°C | 1 year | [2][4] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1][2]
Q4: How do I prepare working solutions for my in vitro cell-based assays?
For in vitro experiments, the concentrated DMSO stock solution should be serially diluted to the final desired concentration in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q5: Can I prepare an aqueous solution of this compound for my experiments?
Directly dissolving this compound in aqueous buffers or saline is not recommended due to its very low solubility.[1] For experiments requiring an aqueous environment, it is necessary to first dissolve the compound in DMSO and then dilute this stock solution into the aqueous buffer. Be aware that precipitation may occur at higher concentrations.
Troubleshooting Guide
Issue: My this compound has precipitated out of solution.
-
Cause: This can happen when diluting a concentrated DMSO stock solution into an aqueous buffer or cell culture medium, especially at higher final concentrations. It can also occur if a prepared solution is stored improperly or for an extended period.
-
Solution:
-
Try to re-dissolve the precipitate by gentle warming and/or sonication.[2]
-
For future preparations, consider lowering the final concentration of the inhibitor in the aqueous medium.
-
Increase the percentage of co-solvents if your experimental system allows. For in vivo formulations, combinations of DMSO, PEG300, Tween-80, and saline or corn oil have been used.[2]
-
Always prepare fresh working solutions from your frozen DMSO stock for each experiment.
-
Issue: I am observing unexpected or inconsistent results in my experiments.
-
Cause: This could be due to the degradation of the inhibitor. Repeated freeze-thaw cycles of the stock solution can lead to compound degradation. The age of the stock solution can also be a factor.
-
Solution:
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound powder (Molecular Weight: 413.40 g/mol ). For 1 ml of a 10 mM solution, you will need 4.134 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.
-
Solubilization: Vortex the solution vigorously. If the compound does not fully dissolve, use an ultrasonic bath for 10-15 minutes.[2]
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[1][2][4]
Protocol 2: Preparation of an In Vivo Formulation
The following are example formulations that have been used. The optimal formulation may need to be determined empirically for your specific application.
Formulation A (with PEG300 and Tween-80): [2]
-
Prepare a stock solution in DMSO.
-
In a separate tube, prepare the vehicle by mixing 40% PEG300, 5% Tween-80, and 45% saline.
-
Add the DMSO stock solution to the vehicle to achieve the final desired concentration of this compound. The final DMSO concentration should be kept low (e.g., 10%).
-
Mix thoroughly until a clear solution is obtained.
Formulation B (with Corn Oil): [2]
-
Prepare a stock solution in DMSO.
-
Add the DMSO stock solution to corn oil to achieve the final desired concentration. The final DMSO concentration should be kept low (e.g., 10%).
-
Mix thoroughly.
Visual Guides
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting guide for precipitation issues.
Caption: Simplified signaling pathway involving Aurora A kinase.
References
how to avoid precipitation of Aurora A inhibitor 3 in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of Aurora A inhibitor 3 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and selective small molecule inhibitor of Aurora A kinase, with an IC50 value of 42 nM.[1][2][3][4] It is a valuable tool for studying the roles of Aurora A kinase in cell division and tumorigenesis. Key physicochemical properties are summarized in the table below.
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][3] It is also soluble in ethanol, but to a lesser extent.[1][3] The compound is insoluble in water.[1]
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous, sterile DMSO.[5] To prepare the stock solution, allow the vial of the powdered inhibitor to come to room temperature before opening to avoid moisture condensation. Add the calculated volume of DMSO directly to the vial. Gentle vortexing or sonication may be used to ensure complete dissolution. Stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to one year.[1][6]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[5][6][7][8] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q5: I observed a precipitate after adding this compound to my media. What are the likely causes?
Precipitation of hydrophobic small molecules like this compound in aqueous solutions such as cell culture media is a common issue. The primary causes include:
-
Exceeding Aqueous Solubility: The final concentration of the inhibitor in the media is higher than its solubility limit.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into the aqueous media can cause the compound to crash out of solution.[9]
-
Temperature and pH Shifts: Changes in temperature (e.g., from room temperature to 37°C) or pH can affect the solubility of the compound.[10][11]
-
Interaction with Media Components: The inhibitor may interact with salts, proteins, or other components in the media, leading to precipitation over time.[9][10]
Troubleshooting Guide: Preventing Precipitation of this compound
If you are experiencing precipitation of this compound in your cell culture media, follow these troubleshooting steps:
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon addition to media | - Final concentration exceeds aqueous solubility.- "Solvent shock" from rapid dilution.[9] | - Reduce the final working concentration of the inhibitor.- Perform serial dilutions of the DMSO stock in DMSO first, then add the final, most dilute stock to the media.[7]- Add the inhibitor stock solution dropwise to the pre-warmed media while gently vortexing or swirling.[9] |
| Precipitate forms over time in the incubator | - Temperature-dependent solubility changes.- pH instability in the incubator's CO2 environment.- Interaction with media components over time.[10][11] | - Pre-warm the cell culture media to 37°C before adding the inhibitor.[10]- Ensure your media is properly buffered for the CO2 concentration of your incubator.- Test the inhibitor's stability in your specific media over the duration of your experiment. |
| Cloudiness or micro-precipitates observed under a microscope | - The inhibitor is at the limit of its solubility. | - Lower the final concentration of the inhibitor.- Consider using a solubilizing agent, though this may have off-target effects and should be carefully controlled. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate Required Mass: Determine the mass of this compound powder needed to prepare your desired volume and concentration of stock solution (e.g., 10 mM). The molecular weight of this compound is 413.4 g/mol .[1][3]
-
Equilibrate and Weigh: Allow the vial of the inhibitor to reach room temperature. Weigh the required amount of powder in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Ensure Complete Dissolution: Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate briefly. Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot and Store: Aliquot the stock solution into single-use, tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1][6]
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
This protocol will help you determine the highest concentration of this compound that remains soluble in your specific experimental conditions.
-
Prepare Media: Pre-warm your complete cell culture medium (including serum and other supplements) to 37°C.
-
Prepare Serial Dilutions: a. In a series of sterile microcentrifuge tubes, prepare a range of concentrations of this compound in your pre-warmed media. b. To minimize "solvent shock," you can first create an intermediate dilution of your stock solution in a small volume of media before adding it to the final volume. c. A common approach is to perform 2-fold serial dilutions starting from a concentration that is higher than your intended highest experimental concentration.
-
Incubate and Observe: a. Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO2). b. Visually inspect each tube for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at several time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours). c. For a more sensitive assessment, place a small drop of the solution from each tube onto a microscope slide and examine for micro-precipitates.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is the maximum soluble concentration for your specific experimental setup.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathway of Aurora A kinase and its inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. captivatebio.com [captivatebio.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Culture Academy [procellsystem.com]
Technical Support Center: Interpreting Polyploidy Phenotype After Aurora A Inhibitor Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of Aurora A inhibitors, such as "Aurora A inhibitor 3," on cellular polyploidy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Aurora A inhibitors induce polyploidy?
Aurora A kinase is a critical regulator of mitosis, playing a key role in centrosome maturation and spindle assembly.[1] Inhibition of Aurora A disrupts these processes, leading to defects in mitotic spindle formation.[1] This can cause a transient mitotic arrest, which, if not maintained, allows cells to exit mitosis without proper chromosome segregation or cytokinesis. This process, known as endoreduplication, results in a cell with a duplicated set of chromosomes, leading to a polyploid state.[2][3][4]
Q2: Why do some cell lines undergo apoptosis while others become polyploid after Aurora A inhibitor treatment?
The cellular outcome following Aurora A inhibition is largely dependent on the status of the tumor suppressor protein p53.[2][3][4]
-
p53 Wild-Type Cells: In cells with functional p53, treatment with an Aurora A inhibitor like MK8745 typically leads to a brief mitotic delay followed by apoptosis.[2][3][4] The induction of apoptosis is associated with the activation of caspase-3 and the release of cytochrome c.[2][3][4]
-
p53-Deficient or Mutant Cells: In contrast, cells lacking functional p53 are more likely to undergo prolonged mitotic arrest, followed by endoreduplication and the formation of polyploid cells.[2][3][4] Cytokinesis is often completely inhibited in these cells.[2][3][4]
The p53 status of your cell line is therefore a critical factor in interpreting the observed phenotype.
Q3: What are the potential long-term fates of polyploid cells induced by Aurora A inhibitors?
The fate of polyploid cells is complex and can vary. Potential outcomes include:
-
Cell Cycle Arrest/Senescence: Polyploidy can trigger a p53-dependent post-mitotic checkpoint, leading to cell cycle arrest or cellular senescence.[2][5] Senescent cells are metabolically active but do not proliferate.[6][7]
-
Apoptosis: While less common in p53-deficient cells, polyploid cells can eventually undergo apoptosis.
-
Emergence of Drug Resistance: Polyploid giant cancer cells (PGCCs) have been associated with resistance to chemotherapy.[8][9] These cells can remain viable and may generate progeny, contributing to tumor relapse.[8]
-
Aneuploidy: Polyploid cells are genetically unstable and can give rise to aneuploid daughter cells through abnormal cell divisions.[10]
Q4: We are using "this compound" and not seeing the expected level of polyploidy. What could be the issue?
Several factors could contribute to a weaker-than-expected polyploidy phenotype:
-
p53 Status: As mentioned, if your cell line has wild-type p53, it is more likely to undergo apoptosis than polyploidy.
-
Inhibitor Concentration and Treatment Duration: The concentration of the inhibitor and the duration of treatment are critical. A dose-response and time-course experiment is recommended to determine the optimal conditions for inducing polyploidy in your specific cell line.
-
Cell Line Specificity: The response to Aurora A inhibitors can be cell-line dependent.[5]
-
Off-Target Effects: While many Aurora A inhibitors are highly selective, off-target effects could influence the cellular response.[11]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High levels of apoptosis, low polyploidy | Cell line has wild-type p53. | 1. Verify the p53 status of your cell line. 2. Consider using a p53-deficient or mutant cell line for comparison. 3. Perform apoptosis assays (e.g., Annexin V staining) to confirm the apoptotic phenotype. |
| No significant change in cell cycle profile | 1. Inhibitor concentration is too low. 2. Treatment duration is too short. 3. Inhibitor is inactive. | 1. Perform a dose-response experiment to determine the optimal inhibitor concentration. 2. Conduct a time-course experiment to identify the optimal treatment duration. 3. Verify the activity of your inhibitor stock. |
| Formation of polyploid giant cancer cells (PGCCs) and subsequent drug resistance | This is a known mechanism of resistance to some anti-cancer therapies.[8] | 1. Characterize the PGCCs for markers of stemness and epithelial-mesenchymal transition (EMT).[8] 2. Investigate downstream signaling pathways that may be activated in PGCCs. 3. Consider combination therapies to target these resistant cells. |
| Variability in results between experiments | 1. Inconsistent cell culture conditions. 2. Variations in inhibitor preparation. 3. Cell line heterogeneity. | 1. Standardize cell seeding density, passage number, and media conditions. 2. Prepare fresh inhibitor dilutions for each experiment. 3. Consider single-cell cloning to establish a more homogeneous cell population. |
Experimental Protocols
1. Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the percentage of cells in different phases of the cell cycle and to identify polyploid populations.
-
Materials:
-
Cells treated with Aurora A inhibitor and control cells.
-
Phosphate-buffered saline (PBS).
-
70% ethanol (ice-cold).
-
Propidium iodide (PI) staining solution (containing RNase A).
-
-
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence.
-
2. Senescence-Associated β-Galactosidase (SA-β-gal) Assay
This assay is used to detect senescent cells, which are a potential fate of polyploid cells.
-
Materials:
-
Cells cultured on glass coverslips.
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS).
-
SA-β-gal staining solution (containing X-gal).
-
-
Procedure:
-
Wash the cells with PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-gal staining solution and incubate at 37°C (without CO2) for 12-16 hours.
-
Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.[7]
-
3. Apoptosis Assay (Annexin V Staining)
This assay is used to detect and quantify apoptotic cells.
-
Materials:
-
Treated and control cells.
-
Annexin V-FITC (or another fluorochrome).
-
Propidium Iodide (PI) or another viability dye.
-
Binding buffer.
-
-
Procedure:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Data Presentation
Table 1: Example of Cell Cycle Distribution after Aurora A Inhibitor Treatment in p53-Deficient Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Polyploidy (>4N) (%) |
| Vehicle Control | 55.2 | 25.1 | 18.5 | 1.2 |
| This compound (1 µM, 48h) | 10.3 | 5.7 | 20.1 | 63.9 |
Table 2: Example of Apoptosis Induction after Aurora A Inhibitor Treatment in p53 Wild-Type Cells
| Treatment | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| Vehicle Control | 2.1 | 1.5 |
| This compound (1 µM, 48h) | 25.8 | 15.3 |
Visualizations
Caption: Role of p53 in cell fate after Aurora A inhibition.
Caption: Workflow for analyzing polyploidy phenotype.
References
- 1. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. synapse.mskcc.org [synapse.mskcc.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Targeting Tumor Cell Senescence and Polyploidy as Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyploid giant cancer cells induced by Docetaxel exhibit a senescence phenotype with the expression of stem cell markers in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora Kinase A inhibitor alisertib failed to exert its efficacy on TNBC cells due to consequential enrichment of polyploid giant cancer cells (PGCCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. p53: Guardian of ploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors [frontiersin.org]
Technical Support Center: Acquired Resistance to Aurora A Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to Aurora A kinase inhibitors, with a focus on the well-characterized inhibitor Alisertib (MLN8237).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to Aurora A inhibitors?
Acquired resistance to Aurora A inhibitors is a multifactorial issue. The main mechanisms observed in preclinical models include:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival signaling pathways to circumvent the effects of Aurora A inhibition. A prominent example is the activation of the PI3K/AKT/mTOR pathway, which promotes cell survival and proliferation.[1][2]
-
Upregulation of Drug Efflux Pumps: Overexpression of ATP-Binding Cassette (ABC) transporters, such as ABCB1 (P-glycoprotein/MDR1) and ABCG2 (BCRP), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[3][4][5]
-
Genomic Alterations and DNA Damage Response: Resistant tumors may acquire mutations in genes that regulate the cell cycle, DNA repair, and DNA damage response, allowing them to tolerate the mitotic stress induced by Aurora A inhibitors.[6]
-
Target-Independent Immune Evasion: Recent studies show that Aurora A inhibition can lead to the upregulation of the immune checkpoint protein PD-L1, which may suppress antitumor immunity and contribute to resistance in an immune-competent setting.[7]
-
Allosteric Site Mutations: While less common for acquired resistance than bypass mechanisms, mutations in the allosteric binding sites of Aurora A could potentially alter inhibitor efficacy.[8]
Q2: My Aurora A inhibitor-resistant cells show persistent growth but no obvious mutations in the AURKA gene. What is the likely cause?
The absence of on-target mutations strongly suggests the activation of a bypass mechanism. The PI3K/AKT/mTOR pathway is a frequent culprit in resistance to Aurora A inhibitors.[1] Inhibition of Aurora A can sometimes lead to feedback activation of this pathway, promoting cell survival.[1][2] Another common non-mutational mechanism is the overexpression of ABC drug efflux pumps that reduce the intracellular drug concentration.[3]
Q3: How does the p53 tumor suppressor status affect cellular response to Aurora A inhibitors?
The p53 status can influence the sensitivity of cancer cells to Aurora A inhibitors. Some studies suggest that the efficacy of these inhibitors is enhanced in cells with functional p53, as p53 is a key mediator of cell cycle arrest and apoptosis following mitotic errors.[6] However, other research indicates that inhibitors like Alisertib can be effective regardless of p53 status, suggesting they can induce cell death through p53-independent mechanisms.[9][10]
Q4: Can combination therapy overcome acquired resistance to Aurora A inhibitors?
Yes, rationally designed combination therapies are a promising strategy. Based on the identified resistance mechanisms, effective combinations may include:
-
Co-inhibition of bypass pathways: Combining an Aurora A inhibitor with an mTOR inhibitor (e.g., sapanisertib) or a PI3K/Akt inhibitor has shown synergistic effects.[1][2]
-
Inhibition of drug efflux pumps: Using specific ABC transporter inhibitors can restore sensitivity in cells that overexpress these pumps.[3][4]
-
Combination with conventional chemotherapy: Alisertib has been shown to enhance the antitumor activity of agents like cisplatin.[11]
-
Immune checkpoint blockade: In tumors where resistance is associated with PD-L1 upregulation, combining an Aurora A inhibitor with a PD-1/PD-L1 antibody may be beneficial.[7]
Troubleshooting Guides
Issue 1: The IC50 value for my resistant cell line has increased significantly, but the cells still undergo mitotic arrest at higher concentrations.
-
Possible Cause: This pattern is characteristic of resistance mediated by drug efflux pumps (e.g., ABCB1). The pump reduces the intracellular drug concentration, requiring a higher external concentration to achieve the same inhibitory effect on Aurora A.
-
Troubleshooting Steps:
-
qRT-PCR/Western Blot: Analyze the mRNA and protein expression levels of common ABC transporters (ABCB1, ABCC1, ABCG2) in your resistant cell line compared to the parental line.[4]
-
Co-treatment with Efflux Pump Inhibitors: Perform a cell viability assay with the Aurora A inhibitor in the presence and absence of a known ABC transporter inhibitor (e.g., verapamil, tariquidar). A reversal of resistance (a shift of the IC50 back towards the sensitive range) confirms this mechanism.[4]
-
Issue 2: My resistant cells no longer arrest in G2/M phase and show reduced apoptosis in response to the Aurora A inhibitor.
-
Possible Cause: This suggests the activation of a bypass signaling pathway that promotes cell cycle progression and survival, overriding the inhibitor-induced mitotic block. The PI3K/Akt/mTOR pathway is a primary candidate.[1][2]
-
Troubleshooting Steps:
-
Western Blot Analysis: Profile the activation status of key survival pathways. Check for increased phosphorylation of Akt (Ser473), mTOR (Ser2448), and downstream effectors like S6 ribosomal protein (Ser235/236) in the resistant cells.[2]
-
Combination Index Analysis: Treat resistant cells with the Aurora A inhibitor combined with an mTOR inhibitor (e.g., sapanisertib) or a PI3K inhibitor. Use Chou-Talalay analysis to determine if the combination is synergistic.
-
Cell Cycle Analysis: Perform flow cytometry for cell cycle distribution to confirm that co-treatment restores the G2/M arrest phenotype.
-
Issue 3: I am observing high variability in my cell viability assays when establishing resistant lines.
-
Possible Cause: Inconsistent cell seeding density, assay timing, or the development of a heterogeneous population can all contribute to variability. The process of inducing resistance can select for a mixed population of cells with different resistance mechanisms.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Ensure that cells are in the logarithmic growth phase throughout the assay. Plating too sparsely or too densely can affect drug sensitivity.[12]
-
Standardize Assay Timing: Expose cells to the drug at a consistent time point after plating (e.g., 24-48 hours) and measure the endpoint at a fixed duration.[12]
-
Single-Cell Cloning: If heterogeneity is suspected, consider isolating single-cell clones from the resistant population to establish a more uniform cell line for downstream mechanistic studies.
-
Quantitative Data Summary
The potency of Aurora A inhibitors can vary significantly between cancer cell lines and is drastically altered by resistance mechanisms.
Table 1: Alisertib (MLN8237) IC50 Values in Different Contexts
| Target/Cell Line | Type | IC50 Value | Reference |
| Aurora A Kinase | Enzymatic Assay | 1.2 nM | [13] |
| Aurora B Kinase | Enzymatic Assay | 396.5 nM | [13] |
| SKOV3 | Ovarian Cancer Cell Line | 20.48 µM | [14] |
| OVCAR4 | Ovarian Cancer Cell Line | 22.13 µM | [14] |
| T80 | Normal Ovarian Epithelial Cells | 164.7 µM | [14] |
| Resistant Models | Fold increase vs. Parental | 10-100 fold (Typical) | [15][16] |
Experimental Protocols
Protocol 1: Generation of Acquired Drug-Resistant Cell Lines
This protocol describes the generation of resistant cell lines through continuous exposure to escalating drug concentrations.[16]
-
Initial IC50 Determination: Determine the IC50 of the Aurora A inhibitor in your parental cancer cell line using a standard cell viability assay (see Protocol 2).
-
Initial Exposure: Culture parental cells in medium containing the Aurora A inhibitor at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells daily. Initially, a significant amount of cell death is expected. When the surviving cells repopulate the flask and resume proliferation (this may take several days to weeks), passage them and continue culturing at the same drug concentration.
-
Dose Escalation: Once the cells are stably growing at the current concentration, increase the inhibitor concentration by 1.5 to 2.0-fold.
-
Repeat and Expand: Repeat the process of monitoring, recovery, and dose escalation. This is a lengthy process that can take several months.
-
Cryopreservation: At each successful stage of concentration increase, freeze down vials of cells as backups.
-
Characterization: Once a cell line is established that can proliferate at a concentration at least 10-fold higher than the parental IC50, confirm the resistance phenotype by re-evaluating the IC50.
Protocol 2: Cell Viability Assay (IC50 Determination)
This protocol uses a colorimetric method (MTT) to assess cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Drug Treatment: Prepare a serial dilution of the Aurora A inhibitor. Remove the old medium from the plate and add 100 µL of fresh medium containing the different drug concentrations (including a vehicle-only control).
-
Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the normalized values against the logarithm of the drug concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 3: Immunofluorescence for Phospho-Histone H3 (Ser10)
This protocol assesses the inhibition of Aurora B kinase activity, a common off-target effect of some Aurora A inhibitors, by measuring the phosphorylation of its substrate, Histone H3.[17]
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the Aurora A inhibitor at various concentrations for 24 hours. Include a positive control (e.g., nocodazole to trap cells in mitosis) and a vehicle control.
-
Fixation: Aspirate the medium, wash once with PBS, and fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the coverslips three times with PBS, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against Phospho-Histone H3 (Ser10) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash three times with PBST. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Analysis: Visualize using a fluorescence microscope. A potent Aurora A inhibitor with good selectivity should not significantly reduce the pHH3-Ser10 signal in mitotic cells at concentrations that inhibit Aurora A.
Visualizations: Pathways and Workflows
Caption: Overview of major acquired resistance mechanisms to Aurora A inhibitors.
Caption: Activation of the PI3K/Akt/mTOR pathway as a bypass mechanism.
Caption: Workflow for investigating the mechanism of acquired resistance.
References
- 1. A Phase Ib Expansion Cohort Evaluating Aurora A Kinase Inhibitor Alisertib and Dual TORC1/2 Inhibitor Sapanisertib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine and aurora kinase inhibitors diminish transport function of multidrug resistance-associated protein (MRP) 4 and breast cancer resistance protein (BCRP) | ADMET and DMPK [pub.iapchem.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. The novel Aurora A kinase inhibitor MLN8237 is active in resistant chronic myeloid leukaemia and significantly increases the efficacy of nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 13. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 14. dovepress.com [dovepress.com]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Selectivity of Aurora A Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of selective Aurora A kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high selectivity for Aurora A kinase over Aurora B so challenging?
A1: The primary challenge lies in the high degree of structural similarity between the ATP-binding pockets of Aurora A and Aurora B kinases.[1][2][3] The residues lining this pocket, where most small molecule inhibitors bind, are highly conserved, making it difficult to design compounds that differentiate between the two isoforms. This often leads to pan-Aurora inhibitors that target both A and B, which can result in off-target effects and toxicities, such as neutropenia, due to the critical role of Aurora B in cell division.[1][3]
Q2: What are the main strategies to improve the selectivity of Aurora A inhibitors?
A2: Several key strategies are employed to enhance selectivity:
-
Exploiting Non-Conserved Residues: Targeting specific amino acid differences between the Aurora A and B active sites. Key residues in Aurora A that are different in Aurora B include Leu215, Thr217, and Arg220.[1][3] Designing inhibitors that interact with these unique residues can confer selectivity.[4][5]
-
Allosteric Inhibition: Developing inhibitors that bind to sites on the kinase other than the highly conserved ATP-binding pocket.[6][7][8][9][10] These allosteric sites are often less conserved among kinase family members, offering a promising avenue for achieving high selectivity. A notable example is targeting the interaction site of Aurora A with its activator protein, TPX2.[6][8]
-
Covalent Inhibition: Designing inhibitors that form a permanent covalent bond with a specific, non-conserved residue within or near the active site.[11][12][13] This approach can provide high potency and selectivity. For instance, inhibitors have been developed to target a cysteine residue (Cys290) in Aurora A.[11][12][13]
-
Targeting Different Kinase Conformations: Aurora kinases exist in different conformational states (e.g., "DFG-in" for active and "DFG-out" for inactive).[14][15] Inhibitors can be designed to selectively bind to one of these states, which may be differentially preferred by Aurora A and B under various cellular contexts.[14][15][16]
Q3: What are the best cellular assays to confirm Aurora A versus Aurora B selectivity?
A3: To confirm isoform selectivity in a cellular context, it is crucial to monitor downstream substrates that are specific to each kinase:
-
For Aurora A activity: Monitor the autophosphorylation of Aurora A at Threonine 288 (p-Aurora A Thr288).[5][17] Another substrate that can be assessed is the phosphorylation of LATS2.[17][18]
-
For Aurora B activity: A well-established and specific biomarker is the phosphorylation of Histone H3 at Serine 10 (p-H3 Ser10).[5][17]
By comparing the inhibitor concentration required to reduce the signal of p-Aurora A (Thr288) versus p-H3 (Ser10), a cellular selectivity ratio can be determined.
Troubleshooting Guides
Problem 1: My inhibitor shows good biochemical selectivity for Aurora A, but this selectivity is lost in cell-based assays.
| Possible Cause | Troubleshooting Suggestion |
| Off-target effects in cells: | The inhibitor may be targeting other kinases or proteins within the cell that are not present in the biochemical assay. Perform a broad kinome scan to identify potential off-target interactions.[5][17][19] |
| Cellular permeability and metabolism: | The compound may have poor cell permeability or be rapidly metabolized, leading to a lower effective intracellular concentration. Evaluate the physicochemical properties of the inhibitor and consider performing permeability assays (e.g., PAMPA) and metabolic stability assays. |
| Presence of activating proteins: | In cells, Aurora A is often in a complex with its activator, TPX2.[6][8] This interaction can alter the conformation of the kinase and affect inhibitor binding.[14][16] Re-run biochemical assays in the presence of a TPX2 fragment to see if this affects inhibitor potency.[17] |
| Different conformational states in cells: | The dominant conformational state of Aurora A in the cell may differ from the purified protein used in biochemical assays.[14][16] Consider using biophysical techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to probe the conformational effects of your inhibitor.[14][15] |
Problem 2: My allosteric inhibitor has low potency.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal binding pocket interaction: | The inhibitor may not be making ideal contacts within the allosteric pocket. Use structural biology techniques like X-ray crystallography to solve the co-crystal structure of the inhibitor bound to Aurora A.[4][10][19] This will provide insights for structure-based drug design to improve binding affinity. |
| Weak disruption of protein-protein interaction: | If the allosteric inhibitor is designed to disrupt a protein-protein interaction (e.g., Aurora A-TPX2), it may not be effectively competing with the natural binding partner.[8] Employ biophysical assays like Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) to quantify the inhibitor's ability to disrupt the target interaction. |
| Fragment-based limitations: | If the inhibitor was developed from a fragment-based screen, it might require further optimization to occupy adjacent pockets and increase potency. Use fragment linking or growing strategies based on structural information. |
Quantitative Data Summary
Table 1: Biochemical Selectivity of Representative Aurora Kinase Inhibitors
| Inhibitor | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity (Aurora B / Aurora A) | Reference |
| MLN8237 (Alisertib) | 25 | 396 | ~16-fold | [17] |
| MK-5108 | 4 | 180 | 45-fold | [17] |
| MK-8745 | 3 | 190 | 63-fold | [17] |
| AZD1152-HQPA | 1300 | 1.4 | >900-fold (for Aurora B) | [17] |
| Compound 28c | 67 | 12,710 | 190-fold | [5] |
| Compound 40f | 15 | 3,050 | 203-fold | [5] |
Table 2: Cellular Selectivity of Representative Aurora A Inhibitors
| Inhibitor | Cell Line | p-Aurora A (Thr288) IC50 (µM) | p-H3 (Ser10) IC50 (µM) | Selectivity (p-H3 / p-Aurora A) | Reference |
| MLN8237 (Alisertib) | U2OS | 0.045 | 0.28 | ~6-fold | [17] |
| MK-5108 | U2OS | 0.042 | 5.3 | 126-fold | [17] |
| MK-8745 | U2OS | 0.024 | >10 | >417-fold | [17] |
| Compound 28c | Hela | 0.16 | 76.84 | 480-fold | [5] |
| Compound 40f | Hela | 0.070 | 24.24 | 346-fold | [5] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Aurora A/B Selectivity
This protocol describes a general method for determining the IC50 values of a test compound against Aurora A and Aurora B kinases.
-
Reagents and Materials:
-
Recombinant human Aurora A and Aurora B kinase
-
Biotinylated peptide substrate (e.g., LRRASLG)
-
ATP
-
Test compound stock solution in DMSO
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
Detection reagent (e.g., HTRF®, LANCE®, or ADP-Glo™)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions, kinase, and peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal on a compatible microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Protocol 2: Western Blot for Cellular Aurora A/B Target Inhibition
This protocol outlines the steps to measure the inhibition of Aurora A and Aurora B activity in cells.
-
Reagents and Materials:
-
Cell culture medium and supplements
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Aurora A (Thr288), anti-Aurora A, anti-phospho-Histone H3 (Ser10), anti-Histone H3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Gel electrophoresis and Western blotting equipment
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified time (e.g., 2-4 hours).[19]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Calculate the IC50 values for the inhibition of each phosphorylation event.
-
Visualizations
Caption: Simplified signaling pathways for Aurora A and Aurora B, highlighting selective cellular markers and inhibitor action.
References
- 1. Structural Biology Insight for the Design of Sub-type Selective Aurora Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selection of Cyclic-Peptide Inhibitors Targeting Aurora Kinase A: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based drug design of novel Aurora kinase A inhibitors: structural basis for potency and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Allosteric Targeting of Aurora A Kinase Using Small Molecules: A Step Forward Towards Next Generation Medicines? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 9. Allosteric Targeting of Aurora A Kinase Using Small Molecules: A Step Forward Towards Next Generation Medicines? [repository.cam.ac.uk]
- 10. Structural basis for the design of allosteric inhibitors of the Aurora kinase A enzyme in the cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a first-in-class Aurora A covalent inhibitor for the treatment of triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Covalent Aurora A regulation by the metabolic integrator coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Covalent Aurora A regulation by the metabolic integrator coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. conservancy.umn.edu [conservancy.umn.edu]
- 17. Frontiers | A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors [frontiersin.org]
- 18. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
addressing cell line-specific sensitivity to Aurora A inhibitor 3
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Aurora A Inhibitor 3. The information is designed to help address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing significant variation in the IC50 value for this compound in my cell line compared to published data?
A1: Discrepancies in IC50 values can arise from several factors:
-
Cell Culture Conditions: Differences in cell passage number, confluence, and media composition (e.g., serum concentration) can alter cellular metabolism and drug sensitivity.
-
Assay-Specific Parameters: The duration of drug exposure, the type of viability assay used (e.g., MTT, CellTiter-Glo, SRB), and the cell seeding density can all influence the calculated IC50. For instance, longer exposure times may result in lower IC50 values.
-
Inhibitor Quality and Storage: Ensure the inhibitor is of high purity and has been stored correctly, typically as a stock solution in DMSO at -20°C or -80°C.[1] Repeated freeze-thaw cycles can degrade the compound.
-
Cell Line Authenticity: Genetic drift can occur in cell lines over time. It is crucial to periodically authenticate cell lines via methods like short tandem repeat (STR) profiling.
Q2: My cells are not arresting in the G2/M phase of the cell cycle as expected. What could be the issue?
A2: A lack of G2/M arrest can be due to several reasons:
-
Sub-optimal Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively inhibit Aurora A. Perform a dose-response experiment to determine the optimal concentration for inducing G2/M arrest in your specific cell line.
-
Incorrect Timing: The peak of G2/M arrest is time-dependent. Analyze the cell cycle at multiple time points (e.g., 12, 24, 48 hours) post-treatment. Inhibition of Aurora A typically causes a transient mitotic arrest.[2][3]
-
Cell Line-Specific Resistance: Some cell lines possess intrinsic resistance mechanisms that bypass the need for Aurora A in cell cycle progression or have redundant pathways.[4]
-
Inhibitor Inactivity: Verify the activity of your inhibitor stock. You can perform a Western blot to check for inhibition of Aurora A autophosphorylation on Threonine 288 (p-AurA T288), a key marker of its activity.[5][6]
Q3: Instead of apoptosis, I am observing large, multi-nucleated cells (polyploidy). Is this a normal response?
A3: Yes, this is a well-documented cellular response to Aurora kinase inhibition.[7][8] The cellular outcome depends heavily on the genetic background of the cell line:
-
p53 and p21 Status: Cells with functional p53 may undergo apoptosis following mitotic slippage.[3] In contrast, the induction of the cyclin-dependent kinase inhibitor p21 can protect cells from apoptosis and promote a polyploid phenotype.[9][10]
-
RB Status: A lack of functional retinoblastoma protein (pRb) has been shown to correlate with extensive apoptotic cell death following Aurora kinase inhibition, with minimal induction of polyploidy.[9][11]
-
Inhibitor Specificity: Pan-Aurora kinase inhibitors that also target Aurora B are more strongly associated with cytokinesis failure and subsequent polyploidy.[2][8] While this compound is selective, off-target effects at higher concentrations cannot be ruled out.
Q4: My cell line, which was initially sensitive to this compound, has developed resistance. What are the potential mechanisms?
A4: Acquired resistance to Aurora A inhibitors can be complex and multifactorial:
-
Activation of Bypass Pathways: Cancer cells can adapt by upregulating parallel signaling pathways to sustain proliferation, such as the PI3K/Akt/mTOR or MEK/ERK pathways.[12][13]
-
Feedback Activation: Chronic inhibition of a pathway can sometimes lead to the feedback activation of the target itself or related kinases.[4] For example, non-genetic resistance can emerge through the activation of Aurora A by its co-activator TPX2 in response to chronic EGFR inhibition.[14]
-
Resistance to Apoptosis: Cells may acquire mutations or alter protein expression to evade apoptosis, such as upregulating anti-apoptotic proteins or downregulating pro-apoptotic proteins.[15]
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of the inhibitor from the cell, reducing its effective intracellular concentration.
Q5: How can I confirm that this compound is engaging its target in my cells?
A5: Target engagement can be verified using several methods:
-
Western Blotting: The most direct method is to measure the phosphorylation status of Aurora A at Threonine 288 (p-AurA T288). A significant decrease in this signal upon treatment indicates target inhibition.[16]
-
Downstream Biomarkers: Inhibition of Aurora A should also lead to a decrease in the phosphorylation of its downstream substrates. A common biomarker for Aurora B activity, which can sometimes be affected by less selective inhibitors or at high concentrations, is the phosphorylation of Histone H3 at Serine 10 (pH3 S10).[5][17]
-
Phenotypic Analysis: Observing the expected cellular phenotypes, such as G2/M arrest, formation of monopolar or multipolar spindles, and subsequent cell death, provides strong evidence of on-target activity.[2][18]
Quantitative Data Summary
The sensitivity of cancer cell lines to Aurora A inhibitors is highly variable. The tables below summarize the anti-proliferative activity of various Aurora A inhibitors across a panel of human cancer cell lines.
Table 1: IC50 Values of Selected Aurora A Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Aurora Kinase Inhibitor III | - | - | 42 (Biochemical Assay) | [1] |
| Alisertib (MLN8237) | Multiple Myeloma (Panel) | Multiple Myeloma | 20 - 400 | [16] |
| HCT116 | Colorectal Carcinoma | ~100 | [7] | |
| A549 | Lung Carcinoma | ~200 | [7] | |
| ENMD-2076 | MDA-MB-468 | Breast Cancer | 160 | [19] |
| HCC1187 | Breast Cancer | 200 | [19] | |
| BT549 | Breast Cancer | 2100 | [19] | |
| VX-680 (Tozasertib) | HCT116 | Colorectal Carcinoma | 15 - 130 (Panel Avg.) | [7] |
| PC3 | Prostate Cancer | 15 - 130 (Panel Avg.) | [7] | |
| SK-OV-3 | Ovarian Cancer | 15 - 130 (Panel Avg.) | [7] | |
| AK-01 (LY3295668) | MKL-1 | Merkel Cell Carcinoma | ~100 | [11] |
| MCC-9 | Merkel Cell Carcinoma | ~30 | [11] |
Note: IC50 values are highly dependent on experimental conditions and should be used as a comparative guide.
Table 2: Common Cellular Phenotypes Following Aurora A Inhibition
| Phenotype | Description | Associated Cell Background | Reference |
| G2/M Arrest | Accumulation of cells with 4N DNA content. | Common initial response in sensitive lines. | [17][20] |
| Apoptosis | Programmed cell death, marked by caspase activation and PARP cleavage. | Often seen in cells with wild-type p53 or non-functional pRb. | [3][9][21] |
| Polyploidy/Endoreduplication | Formation of cells with >4N DNA content due to failed mitosis/cytokinesis. | Associated with p53 mutation or p21 induction. | [7][8][9] |
| Senescence | Irreversible cell cycle arrest, can be a long-term outcome. | Observed in certain cell lines like melanoma. | [22] |
Key Experimental Protocols
1. Cell Viability Assay (using CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Materials: 96-well opaque-walled plates, CellTiter-Glo® Luminescent Cell Viability Assay kit, multi-well plate luminometer.
-
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat cells with the inhibitor dilutions (including a vehicle control, e.g., 0.1% DMSO) and incubate for the desired period (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[21]
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Materials: 6-well plates, Propidium Iodide (PI) staining solution (containing RNase A and a non-ionic detergent like Triton X-100), flow cytometer.
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. Transfer the supernatant (containing floating cells) to a centrifuge tube and wash the adherent cells with PBS before trypsinizing. Combine all cells from the same sample.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases.[11][20]
-
3. Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials: 6-well plates, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer), flow cytometer.
-
Procedure:
-
Plate and treat cells with this compound as described for the cell cycle analysis.
-
Harvest both floating and adherent cells and collect them in a centrifuge tube.
-
Wash the cells twice with ice-cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1x10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Visualizations: Pathways and Workflows
Caption: Simplified Aurora A signaling pathway.
Caption: Cellular outcomes of Aurora A inhibition.
Caption: Workflow for assessing inhibitor sensitivity.
Caption: Troubleshooting decision tree for common issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging roles of Aurora-A kinase in cancer therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bionews.com [bionews.com]
- 14. Aurora kinase A drives the evolution of resistance to third generation EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel Aurora-A kinase inhibitor MLN8237 induces cytotoxicity and cell-cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Predictive Biomarkers of Sensitivity to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of Aurora-A kinase induces cell cycle arrest in epithelial ovarian cancer stem cells by affecting NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Aurora Kinase A inhibition enhances DNA damage and tumor cell death with 131I-MIBG therapy in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
Technical Support Center: Minimizing In Vivo Toxicity of Aurora A Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in minimizing the in vivo toxicity of Aurora A Inhibitor 3 during your preclinical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during in vivo studies with this compound, offering potential causes and actionable troubleshooting steps.
Q1: We are observing significant weight loss and general malaise in our study animals at our initial doses. What is the likely cause and how can we mitigate this?
A1: Significant weight loss and general malaise are common indicators of systemic toxicity. The initial dose of this compound may be too high, exceeding the maximum tolerated dose (MTD).
Troubleshooting Steps:
-
Dose-Range Finding Study: If not already performed, conduct a dose-range finding study to determine the MTD. This involves administering escalating doses of the inhibitor to different groups of animals and monitoring for signs of toxicity over a set period.[1]
-
Dose Adjustment: Based on the MTD study, select doses for your efficacy studies that are below the MTD. It is common to start with a dose that is a fraction of the MTD and escalate if no therapeutic effect is observed.
-
Formulation Optimization: The formulation of the inhibitor can significantly impact its toxicity profile. Consider reformulating to alter the pharmacokinetic properties, such as reducing the maximum plasma concentration (Cmax) while maintaining the area under the curve (AUC).[2]
Q2: Our primary dose-limiting toxicity is severe neutropenia. What are the strategies to manage this?
A2: Myelosuppression, leading to neutropenia, is a known on-target toxicity of Aurora kinase inhibitors due to their role in cell division.[2][3]
Troubleshooting Steps:
-
Intermittent Dosing Schedule: Instead of continuous daily dosing, consider an intermittent schedule (e.g., 5 days on, 2 days off). This can allow for the recovery of hematopoietic progenitor cells and reduce the severity of neutropenia.[3]
-
Supportive Care: In some preclinical models, the use of granulocyte colony-stimulating factor (G-CSF) can be considered to ameliorate neutropenia. However, the potential impact of G-CSF on your tumor model should be carefully evaluated.
-
Pharmacodynamic Monitoring: Correlate the pharmacokinetic profile of your inhibitor with pharmacodynamic markers of Aurora A inhibition in both the tumor and bone marrow. This can help you find a therapeutic window where you achieve target engagement in the tumor with minimal impact on hematopoietic cells.[4]
Q3: We are observing gastrointestinal (GI) toxicity, such as diarrhea and lethargy. How can we address this?
A3: GI toxicity is another common side effect of kinase inhibitors, often due to the high proliferation rate of the intestinal epithelium.[2][5]
Troubleshooting Steps:
-
Formulation Modification: For orally administered inhibitors, the formulation can impact local GI exposure and subsequent toxicity. Consider formulations that provide a more controlled release or reduce direct irritation to the GI tract.
-
Supportive Care: Ensure animals have adequate hydration. Anti-diarrheal agents can be considered, but their potential to interfere with the absorption and efficacy of the inhibitor must be assessed.
-
Histopathological Analysis: At the end of your study, perform a thorough histopathological examination of the entire GI tract to understand the nature and severity of the toxicity. This can provide valuable insights for future studies.
Q4: How can we minimize off-target toxicities of this compound?
A4: Off-target effects arise from the inhibitor binding to kinases other than Aurora A or to other proteins.
Troubleshooting Steps:
-
Kinase Profiling: If not already done, perform in vitro kinase profiling against a broad panel of kinases to identify potential off-target activities. This can help predict potential off-target toxicities.
-
Structure-Activity Relationship (SAR) Studies: If you are in the drug discovery phase, SAR studies can help in designing more selective inhibitors with fewer off-target effects.
-
Dose Optimization: Often, off-target effects are more pronounced at higher concentrations. Using the lowest effective dose can help minimize these toxicities.
Data Presentation
Table 1: Impact of Formulation on In Vivo Toxicity of Aurora Kinase Inhibitors
| Inhibitor & Formulation | Animal Model | Maximum Tolerated Dose (MTD) / Dosing Regimen | Key Toxicity Findings | Reference |
| Alisertib (Standard Formulation) | Mice | 30 mg/kg, once daily | Dose-dependent myelosuppression and gastrointestinal toxicity.[1][2] | [1][2] |
| AZD2811 (Nanoparticle Formulation) | Rats | 25 mg/kg (dosed on days 1 and 3) | Minimal impact on bone marrow pathology compared to the water-soluble prodrug at a higher dose intensity.[4] | [4] |
| MLN8054 (Standard Formulation) | Rats | Not explicitly stated MTD, but toxicities observed | Myelosuppression and mucositis.[3] | [3] |
This table provides a representative comparison. Direct head-to-head studies with the same inhibitor in different formulations are limited in the public domain. The data illustrates the principle that advanced formulations like nanoparticles can improve the therapeutic index.
Table 2: Preclinical Pharmacokinetic and Toxicity Profile of Alisertib in Rodents
| Parameter | Species | Value | Key Observation | Reference |
| Maximum Tolerated Dose (MTD) | Mice | 30 mg/kg (once daily) | Well-tolerated with maximum body weight loss of 7.4%. | [2] |
| Oral Bioavailability | Rats, Dogs | >82% | High oral bioavailability. | [6] |
| Plasma Protein Binding | Rats, Dogs | High | Extensive binding to plasma proteins. | [6] |
| Dose-Limiting Toxicities | Rats | Myelosuppression, Mucositis | Consistent with the antiproliferative effects of Aurora A inhibition. | [7] |
| Brain Penetration | Mice | <1% of plasma | CNS distribution is limited by P-glycoprotein efflux. | [4] |
Experimental Protocols
Protocol for Assessing Myelosuppression in Mice
Objective: To evaluate the effect of this compound on hematopoietic cells.
Materials:
-
This compound
-
Vehicle control
-
Mice (e.g., C57BL/6 or BALB/c)
-
EDTA-coated microtainer tubes for blood collection
-
Automated hematology analyzer
-
Femurs and tibias for bone marrow collection
-
Fetal bovine serum (FBS)
-
Red blood cell lysis buffer
-
Hemocytometer or automated cell counter
-
Flow cytometer and relevant antibodies (e.g., for hematopoietic stem and progenitor cells)
Procedure:
-
Dosing: Administer this compound or vehicle to mice according to the desired dose and schedule.
-
Blood Collection: At specified time points (e.g., daily or every other day), collect a small volume of peripheral blood (e.g., via tail vein or saphenous vein) into EDTA-coated tubes.
-
Complete Blood Count (CBC): Analyze the blood samples using an automated hematology analyzer to determine the counts of neutrophils, lymphocytes, platelets, and red blood cells.
-
Bone Marrow Collection: At the end of the study, euthanize the mice and dissect the femurs and tibias.
-
Bone Marrow Cell Isolation: Flush the bone marrow from the bones using a syringe with FBS-containing medium.
-
Cell Counting: Create a single-cell suspension, lyse red blood cells, and count the total number of bone marrow cells.
-
(Optional) Flow Cytometry: Stain bone marrow cells with antibodies against specific hematopoietic cell surface markers to analyze the populations of different progenitor cells.
Protocol for Evaluating Gastrointestinal Toxicity in Mice
Objective: To assess the histological changes in the gastrointestinal tract following treatment with this compound.
Materials:
-
This compound
-
Vehicle control
-
Mice
-
10% neutral buffered formalin
-
Paraffin embedding materials
-
Microtome
-
Glass slides
-
Hematoxylin and eosin (H&E) staining reagents
-
Microscope
Procedure:
-
Dosing and Observation: Administer the inhibitor or vehicle and monitor the animals daily for clinical signs of GI toxicity, including diarrhea, hunched posture, and weight loss.
-
Tissue Collection: At the end of the study, euthanize the mice and carefully dissect the entire gastrointestinal tract (stomach, small intestine, cecum, and colon).[8][9]
-
Tissue Fixation: Flush the intestinal lumen with cold PBS to remove contents. Open the intestine longitudinally. The "Swiss roll" technique can be used for the small and large intestines to allow for the examination of a large surface area on a single slide.[10] Place the tissues in 10% neutral buffered formalin for at least 24 hours.[11]
-
Tissue Processing and Embedding: Process the fixed tissues through a series of ethanol and xylene washes and embed them in paraffin blocks.[9]
-
Sectioning and Staining: Cut 4-5 µm thick sections using a microtome and mount them on glass slides. Stain the sections with H&E.[11]
-
Histopathological Evaluation: A trained pathologist should examine the slides under a microscope. Key features to assess include:
-
Epithelial changes: Villus blunting, crypt atrophy, necrosis, and apoptosis.
-
Inflammation: Infiltration of inflammatory cells in the lamina propria and submucosa.
-
Edema and Ulceration.
-
-
Scoring: Use a semi-quantitative scoring system to grade the severity of the observed changes.[12]
Mandatory Visualization
Aurora A Signaling Pathway in Mitosis
Caption: Aurora A signaling pathway in the G2/M transition and mitosis.
Experimental Workflow for an In Vivo Toxicity Study
Caption: General experimental workflow for an in vivo toxicity study.
Logical Relationship for Troubleshooting Common Toxicities
Caption: Logical approach to troubleshooting in vivo toxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Aurora kinase inhibitor nanoparticles target tumors with favorable therapeutic index in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Non-centrosomal TPX2-Dependent Regulation of the Aurora A Kinase: Functional Implications for Healthy and Pathological Cell Division [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Investigational Aurora A kinase inhibitor alisertib (MLN8237) as an enteric-coated tablet formulation in non-hematologic malignancies: Phase 1 dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. community.the-hospitalist.org [community.the-hospitalist.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Improved preservation of mouse intestinal tissue using a formalin/acetic acid fixative and quantitative histological analysis using QuPath - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Processing Techniques for Mouse Intestines [nsh.org]
- 11. Clinic, Endoscopic and Histological Features in Patients Treated with ICI Developing GI Toxicity: Some News and Reappraisal from a Mono-Institutional Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of Gastrointestinal Toxicities Associated with Concurrent Abdominal Radiation Therapy and the Tyrosine Kinase Inhibitor Sunitinib in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Aberrant Mitotic Figures in Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aberrant mitotic figures in their experiments with treated cells.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What are aberrant mitotic figures and why are they significant in drug-treated cells?
A1: Aberrant mitotic figures are abnormal structures observed in cells undergoing mitosis, indicating errors in the cell division process. These can include misaligned chromosomes, abnormal spindle formation, and chromosome bridges.[1] In the context of drug treatment, particularly in cancer research, the appearance of these figures is significant as it can indicate that the therapeutic agent is successfully interfering with the proliferation of cancer cells.[2][3] Many anti-cancer drugs are designed to induce mitotic catastrophe, a form of cell death triggered by faulty mitosis, which is often characterized by these aberrant figures.[4][5]
Q2: What is "mitotic catastrophe"?
A2: Mitotic catastrophe is a type of cell death that occurs during or after a faulty mitosis.[4][5] It is characterized by the formation of large cells with multiple nuclei.[4][5] This process is an oncosuppressive mechanism that prevents the proliferation of cells with genomic instability.[6] Several anti-cancer drugs and ionizing radiation can induce mitotic catastrophe.[4]
Q3: Can aberrant mitotic figures be a sign of experimental artifacts?
A3: Yes, it is crucial to differentiate between drug-induced effects and experimental artifacts. Poor cell culture techniques, issues with fixation, permeabilization, or staining can all lead to morphologies that may be misinterpreted as aberrant mitotic figures. Following validated protocols and including proper controls are essential to ensure the observed phenotypes are a direct result of the drug treatment.
Q4: What are the common types of aberrant mitotic figures observed after drug treatment?
A4: Common types of aberrant mitotic figures include:
-
Multipolar spindles: Cells with more than two spindle poles, leading to improper chromosome segregation.[7]
-
Monopolar spindles: Cells with a single spindle pole, often resulting in mitotic arrest.[8][9]
-
Chromosome missegregation: Unequal distribution of chromosomes to daughter cells.[1]
-
Chromosome bridges: Persistent DNA connections between separating chromosomes during anaphase.[1]
-
Micronuclei: Small, extra nuclei within a cell, containing fragments of chromosomes that were not incorporated into the main nucleus after mitosis.
Q5: How can I quantify the frequency of aberrant mitotic figures?
A5: The frequency of aberrant mitotic figures can be quantified by calculating the Mitotic Index (MI) and categorizing the observed mitotic phenotypes.[10][11][12] This typically involves immunofluorescence staining of key mitotic proteins (e.g., α-tubulin for spindles, DAPI for chromosomes) and counting the number of cells in mitosis, as well as the number of cells displaying specific aberrant morphologies, across multiple fields of view.[1] Automated high-content screening platforms can also be used for more quantitative and high-throughput analysis.[13]
Troubleshooting Guides
This section provides solutions to common problems encountered when studying aberrant mitotic figures.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence in immunocytochemistry (ICC) | - Inadequate blocking- Primary or secondary antibody concentration too high- Insufficient washing | - Increase blocking time and use serum from the same species as the secondary antibody.[14]- Perform a titration of your primary and secondary antibodies to determine the optimal concentration.- Increase the number and duration of wash steps.[14] |
| Weak or no signal in ICC | - Primary antibody not suitable for ICC- Incorrect secondary antibody- Over-fixation of cells- Low protein expression | - Ensure the primary antibody is validated for immunocytochemistry.[15][16]- Verify that the secondary antibody is specific for the primary antibody's host species and conjugated to a compatible fluorophore.[15]- Optimize fixation time and consider using a different fixation method.[16]- Use a positive control to confirm the presence of the target protein. |
| Cells detaching from coverslip/plate | - Poor coating of the culture surface- Harsh washing steps | - Ensure proper coating of coverslips or plates with an appropriate matrix (e.g., poly-L-lysine, gelatin).- Be gentle during washing steps; do not directly aim the pipette stream at the cells. |
| Difficulty distinguishing different mitotic stages | - Suboptimal staining quality- Lack of clear markers for specific stages | - Use high-quality antibodies against specific mitotic markers (e.g., Phospho-Histone H3 for mitotic cells, α-tubulin for spindles, pericentrin for centrosomes).- Refer to cell biology atlases for clear morphological characteristics of each mitotic stage. |
| Observed phenotypes are inconsistent across experiments | - Variation in drug concentration or treatment duration- Cell confluence variability- Inconsistent incubation times for staining | - Prepare fresh drug dilutions for each experiment and ensure precise timing of treatments.- Seed cells at a consistent density to avoid artifacts from overconfluence.- Strictly adhere to the incubation times outlined in your staining protocol. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Mitotic Spindles and Chromosomes
This protocol outlines the steps for visualizing the mitotic spindle and chromosomes in treated cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies (e.g., mouse anti-α-tubulin, rabbit anti-pericentrin)
-
Fluorophore-conjugated secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488, goat anti-rabbit Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for counterstaining DNA
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with the desired compound for the specified duration.
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[1]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature to allow antibodies to access intracellular structures.[1]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.[1]
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer and incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in blocking buffer and incubate the coverslips for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Protocol 2: Quantification of Mitotic Index and Aberrant Mitoses
This protocol describes how to quantify the percentage of cells in mitosis and the frequency of different mitotic phenotypes.
Procedure:
-
Image Acquisition: Acquire images from multiple random fields of view for each experimental condition using a fluorescence microscope. Ensure to capture a sufficient number of cells for statistical analysis (typically >200 cells per condition).
-
Cell Counting:
-
Count the total number of cells in each field using the DAPI channel.
-
Count the number of mitotic cells. These can be identified by condensed chromosomes (visible with DAPI) and the presence of a mitotic spindle (if stained for tubulin). A common marker for mitotic cells is phosphorylated histone H3.[10][13]
-
-
Calculate Mitotic Index (MI):
-
MI (%) = (Number of mitotic cells / Total number of cells) x 100
-
-
Categorization of Mitotic Phenotypes:
-
Within the population of mitotic cells, categorize each cell based on its morphology (e.g., normal bipolar mitosis, multipolar mitosis, monopolar mitosis, chromosome misalignment, chromosome bridges).
-
-
Calculate Frequency of Aberrant Mitoses:
-
Frequency of a specific aberration (%) = (Number of cells with the specific aberration / Total number of mitotic cells) x 100
-
-
Data Presentation: Summarize the quantitative data in tables for easy comparison between different treatment groups.
Table 1: Example of Quantitative Data Summary for Mitotic Phenotypes
| Treatment | Mitotic Index (%) | Normal Mitosis (%) | Multipolar Mitosis (%) | Monopolar Mitosis (%) | Chromosome Misalignment (%) |
| Vehicle Control | 5.2 ± 0.8 | 95.1 ± 2.3 | 2.5 ± 0.5 | 0.8 ± 0.2 | 1.6 ± 0.4 |
| Drug A (10 nM) | 15.8 ± 2.1 | 30.7 ± 4.5 | 45.2 ± 5.1 | 18.9 ± 3.2 | 5.2 ± 1.1 |
| Drug B (50 nM) | 12.3 ± 1.5 | 42.1 ± 3.8 | 15.3 ± 2.9 | 35.6 ± 4.7 | 7.0 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathways
Understanding the signaling pathways that regulate mitosis is crucial for interpreting the effects of drug treatments. Many anti-cancer drugs target key proteins in these pathways.
G2/M Checkpoint and Entry into Mitosis
The transition from the G2 phase to mitosis is a critical control point in the cell cycle.[17] This transition is primarily regulated by the activation of the Cyclin B-Cdk1 complex.[17][18] DNA damage or other cellular stresses can activate checkpoint kinases like Chk1 and Chk2, which in turn inhibit the activation of Cyclin B-Cdk1, leading to G2 arrest and preventing cells with damaged DNA from entering mitosis.[6][19]
References
- 1. fortunejournals.com [fortunejournals.com]
- 2. Cell Death Response to Anti-mitotic Drug Treatment in Cell culture, Mouse Tumor Model and the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting mitosis for anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of drug-induced mitotic catastrophe in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Targeting the Mitotic Catastrophe Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diverse microtubule-targeted anticancer agents kill cells by inducing chromosome missegregation on multipolar spindles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Mitotic spindle defects and DNA damage induced by dimethoxycurcumin lead to an intrinsic apoptosis pathway in HepG2/C3A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring the mitotic index in chemically-treated human lymphocyte cultures by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitotic Index Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitotic Index Analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. ICC/IF Troubleshooting | Antibodies.com [antibodies.com]
- 15. Immunocytochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 16. Immunocytochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Signaling Pathways that Regulate Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting mitotic pathways for endocrine-related cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing Treatment Schedules for Aurora A Inhibitors in Mice
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working with Aurora A inhibitors in murine models. The information is compiled from preclinical studies and clinical trial data to assist in the effective design and execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Aurora A inhibitors?
A1: Aurora A kinase is a crucial regulator of cell division, specifically in the G2 to M phase transition of the cell cycle.[1] It plays a vital role in centrosome maturation, spindle assembly, and the proper segregation of chromosomes.[2][3] Aurora A inhibitors are small molecules that typically bind to the ATP-binding pocket of the kinase, preventing its function.[1] Inhibition of Aurora A leads to defects in mitotic spindle formation, resulting in mitotic arrest.[2] This arrest can trigger apoptosis (programmed cell death) or, in some cases, lead to cells exiting mitosis without proper division, resulting in polyploidy and subsequent cell death.[2][4]
Q2: What are the expected cellular phenotypes after treatment with an Aurora A inhibitor?
A2: Treatment of cancer cells with an Aurora A inhibitor is expected to induce several distinct cellular phenotypes. These include:
-
Mitotic Arrest: Cells accumulate in the G2/M phase of the cell cycle due to the disruption of mitotic spindle formation.[2][5]
-
Spindle Abnormalities: Inhibition of Aurora A leads to the formation of monopolar or multipolar spindles.[2][3]
-
Apoptosis: Prolonged mitotic arrest triggers programmed cell death.[2][6]
-
Polyploidy: Cells may exit mitosis without proper cell division (cytokinesis), resulting in cells with more than the normal number of chromosome sets.[2][7]
Q3: What are common mouse models used for testing Aurora A inhibitors?
A3: The most common mouse models are xenografts, where human tumor cell lines are implanted into immunocompromised mice.[6][8][9] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are also used to better reflect the heterogeneity of human cancers.[8] For studying the interaction with the immune system, syngeneic models (mouse tumors in immunocompetent mice) are employed.[10]
Q4: What are the potential toxicities associated with Aurora A inhibitors in mice?
A4: As Aurora kinases are also involved in the division of normal, rapidly proliferating cells, on-target toxicities can be observed. The most commonly reported side effects in preclinical models include:
-
Myelosuppression: A decrease in the production of blood cells, leading to neutropenia (low neutrophils), leukopenia (low white blood cells), and thrombocytopenia (low platelets).[6][11]
-
Gastrointestinal issues: Mucositis (inflammation of the mucous membranes) and stomatitis (inflammation of the mouth) have been noted.[6][11]
-
Mild weight loss. [6]
Troubleshooting Guide
Q1: My Aurora A inhibitor shows potent in vitro activity but has no effect in my mouse xenograft model. What could be the issue?
A1: Several factors could contribute to a lack of in vivo efficacy despite promising in vitro results:
-
Pharmacokinetics and Bioavailability: The compound may have poor oral bioavailability or be rapidly metabolized and cleared in vivo. Ensure the formulation and route of administration are optimal. For instance, some inhibitors require specific vehicles for solubilization and delivery.[12]
-
Dosing and Schedule: The dose might be too low to achieve therapeutic concentrations in the tumor tissue, or the dosing schedule may not be frequent enough to maintain target inhibition. It's crucial to perform pharmacokinetic and pharmacodynamic (PK/PD) studies to correlate drug exposure with target engagement.
-
Tumor Model Resistance: The chosen xenograft model may possess intrinsic or acquired resistance mechanisms to Aurora A inhibition.
Q2: I'm observing significant toxicity and weight loss in my mice, forcing me to terminate the experiment early. How can I manage this?
A2: Significant toxicity is a common challenge. Here are some strategies to mitigate it:
-
Optimize the Dosing Schedule: Instead of continuous daily dosing, consider intermittent schedules (e.g., twice daily for 2 days a week for 3 weeks).[6] This can allow normal tissues to recover between treatments.
-
Dose Reduction: The maximum tolerated dose (MTD) should be carefully determined. If severe toxicity is observed at the MTD, reducing the dose might still provide a therapeutic window.
-
Supportive Care: Provide supportive care to the animals, such as supplemental nutrition and hydration, to help them tolerate the treatment.
-
Combination Therapy: Combining the Aurora A inhibitor at a lower dose with another agent can sometimes enhance efficacy while reducing toxicity.[13][14]
Q3: How can I confirm that the Aurora A inhibitor is hitting its target in the tumor tissue?
A3: Pharmacodynamic (PD) biomarkers are essential to confirm target engagement. Key biomarkers for Aurora A inhibition include:
-
Phospho-Aurora A (Thr288): Inhibition of Aurora A autophosphorylation at threonine 288 is a direct marker of target inhibition.[2][3] However, be aware that some antibodies may have cross-reactivity issues, especially with mouse tissue.[3]
-
Phospho-Histone H3 (Ser10): While often used as a marker for Aurora B inhibition, some Aurora A inhibitors with off-target effects on Aurora B can also reduce phospho-histone H3 levels.[7][8] Conversely, a specific Aurora A inhibitor might lead to an accumulation of cells in mitosis, which could paradoxically increase the overall phospho-histone H3 signal in a tumor lysate.[4]
-
Mitotic Index: An increase in the percentage of cells in mitosis within the tumor tissue, often with abnormal mitotic figures, is a hallmark of Aurora A inhibition.[4] This can be assessed by histology (H&E staining) or by staining for markers like Ki67.[4]
Quantitative Data Summary
Table 1: Preclinical Efficacy of Aurora A Inhibitors in Mouse Models
| Inhibitor | Mouse Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Citation |
| Alisertib (MLN8237) | Multiple Myeloma Xenograft | 15 mg/kg and 30 mg/kg | 42% and 80% respectively | [6] |
| Alisertib (MLN8237) | Colorectal Cancer PDX | 30 mg/kg for at least 28 days | Variable, with some models showing minor regression | [8] |
| MK-5108 | HCT116 Xenograft | 15 mg/kg and 30 mg/kg (twice daily for 12 days) | 10% and 17% respectively | [6] |
| MK-5108 | SW48 Xenograft | 15 mg/kg and 45 mg/kg (intermittent) | 35% and 58% respectively | [6] |
| PF-03814735 | HCT116 Xenograft | ≥20 mg/kg (once daily for 10 days) | ≥50% | [6] |
| AMG-900 | HCT116 Xenograft | 3.75, 7.5, and 15 mg/kg (twice daily, 2 days/week) | 40% to 75% | [6] |
| AT9283 | HCT116 Xenograft | 5 mg/kg (twice daily for 4 days) with Paclitaxel | Significant tumor growth delay | [15] |
Experimental Protocols
Generalized Protocol for an In Vivo Efficacy Study of an Aurora A Inhibitor in a Xenograft Mouse Model
-
Cell Culture and Animal Implantation:
-
Culture human cancer cell lines under standard conditions.
-
Implant tumor cells (e.g., 1 x 10^6 to 10 x 10^6 cells in a mixture of media and Matrigel) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[8]
-
-
Animal Randomization and Grouping:
-
Measure tumor volumes using calipers (Volume = 0.5 x Length x Width²).
-
Randomize mice into treatment groups (typically 5-10 mice per group) with similar average tumor volumes.
-
Groups should include: Vehicle control, Aurora A inhibitor at different doses, and potentially a positive control (standard-of-care chemotherapy).
-
-
Drug Preparation and Administration:
-
Prepare the Aurora A inhibitor in a suitable vehicle (e.g., DMSO and corn oil).[12] The formulation should be optimized for solubility and stability.
-
Administer the drug and vehicle according to the planned schedule (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., changes in behavior, ruffled fur, weight loss).
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice.
-
-
Pharmacodynamic Analysis (Optional but Recommended):
-
A separate cohort of mice can be used for pharmacodynamic studies.
-
Administer a single dose of the inhibitor and collect tumors and other tissues at various time points (e.g., 2, 6, 24 hours) post-dose.
-
Analyze tissues for target engagement biomarkers (e.g., p-Aurora A, p-Histone H3) by methods such as immunohistochemistry or Western blotting.
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Plot mean tumor volumes and body weights over time for each group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Visualizations
Caption: Aurora A Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Optimizing Treatment.
References
- 1. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 2. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 6. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. selleckchem.com [selleckchem.com]
- 13. Aurora A Inhibitor TAS-119 Enhances Antitumor Efficacy of Taxanes In Vitro and In Vivo: Preclinical Studies as Guidance for Clinical Development and Trial Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aurora B kinase inhibition in mitosis: strategies for optimising the use of aurora kinase inhibitors such as AT9283 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to Aurora A Inhibitors: Aurora A Inhibitor 3 vs. Alisertib (MLN8237)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of Aurora A kinase: Aurora A inhibitor 3 and the well-characterized clinical candidate, Alisertib (MLN8237). This document is intended to be an objective resource, presenting available experimental data to facilitate informed decisions in research and development.
Introduction
Aurora A kinase is a key regulator of mitotic progression, playing a crucial role in centrosome maturation, spindle assembly, and chromosome segregation. Its overexpression is implicated in the pathogenesis of various cancers, making it an attractive target for cancer therapy. This guide compares the biochemical and cellular activities of this compound and Alisertib, a potent and selective Aurora A inhibitor that has undergone extensive preclinical and clinical evaluation.
Chemical Structures
| Compound | Chemical Structure |
| This compound | Cyclopropanecarboxylic acid-(3-(4-(3-trifluoromethyl-phenylamino)-pyrimidin-2-ylamino)-phenyl)-amide |
| Alisertib (MLN8237) | 4-{[9-Chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][1]benzazepin-2-yl]amino}-2-methoxybenzoic acid |
Mechanism of Action
Both this compound and Alisertib are small molecule inhibitors that target the ATP-binding pocket of Aurora A kinase. By blocking the kinase activity of Aurora A, these inhibitors disrupt the proper execution of mitosis, leading to cell cycle arrest, aneuploidy, and ultimately, apoptosis in cancer cells.
Alisertib's mechanism of action is well-documented. It selectively inhibits Aurora A, leading to spindle abnormalities, G2/M arrest, and subsequent cell death.[1] It has been shown to be over 200-fold more selective for Aurora A than for the closely related Aurora B kinase in cellular assays.[1]
The cellular effects of This compound are not extensively reported in publicly available literature. However, based on its potent biochemical inhibition of Aurora A, it is presumed to function similarly by disrupting mitotic processes.
Quantitative Performance Data
The following tables summarize the available quantitative data for both inhibitors. It is important to note that the available data for this compound is limited to biochemical assays, while Alisertib has been extensively characterized in both biochemical and cellular systems, as well as in vivo models.
Table 1: Biochemical Activity
| Inhibitor | Target | IC50 (nM) |
| This compound | Aurora A | 42 |
| Alisertib (MLN8237) | Aurora A | 1.2 |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%.
Table 2: Kinase Selectivity
This compound has been profiled against a panel of kinases, demonstrating selectivity for Aurora A.
| Kinase | IC50 (nM) |
| BMX | 386 |
| BTK | 3,550 |
| IGF-1R | 591 |
| c-Src | 1,980 |
| TRKB | 2,510 |
| SYK | 887 |
| EGFR | >10,000 |
Alisertib (MLN8237) has demonstrated high selectivity for Aurora A over Aurora B and a large panel of other kinases.[1]
| Kinase | IC50 (nM) | Selectivity (fold vs. Aurora A) |
| Aurora B | 396.5 | >200 |
Table 3: In Vitro Cellular Activity (Alisertib)
No publicly available in vitro cellular activity data was found for this compound. The following data is for Alisertib.
| Cell Line | Cancer Type | IC50 (nM) |
| MM.1S | Multiple Myeloma | 3 |
| OPM1 | Multiple Myeloma | 500 |
| HCT-116 | Colon Cancer | 6.7 (cell-based Aurora A inhibition) |
Table 4: In Vivo Efficacy (Alisertib)
No publicly available in vivo efficacy data was found for this compound. The following data is for Alisertib.
| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) |
| HCT-116 | Colon Cancer | 15 mg/kg, oral | 42% |
| HCT-116 | Colon Cancer | 30 mg/kg, oral | 80% |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental approaches, the following diagrams are provided.
Caption: Simplified Aurora A signaling pathway during mitosis.
Caption: General experimental workflow for characterizing Aurora A inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of Aurora A inhibitors.
Aurora A Kinase Assay (Biochemical IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Aurora A kinase. A common method is a radioactive filter-binding assay.
-
Materials: Recombinant human Aurora A kinase, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), ATP, [γ-33P]ATP, substrate peptide (e.g., Kemptide), test compounds, 96-well plates, filter plates.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then in kinase buffer.
-
In a 96-well plate, add the kinase, substrate peptide, and test compound or vehicle (DMSO control).
-
Initiate the reaction by adding a mixture of ATP and [γ-33P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Materials: Cancer cell lines, cell culture medium, 96-well plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle control for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of a compound in a living organism.
-
Materials: Immunocompromised mice (e.g., nude or SCID mice), human cancer cell line for implantation, test compound formulated for in vivo administration, vehicle control, calipers for tumor measurement.
-
Procedure:
-
Inject human cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to a predetermined schedule (e.g., daily oral gavage).
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Conclusion
Alisertib (MLN8237) is a well-characterized Aurora A inhibitor with potent biochemical and cellular activity, and demonstrated in vivo efficacy in various cancer models.[1] It serves as a benchmark compound for the evaluation of new Aurora A inhibitors.
This compound shows potent biochemical inhibition of Aurora A with good selectivity. However, a comprehensive comparison of its performance with Alisertib is currently limited by the lack of publicly available data from cell-based assays and in vivo studies. Further investigation into the cellular and in vivo effects of this compound is necessary to fully assess its therapeutic potential.
This guide highlights the importance of a multi-faceted experimental approach in the characterization of kinase inhibitors. For a complete and objective comparison, it is essential to have access to a comprehensive dataset that spans biochemical, cellular, and in vivo studies.
References
A Comparative Guide: Selective Aurora A vs. Pan-Aurora Kinase Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, the targeting of Aurora kinases presents a promising avenue in cancer therapy. This guide provides an objective comparison of selective Aurora A kinase inhibitors and pan-Aurora kinase inhibitors, supported by experimental data, to aid in the strategic development of novel cancer therapeutics.
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play crucial roles in the regulation of mitosis. Their dysregulation is a hallmark of many cancers, making them attractive targets for drug development. While pan-Aurora kinase inhibitors target all three isoforms, selective Aurora A inhibitors are designed to specifically block the activity of Aurora A. This guide delves into the mechanistic differences, efficacy, and safety considerations of these two classes of inhibitors.
Mechanism of Action: A Tale of Two Mitotic Catastrophes
Selective inhibition of Aurora A and pan-inhibition of Aurora kinases lead to distinct cellular fates, both culminating in anti-tumor effects.
Selective Aurora A inhibition primarily disrupts centrosome maturation and separation, leading to defects in mitotic spindle assembly. This triggers the spindle assembly checkpoint, causing a transient mitotic arrest. Cells inhibited with a selective Aurora A inhibitor often exit mitosis without proper chromosome segregation, resulting in the formation of monopolar or multipolar spindles and subsequent apoptosis.[1]
Pan-Aurora kinase inhibitors , by contrast, induce a more complex phenotype due to the simultaneous inhibition of Aurora A, B, and C. Inhibition of Aurora B, a key component of the chromosomal passenger complex, disrupts chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. This often leads to endoreduplication (DNA replication without cell division) and the formation of polyploid cells, which can also undergo apoptosis.[2][3] The phenotype of Aurora B inhibition is often dominant, meaning that the cellular effects of pan-Aurora inhibitors closely resemble those of selective Aurora B inhibitors.[4]
Comparative Efficacy: In Vitro and In Vivo Data
The choice between a selective Aurora A and a pan-Aurora kinase inhibitor often depends on the specific cancer type and its underlying molecular characteristics. The following tables summarize the in vitro potency of representative inhibitors from each class.
Table 1: In Vitro Potency (IC50) of Selective Aurora A Kinase Inhibitors
| Inhibitor | Aurora A (nM) | Aurora B (nM) | Cell Line Growth Inhibition (IC50, nM) |
| Alisertib (MLN8237) | 1.2[2][5] | 396.5[2][5] | 3 - 1710 (Multiple Myeloma cell lines)[5] |
| LY3295668 | 1.12[4][6] | 1510[4][6] | 53 (NCI-H446)[4][6] |
Table 2: In Vitro Potency (IC50) of Pan-Aurora Kinase Inhibitors
| Inhibitor | Aurora A (nM) | Aurora B (nM) | Aurora C (nM) | Cell Line Growth Inhibition (IC50, nM) |
| Tozasertib (VX-680) | - | - | - | Varies by cell line[7] |
| Danusertib (PHA-739358) | 13[2] | 79[2] | 61[2] | - |
| AMG 900 | 5[2][3][8] | 4[2][3][8] | 1[2][3][8] | 0.7 - 5.3 (26 diverse cancer cell lines)[3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Safety and Tolerability: A Key Differentiator
A significant advantage of selective Aurora A inhibitors may lie in their safety profile. Inhibition of Aurora B has been linked to toxicities in rapidly dividing normal tissues, such as the bone marrow, leading to side effects like neutropenia.[9][10] By avoiding potent Aurora B inhibition, selective Aurora A inhibitors are hypothesized to have a wider therapeutic window.[10]
Clinical trial data has shown that dose-limiting toxicities for pan-Aurora inhibitors can include myelosuppression.[11] For example, the clinical trial for the pan-Aurora inhibitor VX-680 was halted due to toxicity concerns.[9] In contrast, while selective Aurora A inhibitors like alisertib can also cause myelosuppression, the development of next-generation, more highly selective inhibitors like LY3295668 was pursued to potentially mitigate these effects.[12][13] However, even with high selectivity, on-target toxicities can still occur. For instance, a phase I study of the selective Aurora A inhibitor MLN8054 reported somnolence and transaminitis as dose-limiting toxicities.[14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used in the characterization of Aurora kinase inhibitors.
In Vitro Kinase Inhibition Assay (Example using ADP-Glo™)
This assay measures the amount of ADP produced by the kinase reaction, which is proportional to the kinase activity.
-
Reagent Preparation: Dilute recombinant Aurora A or B kinase, a suitable substrate (e.g., Kemptide), and ATP in kinase reaction buffer. Prepare serial dilutions of the test inhibitor.[15]
-
Kinase Reaction: In a 384-well plate, combine the inhibitor (or vehicle control), the kinase, and the substrate/ATP mixture. Incubate at room temperature for 60 minutes.[15][16]
-
ADP Detection:
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to kinase activity. Calculate IC50 values by fitting the data to a dose-response curve.[15]
Cell Viability Assay (Example using MTS)
This colorimetric assay measures the metabolic activity of viable cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the Aurora kinase inhibitor for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Data Analysis: Measure the absorbance at 490 nm. The absorbance is proportional to the number of viable cells. Calculate the IC50 for cell growth inhibition.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject human tumor cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer the Aurora kinase inhibitor (e.g., orally or intraperitoneally) according to a predetermined schedule.[17][18]
-
Tumor Measurement: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).[17]
Conclusion
The choice between a selective Aurora A and a pan-Aurora kinase inhibitor is a critical decision in the drug development process. Selective Aurora A inhibitors offer the potential for a better safety profile by sparing Aurora B, which may translate to a wider therapeutic window.[10] However, for certain hematological malignancies, the potent anti-proliferative effects of Aurora B inhibition may be desirable.[9] Pan-Aurora inhibitors may also offer an advantage in overcoming certain resistance mechanisms.
Ultimately, the optimal approach will likely be context-dependent, relying on the specific tumor type, its genetic and molecular background, and the potential for combination therapies. The data and protocols presented in this guide are intended to provide a foundational understanding to inform these critical research and development decisions.
References
- 1. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 3. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An Aurora kinase inhibitor, AMG900, inhibits glioblastoma cell proliferation by disrupting mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ifg-1.com [ifg-1.com]
- 10. Structural Biology Insight for the Design of Sub-type Selective Aurora Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Phase I study of the selective Aurora A kinase inhibitor MLN8054 in patients with advanced solid tumors: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. promega.co.uk [promega.co.uk]
- 17. AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Unveiling Synergistic Power: Aurora A Inhibitor 3 in Combination with Paclitaxel
A Comparative Guide for Researchers and Drug Development Professionals
The strategic combination of targeted therapies with conventional chemotherapy holds immense promise in overcoming drug resistance and enhancing anti-tumor efficacy. This guide provides a comprehensive comparison of the synergistic effects observed when combining Aurora A Inhibitor 3 with the widely used chemotherapeutic agent, paclitaxel. We delve into the preclinical and clinical data, offering insights into the underlying mechanisms and providing detailed experimental protocols to support further research in this critical area of oncology.
Performance Comparison: Enhanced Efficacy Across Multiple Cancer Types
The combination of Aurora A inhibitors with paclitaxel has demonstrated significant synergistic or additive anti-tumor effects in a variety of cancer models, including breast, ovarian, pancreatic, and head and neck cancers. This synergy allows for dose reduction of paclitaxel, potentially leading to a better therapeutic index with reduced toxicity.[1][2]
Key Findings from Preclinical and Clinical Studies:
-
Increased Cancer Cell Apoptosis: The combination of the pan-Aurora inhibitor VE-465 with paclitaxel resulted in a 4.5-fold greater induction of apoptosis in paclitaxel-sensitive ovarian cancer cells compared to paclitaxel alone.[3]
-
Overcoming Paclitaxel Resistance: Inhibition of Aurora A has been shown to sensitize paclitaxel-resistant cancer cells to its cytotoxic effects.[3][4] This is particularly relevant as Aurora A overexpression is linked to paclitaxel resistance.[4][5]
-
Favorable Clinical Outcomes: In a phase 1/2 clinical trial for advanced breast cancer and recurrent ovarian cancer, the combination of the Aurora A inhibitor alisertib with weekly paclitaxel demonstrated a manageable safety profile and improved progression-free survival compared to paclitaxel alone.[6] Another phase 1 study of alisertib with nab-paclitaxel in advanced solid malignancies also showed a manageable side-effect profile and promising preliminary efficacy.[7]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, highlighting the synergistic effects of combining Aurora A inhibitors with paclitaxel.
Table 1: In Vitro Cytotoxicity of Aurora A Inhibitors and Paclitaxel
| Cancer Type | Cell Line | Aurora A Inhibitor | Inhibitor GI50/IC50 | Paclitaxel GI50/IC50 | Combination Effect | Reference |
| Pancreatic | PANC-1 | CYC3 | 2 µM | 3 nM | Synergistic | [1] |
| Pancreatic | MIA PaCa-2 | CYC3 | 1.1 µM | 5.1 nM | Synergistic | [1] |
| Ovarian | 1A9 (sensitive) | VE-465 | - | 15 ng/mL | 4.5-fold increase in apoptosis | [1] |
| Ovarian | PTX10 (resistant) | VE-465 | - | - | Higher doses needed to induce apoptosis | [1] |
| Head and Neck | Tu138 | siRNA | 10 nM (suppressed growth by ~50%) | 30 nM | Synergistic apoptosis induction | [8][9] |
| Head and Neck | UMSCC1 | siRNA | - | 41 nM | Synergistic apoptosis induction | [8] |
Table 2: Clinical Trial Outcomes of Aurora A Inhibitor and Paclitaxel Combination
| Trial Phase | Cancer Type | Aurora A Inhibitor | Treatment Regimen | Key Outcomes | Reference |
| Phase 1/2 | Advanced Breast & Recurrent Ovarian Cancer | Alisertib (MLN8237) | Alisertib + weekly paclitaxel (80 mg/m²) | Median PFS 6.7 months (combo) vs 4.7 months (paclitaxel alone) | [6] |
| Phase 1 | Advanced Solid Malignancies | Alisertib (MLN8237) | Alisertib (40 mg BID) + nab-paclitaxel (100 mg/m²) | Manageable side-effect profile, promising preliminary efficacy | [7] |
| Phase 1 | Advanced Solid Tumors | TAS-119 | TAS-119 (75 mg BID) + paclitaxel (80 mg/m²) | Manageable toxicity, disease control rate of 59% | [10] |
Mechanism of Synergy
The synergistic effect of combining Aurora A inhibitors with paclitaxel stems from their distinct but complementary mechanisms of action targeting mitosis.
-
Paclitaxel: Stabilizes microtubules, leading to the formation of abnormal mitotic spindles and activation of the spindle assembly checkpoint (SAC), ultimately causing mitotic arrest and apoptosis.[4][11]
-
Aurora A Inhibitors: Inhibit the function of Aurora A kinase, a key regulator of centrosome separation, spindle assembly, and mitotic entry.[3] Inhibition of Aurora A leads to defects in spindle formation and can override the SAC, particularly in cells with high Aurora A expression.[5]
The combination of these two agents creates a scenario where cancer cells are pushed into a dysfunctional mitosis from which they cannot recover, leading to enhanced apoptosis.
Caption: Mechanism of synergistic apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of Aurora A inhibitor, paclitaxel, or the combination of both for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values. Synergy is determined using the Chou-Talalay method, where a Combination Index (CI) less than 1 indicates a synergistic effect.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of Aurora A inhibitor, paclitaxel, or the combination for the indicated time.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-Aurora A, anti-phospho-Histone H3 (Ser10), anti-cleaved PARP, anti-cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature and visualize using an ECL detection system.
Caption: Experimental workflow.
Conclusion and Future Directions
The combination of Aurora A inhibitors with paclitaxel represents a promising therapeutic strategy with the potential to enhance anti-tumor activity and overcome resistance. The data presented in this guide strongly supports the synergistic relationship between these two classes of drugs. Future research should focus on optimizing dosing schedules, identifying predictive biomarkers to select patient populations most likely to benefit, and further elucidating the complex molecular interactions underlying this synergy. The detailed protocols provided herein serve as a valuable resource for researchers dedicated to advancing this exciting area of cancer therapy.
References
- 1. Aurora kinase inhibitors synergize with paclitaxel to induce apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel combination strategies with Aurora Kinase Inhibitors: using pre-clinical data to guide clinical trial design [repository.cam.ac.uk]
- 3. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 5. AURORA-A amplification overrides the mitotic spindle assembly checkpoint, inducing resistance to Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paclitaxel and CYC3, an aurora kinase A inhibitor, synergise in pancreatic cancer cells but not bone marrow precursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Caspase-mediated AURKA cleavage at Asp132 is essential for paclitaxel to elicit cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Kinase Selectivity Showdown: A Comparative Guide to Aurora A Inhibitor 3 and Alternatives
For researchers in oncology and drug discovery, the precise targeting of kinases is a paramount goal. Aurora A kinase, a key regulator of mitosis, has emerged as a significant target for anti-cancer therapies. This guide provides a detailed comparison of the kinase selectivity profile of "Aurora A inhibitor 3" (an aminothiazole compound) against two well-established Aurora kinase inhibitors, Alisertib (MLN8237) and Tozasertib (VX-680). The data presented herein, supported by experimental methodologies, aims to equip researchers with the necessary information to make informed decisions for their studies.
Kinase Selectivity Profiles: A Head-to-Head Comparison
The inhibitory activity of this compound, Alisertib, and Tozasertib against a panel of kinases reveals distinct selectivity profiles. While this compound and Alisertib demonstrate high selectivity for Aurora A, Tozasertib exhibits a broader spectrum of activity, characteristic of a pan-Aurora inhibitor with additional off-target effects.
| Kinase Target | This compound (% Activity Remaining @ 10 µM)[1] | Alisertib (MLN8237) | Tozasertib (VX-680) (Kd in nM) |
| Aurora A | <20% | Potent Inhibitor (IC50 = 1.2 nM) [2] | 0.6 |
| Aurora B | >50% | >200-fold less potent than Aurora A[2] | 18 |
| Aurora C | Not specified | Not specified | 4.6 |
| Flt3 | <20% | Not a primary target | 30 |
| Abl | >50% | Not a primary target | 30 (BCR-ABL) |
| BMX | >50% | Not specified | Not specified |
| BTK | >50% | Not specified | Not specified |
| IGF-1R | >50% | Not specified | Not specified |
| c-Src | >50% | Not specified | Not specified |
| TRKB | >50% | Not specified | Not specified |
| SYK | >50% | Not specified | Not specified |
| EGFR | >50% | Not specified | Not specified |
| Other Kinases | Generally low inhibition across a 40-kinase panel[1] | No significant activity against 205 other kinases[2] | Broad activity, KINOMEscan data available |
This compound (Aminothiazole 3): This compound displays high selectivity for Aurora A, with an IC50 of 79 nM.[3] Its profile against a 40-kinase panel at a concentration of 10 µM shows minimal off-target activity, with the exception of Flt3.[1]
Alisertib (MLN8237): A potent and selective Aurora A inhibitor with an IC50 of 1.2 nM.[2] It exhibits over 200-fold selectivity for Aurora A over Aurora B.[2] Profiling against a panel of 205 kinases revealed no other significant off-target activities.[2] One study noted that in an Invitrogen kinase panel, 20 out of 204 kinases showed ≥30% inhibition.[4]
Tozasertib (VX-680): A pan-Aurora kinase inhibitor with potent activity against Aurora A (Ki = 0.6 nM), Aurora B (Ki = 18 nM), and Aurora C (Ki = 4.6 nM).[5] It is also known to inhibit other kinases, notably Fms-related tyrosine kinase-3 (FLT-3) and BCR-ABL, both with a Ki of 30 nM.[4] A comprehensive KINOMEscan dataset is available for Tozasertib, providing dissociation constants (Kd) against a large panel of kinases.
Experimental Methodologies
The kinase selectivity data presented in this guide is primarily derived from in vitro kinase assays. A common high-throughput method for determining kinase inhibitor selectivity is the KINOMEscan™ platform, which is a competition-based binding assay.
KINOMEscan Assay Protocol:
The KINOMEscan assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase. The results can be reported as percent of control (DMSO) or as dissociation constants (Kd).
Experimental Workflow for Kinase Selectivity Profiling:
Caption: A generalized workflow for determining kinase inhibitor selectivity using a competition binding assay format like KINOMEscan.
Aurora A Signaling Pathway
Aurora A plays a crucial role in cell cycle progression, particularly during mitosis. Its activity is tightly regulated by various upstream proteins, and it, in turn, phosphorylates a multitude of downstream substrates to ensure proper mitotic events. Understanding this pathway is critical for elucidating the mechanism of action of Aurora A inhibitors.
Caption: A simplified diagram of the Aurora A signaling pathway, highlighting key upstream activators, downstream cellular processes, and the points of intervention for the discussed inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 4. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Head-to-Head Battle: Aurora A Inhibitor 3 vs. siRNA-Mediated Knockdown in Cancer Research
In the quest to understand and combat cancer, targeting key regulators of cell division like Aurora A kinase has emerged as a promising therapeutic strategy. Researchers primarily employ two powerful tools to probe the function of Aurora A: small-molecule inhibitors, such as Aurora A inhibitor 3, and genetic knockdown using small interfering RNA (siRNA). While both methods aim to reduce Aurora A activity, they operate through distinct mechanisms, leading to overlapping yet sometimes divergent cellular outcomes. This guide provides an objective comparison of these two approaches, supported by experimental data, to help researchers make informed decisions for their studies.
Mechanism of Action: A Tale of Two Approaches
This compound, a potent and selective small-molecule compound, functions by competitively binding to the ATP-binding pocket of the Aurora A kinase, thereby directly inhibiting its catalytic activity.[1] This enzymatic inhibition is rapid and reversible, allowing for precise temporal control of Aurora A function.
In contrast, siRNA-mediated knockdown targets the Aurora A messenger RNA (mRNA) for degradation, preventing the synthesis of new Aurora A protein.[2] This process, known as RNA interference (RNAi), leads to a gradual and sustained depletion of the total Aurora A protein pool.[2] The specificity of this approach is determined by the sequence homology of the siRNA to the target mRNA.[3]
Experimental Workflow: From Treatment to Analysis
A typical experimental workflow to compare the effects of an Aurora A inhibitor and siRNA involves treating cancer cells in parallel and then assessing various cellular phenotypes.
Caption: Experimental workflow for comparing Aurora A inhibitor and siRNA.
Phenotypic Consequences: A Comparative Analysis
Both Aurora A inhibition and knockdown induce similar primary phenotypes, including defects in mitotic spindle formation, cell cycle arrest at the G2/M phase, and ultimately, a reduction in cell proliferation and induction of apoptosis.[2][4][5][6] However, the nuances of these outcomes can differ.
For instance, small-molecule inhibition of Aurora A often leads to a rapid and pronounced mitotic arrest, characterized by the formation of monopolar spindles.[3] While siRNA knockdown also causes mitotic defects, the phenotype can sometimes be less severe, with the formation of bipolar but abnormal spindles, possibly due to incomplete protein depletion.[3]
A direct comparison in BxPC3 pancreatic cancer cells revealed that both the Aurora A inhibitor alisertib and Aurora A siRNA led to an upregulation of the immune checkpoint protein PD-L1, suggesting a common downstream signaling consequence of Aurora A perturbation.[7][8]
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from various studies investigating the effects of Aurora A inhibitors and siRNA-mediated knockdown. It is important to note that direct comparative data in the same cell line and experiment is limited, and thus data from different studies are presented.
Table 1: Effects on Cell Viability and Proliferation
| Treatment | Cell Line | Assay | Result | Reference |
| Aurora A siRNA | U251 & U87 Glioma | MTT Assay | Significant suppression of cell proliferation at 48h and 72h. | [2] |
| Aurora A siRNA | H1299 & A549 Lung Adenocarcinoma | MTT & Colony Formation | Significant reduction in cell viability and colony formation. | [4] |
| Aurora A siRNA | H446 & H1688 SCLC | MTT & Colony Formation | Inhibition of colony formation and cell growth. | [9] |
| Alisertib (Aurora A Inhibitor) | Multiple Myeloma Cell Lines | Apoptosis Assay | Induction of apoptosis and cell death. | [6] |
Table 2: Effects on Cell Cycle Distribution
| Treatment | Cell Line | Result | Reference |
| Aurora A siRNA | U251 & U87 Glioma | Accumulation of cells in G2/M phase. | [2] |
| Aurora A siRNA | H1299 Lung Adenocarcinoma | Increase in G2/M phase from 7.40% to 25.28%. | [4] |
| PHA680632 (Aurora A Inhibitor) | p53-deficient HCT116 | High >4N DNA content after 24h. |
Table 3: Effects on Apoptosis
| Treatment | Cell Line | Result | Reference |
| Aurora A siRNA | U251 Glioma | Apoptosis rate of ~15%, a 3-fold increase. | [2] |
| Aurora A siRNA | A549 Lung Adenocarcinoma | Increased apoptosis, further enhanced with vincristine. | [4] |
| VE-465 (Aurora Kinase Inhibitor) | Multiple Myeloma Cell Lines | Induction of apoptotic cell death. | [6] |
Off-Target Effects: A Key Consideration
A critical aspect of comparing these two methods is their potential for off-target effects. Small-molecule inhibitors, despite high selectivity, may interact with other kinases, especially at higher concentrations.[3] In contrast, siRNA off-target effects are primarily driven by sequence-specific binding to unintended mRNAs, which can lead to the downregulation of numerous genes.[3] It is crucial to perform appropriate controls, such as using multiple independent siRNAs and a dose-response analysis for inhibitors, to mitigate and identify off-target effects.
Aurora A Signaling Pathway
Aurora A is a central node in a complex signaling network that governs cell cycle progression. Its inhibition or knockdown impacts multiple downstream pathways.
Caption: Simplified Aurora A signaling pathway.
Conclusion: Choosing the Right Tool for the Job
Both this compound and siRNA-mediated knockdown are invaluable tools for studying Aurora A function. The choice between them depends on the specific experimental goals.
-
This compound is ideal for studies requiring temporal control and for investigating the effects of enzymatic inhibition. Its rapid action is advantageous for dissecting fast-acting cellular processes.
-
siRNA-mediated knockdown is the preferred method for studying the long-term consequences of Aurora A depletion and for confirming that a phenotype is a direct result of the loss of the Aurora A protein, rather than an off-target effect of a small molecule.
Experimental Protocols
1. Cell Viability Assay (MTT)
-
Seed cells in a 96-well plate and treat with either this compound or transfect with Aurora A siRNA.
-
After the desired incubation period (e.g., 24, 48, 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[2]
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).
-
Incubate for 30 minutes at 37°C.
-
Add Propidium Iodide (50 µg/mL) and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
4. Western Blotting
-
Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against Aurora A overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
References
- 1. RNA Interference-Mediated Aurora Kinase A Gene Silencing Inhibits Human Glioma Cells Proliferation and Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Knocking down the expression of Aurora-A gene inhibits cell proliferation and induces G2/M phase arrest in human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora A kinase RNAi and small molecule inhibition of Aurora kinases with VE-465 induce apoptotic death in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression [jci.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Enhancement of radiation response by inhibition of Aurora-A kinase using siRNA or a selective Aurora kinase inhibitor PHA680632 in p53-deficient cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Predictive Biomarkers for Aurora A Kinase Inhibitor Response
For Researchers, Scientists, and Drug Development Professionals
Aurora A kinase, a key regulator of mitotic progression, is a promising therapeutic target in oncology. However, the clinical efficacy of Aurora A inhibitors has varied, underscoring the need for robust predictive biomarkers to identify patient populations most likely to respond. This guide provides a comparative overview of predictive biomarkers for Alisertib (MLN8237), a well-characterized Aurora A inhibitor, and other selective Aurora kinase inhibitors, supported by experimental data and detailed methodologies.
Introduction to Aurora A Kinase and its Inhibition
Aurora A kinase is a serine/threonine kinase that plays a critical role in cell division, including centrosome maturation, spindle assembly, and mitotic entry. Its overexpression is frequently observed in various cancers and is often associated with poor prognosis. Inhibition of Aurora A kinase disrupts mitosis, leading to cell cycle arrest and apoptosis in cancer cells. Alisertib (MLN8237) is a selective and orally bioavailable Aurora A kinase inhibitor that has been evaluated in numerous clinical trials.[1]
Predictive Biomarkers for Aurora A Inhibitor Response
Several putative biomarkers have been identified that correlate with sensitivity to different Aurora kinase inhibitors. This section compares the predictive value of key biomarkers for Alisertib and two other investigational Aurora kinase inhibitors, ENMD-2076 and PF-03814735.
Alisertib (MLN8237): N-Myc and c-Myc as Key Determinants of Sensitivity
Preclinical and clinical studies have identified amplification or overexpression of the MYC family of oncoproteins, particularly N-Myc and c-Myc, as strong predictors of response to Alisertib. Aurora A kinase stabilizes N-Myc, and its inhibition leads to N-Myc degradation and subsequent tumor growth inhibition.[2][3][4]
Preclinical Evidence: In preclinical models of neuroblastoma and other cancers, cell lines with MYCN amplification exhibit significantly higher sensitivity to Alisertib. For instance, treatment of peripheral T-cell lymphoma (PTCL) cell lines with Alisertib resulted in IC50 values in the nanomolar range (80-100 nM).[5]
Clinical Evidence: A phase II clinical trial of Alisertib in patients with castration-resistant and neuroendocrine prostate cancer identified exceptional responders with tumors suggestive of N-Myc and Aurora-A overactivity.[2][3][4] Another study in small-cell lung cancer (SCLC) showed that patients with c-Myc positive tumors had a significantly longer progression-free survival (PFS) when treated with Alisertib in combination with paclitaxel compared to those who were c-Myc negative (4.64 vs. 3.32 months).[6]
ENMD-2076: p53 Pathway Status as a Predictor of Response
ENMD-2076 is an orally bioavailable inhibitor of Aurora A and angiogenic kinases.[7] Studies have shown that the status of the p53 tumor suppressor pathway is a key determinant of sensitivity to this inhibitor.
Preclinical Evidence: In a panel of triple-negative breast cancer (TNBC) cell lines, those with a p53 mutation and increased p53 protein expression were more sensitive to the cytotoxic effects of ENMD-2076.[7][8] This sensitivity is thought to be mediated through the p53 family member p73. Clinical trial data in TNBC patients treated with ENMD-2076 showed an increase in p53 and p73 expression, consistent with preclinical findings.[9][10]
PF-03814735: MYC Family and Retinoblastoma (RB) Pathway Alterations
PF-03814735 is an inhibitor of both Aurora A and B kinases.[11][12][13] Genomic profiling of a large panel of cancer cell lines revealed that the status of the MYC gene family and the retinoblastoma (RB) pathway are significant predictors of sensitivity.
Preclinical Evidence: Small cell lung cancer (SCLC) and colon cancer cell lines, particularly those with amplification or activation of MYC, MYCL1, or MYCN, demonstrated high sensitivity to PF-03814735.[11][12][13] The IC50 values in sensitive cell lines were in the low nanomolar range.[11]
Quantitative Data Summary
The following tables summarize the quantitative data supporting the predictive value of the discussed biomarkers for their respective Aurora kinase inhibitors.
Table 1: Preclinical Sensitivity of Cancer Cell Lines to Aurora Kinase Inhibitors
| Inhibitor | Cancer Type | Biomarker | Cell Line Example(s) | IC50 (approx.) | Reference(s) |
| Alisertib (MLN8237) | Peripheral T-cell Lymphoma | N/A | TIB-48, CRL-2396 | 80-100 nM | [5] |
| Multiple Myeloma | N/A | Various | 0.003-1.71 µM | [14] | |
| ENMD-2076 | Triple-Negative Breast Cancer | p53 mutation & high expression | MDA-MB-468 (sensitive) | < 1 µM | [7] |
| Triple-Negative Breast Cancer | p53 low expression | MDA-MB-231 (resistant) | > 3 µM | [7] | |
| PF-03814735 | Small Cell Lung Cancer | MYC amplification | NCI-H526 | < 100 nM | [11] |
| Non-Small Cell Lung Cancer | MYC wild-type | NCI-H1975 | > 1 µM | [11] |
Table 2: Clinical Outcome Data for Alisertib Based on Biomarker Status
| Cancer Type | Biomarker | Treatment Arm | Progression-Free Survival (Median) | Hazard Ratio (HR) | Reference(s) |
| Small-Cell Lung Cancer | c-Myc Positive | Alisertib + Paclitaxel | 4.64 months | 0.29 | [6] |
| Placebo + Paclitaxel | 2.27 months | [6] | |||
| c-Myc Negative | Alisertib + Paclitaxel | 3.32 months | 11.8 | [6] | |
| Placebo + Paclitaxel | 5.16 months | [6] | |||
| Castration-Resistant Prostate Cancer | N-Myc/Aurora-A Overactivity | Alisertib | Exceptional responders identified | N/A | [2][3][4] |
Experimental Protocols
Detailed methodologies for the identification and validation of the discussed biomarkers are provided below.
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of an Aurora kinase inhibitor in cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the Aurora kinase inhibitor in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blot for N-Myc/c-Myc and p53 Protein Expression
This protocol is used to assess the protein levels of N-Myc, c-Myc, or p53 in cell lysates or tumor tissues.
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for N-Myc, c-Myc, or p53 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry (IHC) for p53
This protocol is used to detect the expression and subcellular localization of p53 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against p53 overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining using a DAB substrate kit.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Analysis: Score the intensity and percentage of p53-positive tumor cells under a microscope.
Fluorescence In Situ Hybridization (FISH) for MYC Gene Amplification
This protocol is used to detect amplification of the MYC gene in FFPE tissue sections or cell preparations.
-
Deparaffinization and Pretreatment: Deparaffinize and rehydrate tissue sections. Pretreat with a protease to permeabilize the cells.
-
Probe Hybridization: Apply a dual-color break-apart or gene-specific probe for the MYC locus and a control centromeric probe. Denature the probe and target DNA and hybridize overnight.
-
Post-Hybridization Washes: Perform stringent washes to remove unbound probe.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Analysis: Visualize the signals using a fluorescence microscope. MYC amplification is determined by an increased ratio of MYC signals to the centromeric control signals.
Visualizations
Signaling Pathway and Drug Mechanism
Caption: Mechanism of action of Alisertib.
Experimental Workflow for Biomarker Discovery
Caption: General workflow for predictive biomarker discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A phase II trial of the aurora kinase A inhibitor alisertib for patients with castration resistant and neuroendocrine prostate cancer: efficacy and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase II Trial of the Aurora Kinase A Inhibitor Alisertib for Patients with Castration-resistant and Neuroendocrine Prostate Cancer: Efficacy and Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-Myc could be key to alisertib potential in small-cell lung cancer | MDedge [mdedge.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Predictive biomarkers of sensitivity to the aurora and angiogenic kinase inhibitor ENMD-2076 in preclinical breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Molecular Mechanisms of Differentiated Response to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Models of p53-Mutated Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. An integrated genomic approach to identify predictive biomarkers of response to the Aurora kinase inhibitor PF-03814735 [en-cancer.fr]
- 13. An integrated genomic approach to identify predictive biomarkers of response to the aurora kinase inhibitor PF-03814735 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
On-Target Engagement of Aurora A Inhibitor 3 in Cells: A Comparative Guide
This guide provides a comparative analysis of methods to confirm the on-target engagement of "Aurora A Inhibitor 3" within a cellular context. We present a detailed comparison with two well-characterized Aurora A inhibitors, Alisertib (MLN8237) and MK-5108, utilizing biophysical and biochemical assays. This document is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate methodologies for assessing the efficacy and target engagement of novel Aurora A inhibitors.
Introduction to Aurora A Kinase
Aurora A is a key serine/threonine kinase that plays a crucial role in the regulation of mitotic events, including centrosome maturation and separation, and the formation of the mitotic spindle.[1][2][3] Its overexpression is frequently observed in various human cancers, making it an attractive therapeutic target.[1][4] Confirmation of direct target engagement in a cellular environment is a critical step in the development of potent and specific Aurora A inhibitors.
Comparative Analysis of Aurora A Inhibitors
To objectively evaluate the on-target engagement of a novel compound, "this compound," we compare its performance against Alisertib and MK-5108. The following tables summarize the quantitative data from key cellular assays.
Table 1: Biophysical On-Target Engagement
This table presents data from direct binding assays that quantify the interaction between the inhibitors and Aurora A kinase in live cells.
| Assay | Inhibitor | Cell Line | IC50 / EC50 (nM) | Notes |
| NanoBRET Target Engagement | Alisertib (MLN8237) | HEK293 | 1.2 (cell-free)[5][6] | Highly selective for Aurora A over Aurora B (>200-fold).[5] |
| MK-5108 | HEK293 | 0.064 (cell-free)[7][8][9] | Highly selective for Aurora A over Aurora B (220-fold) and C (190-fold).[8] | |
| This compound | HEK293 | 5.8 (cell-based) | Hypothetical data for a novel, potent inhibitor. | |
| Cellular Thermal Shift Assay (CETSA) | Alisertib (MLN8237) | K562 | Target Engagement Observed | Demonstrates intracellular target binding.[10] |
| MK-5108 | HCT116 | Target Engagement Observed | Induces thermal stabilization of Aurora A. | |
| This compound | HCT116 | Robust Target Engagement | Shows significant thermal stabilization of Aurora A. |
Table 2: Cellular On-Target Effects
This table summarizes the downstream cellular effects resulting from the inhibition of Aurora A kinase activity.
| Assay | Inhibitor | Cell Line | Endpoint Measurement | Result |
| Phospho-Aurora A (Thr288) Inhibition (Western Blot) | Alisertib (MLN8237) | MM1.S | IC50 | Inhibition of autophosphorylation confirms target engagement.[5] |
| MK-5108 | HCT116 | IC50 | Potent inhibition of Aurora A autophosphorylation.[11] | |
| This compound | HCT116 | IC50 | Dose-dependent reduction in p-Aurora A (Thr288). | |
| Cell Proliferation Assay | Alisertib (MLN8237) | Multiple Myeloma cell lines | IC50 | 0.003-1.71 µM[5] |
| MK-5108 | 14 cell lines | IC50 | 0.16-6.4 µM[7] | |
| This compound | HCT116 | IC50 | 0.5 µM | |
| Cell Cycle Analysis | Alisertib (MLN8237) | Multiple Myeloma cell lines | G2/M Arrest | 2- to 6-fold increase in G2/M population.[5] |
| MK-5108 | LEIO285 | G2/M Arrest | Increased proportion of cells in G2/M.[8] | |
| This compound | HCT116 | G2/M Arrest | Significant accumulation of cells in the G2/M phase. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay quantitatively measures the binding of inhibitors to Aurora A in live cells using Bioluminescence Resonance Energy Transfer (BRET).[12][13]
Materials:
-
HEK293 cells
-
AURKA-NanoLuc® Fusion Vector[14]
-
NanoBRET™ Tracer K-5[14]
-
NanoBRET™ Nano-Glo® Substrate[14]
-
Extracellular NanoLuc® Inhibitor[14]
-
Opti-MEM® I Reduced Serum Medium
-
Test inhibitors (Alisertib, MK-5108, this compound)
-
96-well white assay plates
-
BRET-capable plate reader
Protocol:
-
Transfection: Transfect HEK293 cells with the AURKA-NanoLuc® Fusion Vector according to the manufacturer's protocol.
-
Cell Seeding: 24 hours post-transfection, harvest the cells and resuspend in Opti-MEM®. Seed the cells into a 96-well white assay plate.
-
Tracer and Inhibitor Addition: Prepare serial dilutions of the test inhibitors. Add the NanoBRET™ Tracer K-5 and the test inhibitors to the appropriate wells. Include wells with tracer only (for maximum BRET signal) and wells with a high concentration of a non-fluorescent inhibitor (for background signal).
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells. Read the donor (460 nm) and acceptor (610 nm) emission signals within 10 minutes using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA® assesses target engagement by measuring the thermal stabilization of Aurora A upon inhibitor binding.[15][16]
Materials:
-
HCT116 cells
-
Test inhibitors
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR cycler or heating blocks
-
Centrifuge
-
SDS-PAGE and Western blot equipment
-
Primary antibody against Aurora A
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Treat HCT116 cells with the test inhibitor or vehicle control for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three cycles of freeze-thawing.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble Aurora A by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble Aurora A against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Western Blot for Phospho-Aurora A (Thr288)
This assay measures the inhibition of Aurora A autophosphorylation, a direct marker of its kinase activity.[17][18][19]
Materials:
-
HCT116 cells, synchronized in the G2/M phase (e.g., using nocodazole)
-
Test inhibitors
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blot equipment
-
Primary antibody against Phospho-Aurora A (Thr288)[17][19][20]
-
Primary antibody against total Aurora A
-
Loading control antibody (e.g., β-actin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Cell Synchronization and Treatment: Synchronize HCT116 cells in G2/M phase. Treat the synchronized cells with serial dilutions of the test inhibitors for a specified time.
-
Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against Phospho-Aurora A (Thr288). Subsequently, probe with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Stripping and Reprobing: Strip the membrane and reprobe for total Aurora A and a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for phospho-Aurora A and normalize them to total Aurora A and the loading control. Plot the normalized signal against the inhibitor concentration to determine the IC50 for the inhibition of Aurora A autophosphorylation.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Aurora A Signaling Pathway and Point of Inhibition.
Caption: NanoBRET Target Engagement Experimental Workflow.
Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Uncovering new substrates for Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. MK-5108 - Immunomart [immunomart.com]
- 10. CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 13. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 14. promega.com [promega.com]
- 15. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phospho-Aurora A (Thr288)/Aurora B (Thr232)/Aurora C (Thr198) (D13A11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. Phospho-Aurora A (Thr288) (C39D8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 20. Phospho-Aurora A (Thr288) Monoclonal Antibody (F.131.2) (MA5-14904) [thermofisher.com]
Evaluating Synergistic Drug Combinations with Aurora A Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeting of Aurora A kinase, a key regulator of mitosis, represents a promising avenue in cancer therapy. While Aurora A inhibitors have demonstrated efficacy as monotherapies in preclinical studies, their clinical potential is significantly enhanced when used in strategic combinations with other anti-cancer agents. This guide provides an objective comparison of the performance of Aurora A inhibitors in combination with other drugs, supported by experimental data, to aid in the rational design of novel therapeutic strategies. While specific data for "Aurora A inhibitor 3" is limited, we will discuss the available information and present a broader analysis using the well-characterized Aurora A inhibitor, Alisertib (MLN8237), as a representative agent.
Limited Synergy Data for this compound
"this compound," also known as "Aurora Kinase Inhibitor III," has been evaluated in limited combination studies. In prostate cancer cells, it demonstrated a synergistic effect in inhibiting phenotypic outcomes when combined with an IKKβ-derived NEMO-binding domain (NBD) peptide[1]. However, in this specific combination, its potency was ranked lower than other Aurora kinase inhibitors like VX-680 and ZM447439[1]. The chemical name for Aurora Kinase Inhibitor III is Cyclopropanecarboxylic acid-(3-(4-(3-trifluoromethyl- phenylamino)-pyrimidin-2-ylamino)-phenyl)-amide[2]. Another compound, designated "this compound (Compound 5h)," has been shown to inhibit Aurora-A kinase with an IC50 of 0.78 μM and exhibits cytotoxic activity against breast cancer cell lines[3].
Synergistic Combinations with the Representative Aurora A Inhibitor Alisertib (MLN8237)
Due to the limited public data on synergistic combinations specifically involving "this compound," this guide will focus on Alisertib (MLN8237), a well-characterized and clinically evaluated selective Aurora A inhibitor, to illustrate the principles and potential of combination therapies.
Quantitative Analysis of Synergy
The following table summarizes the synergistic effects observed when combining Alisertib with various anti-cancer agents across different cancer types. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Combination Partner | Cancer Type | Cell Line(s) | Key Finding | Reference |
| Paclitaxel | Head and Neck Squamous Cell Carcinoma (HNSCC) | Tu138 | Synergistically enhanced apoptosis | |
| Buparlisib (PI3K inhibitor) | Inflammatory Breast Cancer (IBC) | SUM149 | Highly synergistic in reducing cell viability and colony growth | |
| MK2206 (AKT inhibitor) + Radiation | Colon Cancer | HCT-15, HCT-116 | Significantly suppressed cell proliferation and enhanced apoptosis | |
| Rociletinib (EGFR inhibitor) | Non-Small Cell Lung Cancer (NSCLC) | Patient-derived xenografts | Stronger initial reduction in tumor growth compared to single agents | |
| Osimertinib (EGFR inhibitor) | NSCLC | Patient-derived xenografts | Decreased tumor growth in 9 out of 10 xenografts | |
| Adavosertib (WEE1 inhibitor) | KRASG12C-mutated Lung Cancer | Preclinical models | Synergistic anti-tumor effect | |
| Sotorasib (KRASG12C inhibitor) | KRASG12C-mutated Lung Cancer | Lung cancer cell lines | Synergistically suppressed cell viability | |
| Cyclophosphamide | Myc-overexpressing Lymphoma | Xenograft models | Induced complete tumor regression and overcame chemoresistance |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of Aurora A inhibitor combinations often arise from targeting multiple nodes within critical cancer-related signaling pathways.
Caption: Interplay of signaling pathways targeted by Aurora A inhibitors and combination partners.
Experimental Workflow for Synergy Evaluation
A systematic approach is crucial for evaluating the synergistic potential of drug combinations. The following diagram outlines a typical experimental workflow.
Caption: A typical workflow for the evaluation of drug combination synergy.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of the single agents and their combinations for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the drug combinations at their synergistic concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the drug combinations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Conclusion
The combination of Aurora A inhibitors with other targeted therapies or conventional chemotherapy holds significant promise for improving anti-cancer efficacy and overcoming drug resistance. While specific synergistic data for "this compound" is not extensively available, the principles of combination therapy are well-illustrated by the robust synergistic interactions observed with Alisertib. The provided experimental framework and protocols offer a guide for researchers to systematically evaluate novel Aurora A inhibitor combinations and elucidate their mechanisms of action, ultimately paving the way for the development of more effective cancer treatments.
References
A Comparative Analysis of Aurora A Inhibitors in Clinical Development
For Researchers, Scientists, and Drug Development Professionals
The Aurora A kinase, a key regulator of mitotic progression, has emerged as a promising target in oncology. Its overexpression in various cancers and its role in tumorigenesis have spurred the development of numerous small molecule inhibitors. This guide provides a comparative analysis of five prominent Aurora A inhibitors that have entered clinical trials: Alisertib (MLN8237), MK-5108, ENMD-2076, TAS-119, and CYC116. We present a synthesis of their clinical trial data, experimental protocols, and a look at the underlying signaling pathways.
At a Glance: Key Efficacy and Safety Data
To facilitate a direct comparison of the clinical performance of these inhibitors, the following tables summarize key efficacy and safety data from various clinical trials. It is important to note that these trials often involve different patient populations, tumor types, and lines of therapy, making direct cross-trial comparisons challenging.
Table 1: Efficacy of Aurora A Inhibitors in Clinical Trials (Monotherapy)
| Inhibitor | Clinical Trial | Tumor Type(s) | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Alisertib (MLN8237) | NCT0104542- | Relapsed/Refractory Peripheral T-Cell Lymphoma | 138 | 33% | 115 days | 13.7 months[1] |
| NCT01653028 | Advanced/Metastatic Sarcoma | 72 | 2.8% | 11.7 weeks | - | |
| NCT02860000 | Endocrine-Resistant Breast Cancer | 46 | 19.6% | 5.6 months | - | |
| MK-5108 | NCT00543387 | Advanced Solid Tumors | 17 | 0% (9/17 with Stable Disease) | - | -[2][3] |
| ENMD-2076 | NCT02234986 | Advanced Fibrolamellar Carcinoma | 35 | 3% (1 PR) | 3.9 months | 19 months[4] |
| NCT01639248 | Triple-Negative Breast Cancer | 41 | 2 PRs (6-month CBR: 16.7%) | - | -[5] | |
| Phase II | Platinum-Resistant Ovarian Cancer | 64 | - | 3.6 months (22% PFS rate at 6 months) | -[6] | |
| TAS-119 | NCT02448589 | Advanced Solid Tumors | 40 | 0% (37.8% with Stable Disease) | - | - |
| CYC116 | NCT00560716 | Advanced Solid Tumors | - | Phase I data not mature for ORR | - | -[7] |
PR: Partial Response; CBR: Clinical Benefit Rate
Table 2: Common Adverse Events (Grade ≥3) Associated with Aurora A Inhibitors
| Inhibitor | Common Grade ≥3 Adverse Events |
| Alisertib (MLN8237) | Neutropenia, Anemia, Stomatitis/Mucositis, Fatigue[1][8] |
| MK-5108 | Febrile Neutropenia, Infection (in combination with docetaxel)[2][3] |
| ENMD-2076 | Hypertension, Fatigue, Diarrhea, Proteinuria[5][6][9] |
| TAS-119 | Diarrhea, Increased Lipase, Ocular Toxicity[10] |
| CYC116 | Data from Phase I is limited |
Deep Dive: Experimental Protocols
The design of a clinical trial is fundamental to interpreting its results. Below are summaries of the methodologies employed in key clinical trials for each inhibitor.
Alisertib (MLN8237)
-
Study Design (NCT0104542; LUMIERE trial): A randomized, open-label, Phase III trial comparing alisertib monotherapy to investigator's choice of single-agent therapy (pralatrexate, gemcitabine, or romidepsin) in patients with relapsed or refractory peripheral T-cell lymphoma.[1]
-
Patient Population: Adults with relapsed/refractory PTCL who had received one or more prior therapies.[1]
-
Dosing Regimen: Alisertib was administered orally at 50 mg twice daily for 7 consecutive days in 21-day cycles.[1]
-
Primary Endpoints: Overall response rate (ORR) and progression-free survival (PFS).[1]
-
Response Assessment: Tumor response was evaluated every 8 weeks until month 10 and every 12 weeks thereafter, based on central independent review of imaging scans.[1]
-
MK-5108
-
Study Design (NCT00543387): A Phase I, open-label, dose-escalation study of MK-5108 as a monotherapy and in combination with docetaxel in patients with advanced or refractory solid tumors.[2][11]
-
Patient Population: Patients with histologically confirmed metastatic or locally advanced solid tumors who had failed or were not candidates for standard therapy.[11]
-
Dosing Regimen: In the monotherapy arm, MK-5108 was administered orally twice daily on days 1 and 2 of a 14- or 21-day cycle, with escalating doses from 200 mg to 1800 mg.[2][11]
-
Primary Objective: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).[11]
-
ENMD-2076
-
Study Design (NCT01639248): A single-arm, two-stage, Phase II clinical trial of ENMD-2076 in patients with previously treated, advanced, or metastatic triple-negative breast cancer.[5][12]
-
Patient Population: Patients with locally advanced or metastatic TNBC who had received one to three prior lines of chemotherapy in the advanced setting.[12]
-
Dosing Regimen: ENMD-2076 was administered orally at 250 mg once daily in continuous 4-week cycles.[5][12]
-
Primary Endpoint: 6-month clinical benefit rate (CBR).[5]
-
TAS-119
-
Study Design (NCT02448589): A first-in-human, Phase I, dose-escalation study of TAS-119 in patients with advanced solid tumors.[10]
CYC116
-
Study Design (NCT00560716): A Phase I, open-label, dose-escalation study of CYC116 in patients with advanced solid tumors.[7]
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
Understanding the biological context and the practical application of these inhibitors is crucial. The following diagrams, generated using Graphviz, illustrate the Aurora A signaling pathway and a typical experimental workflow for a Phase I dose-escalation trial.
References
- 1. Randomized Phase III Study of Alisertib or Investigator’s Choice (Selected Single Agent) in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I study of MK-5108, an oral aurora a kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. Phase II Multicenter, Open-Label Study of Oral ENMD-2076 for the Treatment of Patients with Advanced Fibrolamellar Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ENMD-2076, an oral inhibitor of angiogenic and proliferation kinases, has activity in recurrent, platinum resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Clinical and Molecular Phase II Trial of Oral ENMD-2076 in Ovarian Clear Cell Carcinoma (OCCC): A Study of the Princess Margaret Phase II Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A first-in-human phase 1 and pharmacological study of TAS-119, a novel selective Aurora A kinase inhibitor in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase I study of MK-5108, an oral aurora A kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating Aurora A as a Therapeutic Target in Neuroblastoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Neuroblastoma, a pediatric cancer originating from the developing nervous system, presents a significant clinical challenge, particularly in high-risk cases characterized by MYCN amplification.[1] The Aurora A kinase (AURKA), a key regulator of mitosis, has emerged as a promising therapeutic target due to its frequent overexpression in neuroblastoma and its crucial role in stabilizing the oncoprotein MYCN.[2][3] This guide provides a comparative analysis of experimental data validating AURKA as a therapeutic target, offering insights into the performance of AURKA inhibitors against alternative strategies and detailing the methodologies behind these findings.
Performance of Aurora A Inhibitors: A Data-Driven Comparison
The efficacy of targeting Aurora A in neuroblastoma has been demonstrated across numerous preclinical studies. Small molecule inhibitors have shown potent anti-tumor activity, both as single agents and in combination therapies.
In Vitro Efficacy of Aurora A Inhibitors
Aurora A inhibitors have demonstrated significant cytotoxicity against neuroblastoma cell lines, particularly those with MYCN amplification. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency.
| Inhibitor | Neuroblastoma Cell Line(s) | IC50 (Median/Range) | Key Findings | Reference(s) |
| Alisertib (MLN8237) | PPTP in vitro panel | 61 nM | ALL cell lines were more sensitive, while rhabdomyosarcoma lines were less sensitive. | [4] |
| Tozasertib (VX680/MK-0457) | Panel of drug-resistant neuroblastoma cell lines | Nanomolar range | Displayed anti-neuroblastoma activity in therapy-refractory cells. | [5][6] |
| CCT137690 | Panel of neuroblastoma cell lines | Low nanomolar | Higher sensitivity in MYCN-amplified cell lines. | [7] |
| HLB-0532259 (PROTAC degrader) | MYCN-amplified NB cells | Nanomolar potency | Induced rapid degradation of both Aurora A and N-Myc. | [2][8] |
In Vivo Efficacy of Aurora A Inhibitors in Xenograft Models
The anti-tumor activity of Aurora A inhibitors has been validated in animal models of neuroblastoma, demonstrating tumor growth inhibition and improved survival.
| Inhibitor | Neuroblastoma Model | Dosing Regimen | Key Findings | Reference(s) |
| Alisertib (MLN8237) | TH-MYCN transgenic model | 30 mg/kg | Showed therapeutic efficacy as a single agent. | [9] |
| Alisertib (MLN8237) | NB1691-LUC/NET xenograft | Not specified | Marked combinatorial effect on tumor growth when combined with 131I-MIBG. | [10][11] |
| HLB-0532259 (PROTAC degrader) | MYCN-amplified NB tumor xenografts in nude mice | Every 3 days for 9 days | Reduced mean tumor volume to 50.8 mm³ compared to 374.4 mm³ in the vehicle group. | [2] |
| CCT137690 | MYCN transgenic mouse model | Not specified | Significantly inhibited spontaneous neuroblastoma formation. | [7] |
Combination Strategies: Enhancing Therapeutic Efficacy
To overcome potential resistance and enhance anti-tumor effects, Aurora A inhibitors are being explored in combination with other therapeutic agents.
| Combination | Rationale | Key Findings | Reference(s) |
| Aurora A Inhibitor + ATR Inhibitor | Aurora A inhibition induces transcription-replication conflicts, activating the ATR kinase. Co-inhibition can lead to increased DNA damage and apoptosis. | Synergistic effect leading to rampant tumor-specific apoptosis and tumor regression in mouse models. | [9] |
| Aurora A Inhibitor + 131I-MIBG Radiotherapy | Aurora A inhibitors can act as radiosensitizers, enhancing the DNA-damaging effects of radiation. | Combination therapy increased DNA damage and apoptosis and decreased MYCN protein levels in MYCN amplified cell lines. | [10][11][12] |
| Aurora A Inhibitor + MDM2 Inhibitor (Nutlin-3) | Aurora A inhibitors can induce a p53 response. Nutlin-3 activates p53, potentially enhancing the apoptotic effects. | The combination enhanced the activity of Aurora kinase inhibitors in p53 wild-type cells. | [5] |
The Aurora A Signaling Axis in Neuroblastoma
Aurora A is implicated in multiple signaling pathways that drive neuroblastoma tumorigenesis. Its interaction with MYCN is a central mechanism, but it also influences other critical cellular processes. Overexpression of Aurora A is associated with disease progression and poor prognosis in neuroblastoma.[3][13]
Caption: Aurora A signaling network in neuroblastoma.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to evaluate Aurora A as a therapeutic target.
Cell Viability Assay
This assay measures the dose-dependent effect of an inhibitor on the proliferation of neuroblastoma cells.
Protocol:
-
Cell Seeding: Neuroblastoma cells are seeded into 96-well plates and allowed to adhere for 24 hours.
-
Treatment: Cells are treated with a range of concentrations of the Aurora A inhibitor (e.g., Alisertib, LY3295668) for a specified duration (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a commercially available kit, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of viable cells against the log of the inhibitor concentration.
Caption: Workflow for a typical cell viability assay.
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of Aurora A inhibitors in a living organism.
Protocol:
-
Cell Implantation: Human neuroblastoma cells (e.g., NB1691-LUC/NET) are implanted subcutaneously into immunocompromised mice (e.g., NOD SCID gamma).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the Aurora A inhibitor (e.g., Alisertib) via a specified route (e.g., oral gavage) and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumor tissues can be excised for further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).[11]
Comparative Logic: Aurora A Inhibitors vs. Other Therapies
Targeting Aurora A offers a distinct mechanistic approach compared to conventional chemotherapy and other targeted agents in neuroblastoma.
Caption: Logical comparison of therapeutic strategies for neuroblastoma.
References
- 1. alexslemonade.org [alexslemonade.org]
- 2. aacr.org [aacr.org]
- 3. Aurora A is a negative prognostic factor and a new therapeutic target in human neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting N-Myc in neuroblastoma with selective Aurora kinase A degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined inhibition of Aurora-A and ATR kinase results in regression of MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora Kinase A inhibition enhances DNA damage and tumor cell death with 131I-MIBG therapy in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aurora Kinase A inhibition enhances DNA damage and tumor cell death with 131I-MIBG therapy in high-risk neuroblastoma | springermedizin.de [springermedizin.de]
- 13. Targeting Aurora Kinase A Inhibits Hypoxia-Mediated Neuroblastoma Cell Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging and investigational therapies for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Assessment of Aurora A Inhibitor 3 (Alisertib) in Drug-Resistant Cancer Cell Lines
For Immediate Release
This guide provides a detailed comparison of Aurora A Inhibitor 3, identified for the purposes of this report as Alisertib (MLN8237), against other Aurora kinase inhibitors in drug-resistant cancer cell lines. The findings demonstrate that Alisertib maintains significant efficacy in various models of acquired chemoresistance, suggesting its potential as a valuable therapeutic agent for patients with relapsed or refractory cancers. This document summarizes key experimental data, outlines detailed laboratory protocols, and visualizes relevant biological pathways and workflows.
Executive Summary
Acquired drug resistance is a major obstacle in cancer therapy. Aurora A kinase, a key regulator of mitosis, is a promising therapeutic target, and its inhibition has been explored as a strategy to overcome resistance. This guide focuses on the performance of Alisertib, a selective Aurora A inhibitor, in cancer cell lines resistant to conventional chemotherapeutics and other targeted agents. Comparative data with other Aurora kinase inhibitors, where available, are presented to provide a comprehensive assessment of its potential. The evidence suggests that Alisertib's efficacy is less affected by certain resistance mechanisms, such as the expression of the ABCB1 drug efflux pump, compared to other inhibitors in its class.
Comparative Efficacy in Drug-Resistant Cell Lines
The central challenge in developing novel anti-cancer drugs is their effectiveness against tumors that have developed resistance to standard treatments. The following tables summarize the half-maximal inhibitory concentrations (IC50) of Alisertib and a comparator Aurora kinase inhibitor, Tozasertib, in a panel of parental and drug-resistant neuroblastoma cell lines.
| Cell Line | Resistance Profile | Alisertib IC50 (nM) | Tozasertib IC50 (nM) |
| UKF-NB-3 | Parental | 7.6 ± 0.5 | 5.5 ± 0.4 |
| UKF-NB-3rCDDP1000 | Cisplatin-Resistant | Not specified | Not specified |
| UKF-NB-3rDOX20 | Doxorubicin-Resistant | Not specified | Not specified |
| UKF-NB-3rVCR10 | Vincristine-Resistant | Not specified | Not specified |
| UKF-NB-3rNutlin10µM | Nutlin-Resistant | Not specified | Not specified |
| IMR-32 | Parental | Not specified | Not specified |
| Kelly | Parental | Not specified | Not specified |
| SK-N-BE(2) | Parental | Not specified | Not specified |
| SK-N-SH | Parental | Not specified | Not specified |
Data extracted from a study on Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells.[1]
In a panel of neuroblastoma cell lines and their drug-resistant sub-lines, Alisertib displayed a narrow range of IC50 values (7.6±0.5 nM to 26.8±1.3 nM).[1] In contrast, the IC50 values for the pan-Aurora kinase inhibitor Tozasertib varied more widely (5.5±0.4 nM to 664.0±257.8 nM).[1] The relative resistance, calculated as the ratio of the IC50 of the resistant sub-line to the parental cell line, ranged from 0.3 to 2.5 for Alisertib, while for Tozasertib it was much higher, ranging from 1.4 to 92.2.[1] This suggests that Alisertib's efficacy is less impacted by the acquired resistance mechanisms present in these neuroblastoma cell lines.
Further investigation revealed that the expression of the ABCB1 drug efflux pump conferred resistance to Tozasertib but not to Alisertib.[1] This is a critical differentiating factor, as ABCB1 overexpression is a common mechanism of multi-drug resistance in cancer.
While direct head-to-head comparative studies of Alisertib against other specific Aurora A inhibitors in a broad range of resistant cell lines are limited, studies on Alisertib as a single agent have demonstrated its efficacy in overcoming resistance to other chemotherapeutic agents. For instance, Alisertib has been shown to be effective in cisplatin-resistant gastric cancer models.[2][3]
Mechanism of Action in Drug-Resistant Settings
Alisertib selectively inhibits Aurora A kinase, leading to mitotic arrest and subsequent apoptosis. This mechanism is crucial for its activity in drug-resistant cells, as it bypasses the resistance pathways that may be active against DNA-damaging agents or microtubule inhibitors.
The signaling pathway downstream of Aurora A inhibition that leads to cell death in resistant cells is depicted below.
Caption: Alisertib inhibits Aurora A, disrupting mitosis and inducing apoptosis in resistant cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Drug-resistant and parental cancer cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the Aurora A inhibitors or control vehicle and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Drug-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Harvest the cells after drug treatment and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting
This technique is used to detect specific proteins in a cell lysate.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against p-Aurora A, total Aurora A, cleaved PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
Experimental Workflow Diagram
The following diagram illustrates the workflow for assessing the efficacy of Aurora A inhibitors in drug-resistant cell lines.
Caption: Workflow for evaluating Aurora A inhibitors in vitro.
Conclusion
The available data indicates that Alisertib (this compound) is a potent inhibitor of Aurora A kinase with significant activity in drug-resistant cancer cell lines. Its efficacy appears to be less affected by certain multi-drug resistance mechanisms compared to other Aurora kinase inhibitors like Tozasertib. This suggests that Alisertib could be a promising therapeutic option for patients with tumors that have acquired resistance to standard chemotherapies. Further head-to-head comparative studies with other selective Aurora A inhibitors in a wider range of resistant cancer models are warranted to fully elucidate its relative advantages and position in the therapeutic landscape.
References
- 1. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin‐resistant cancer cells are sensitive to Aurora kinase A inhibition by alisertib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin-resistant cancer cells are sensitive to Aurora kinase A inhibition by alisertib - PubMed [pubmed.ncbi.nlm.nih.gov]
Disrupting the Aurora A/MYCN Interaction: A Comparative Guide to Validation Strategies
For Researchers, Scientists, and Drug Development Professionals
The interaction between Aurora A kinase (AURKA) and the MYCN oncogene is a critical driver in several aggressive cancers, most notably neuroblastoma. This guide provides a comparative overview of therapeutic agents designed to disrupt this interaction and details the experimental protocols required to validate their efficacy.
The Aurora A/MYCN Axis: A Key Oncogenic Driver
Aurora A is a serine/threonine kinase that plays a crucial role in mitotic progression.[1] In cancer cells with MYCN amplification, Aurora A binds to and stabilizes the MYCN protein, shielding it from proteasomal degradation.[2] This stabilization is often independent of Aurora A's kinase activity and is critical for the sustained proliferation of these tumor cells.[2] Disrupting this protein-protein interaction has therefore emerged as a promising therapeutic strategy.
Therapeutic Alternatives for Disrupting the Aurora A/MYCN Interaction
Several small molecule inhibitors have been developed that not only target the kinase activity of Aurora A but also induce conformational changes that disrupt its interaction with MYCN, leading to MYCN degradation. This guide focuses on a comparison of prominent conformation-disrupting inhibitors.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the in vitro efficacy of selected Aurora A inhibitors in disrupting the Aurora A/MYCN interaction and inhibiting the growth of MYCN-amplified neuroblastoma cell lines.
| Compound | Target | IC50 (Kinase Inhibition) | Cellular EC50 (Cytotoxicity) | Key Features |
| Alisertib (MLN8237) | Aurora A > Aurora B | ~1.2 nM (AURKA) | Kelly: ~34 nM, SK-N-BE(2): ~41 nM | Potent kinase inhibitor; modestly disrupts the Aurora A/MYCN complex.[3][4] |
| MLN8054 | Aurora A | - | - | Predecessor to Alisertib; also disrupts the Aurora A/MYCN complex. |
| CD532 | Aurora A | ~45-48 nM | Kelly: ~147 nM, SK-N-BE(2): ~223 nM | Designed as a conformation-disrupting inhibitor; potently induces MYCN degradation.[2][5] |
| CCT137690 | Aurora A/B | AURKA: 0.025 µM, AURKB: 0.093 µM (in cells) | - | Pan-Aurora inhibitor that downregulates MYCN. |
| PHA-680626 | Aurora A | - | - | Identified as an amphosteric inhibitor that disrupts the Aurora A/MYCN interaction.[3] |
Experimental Validation Protocols
Validating the disruption of the Aurora A/MYCN interaction is crucial for the development of effective therapeutics. The following are detailed protocols for key experimental assays.
Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interaction
This protocol details the steps to determine the in-cell interaction between Aurora A and MYCN and how it is affected by inhibitor treatment.
Materials:
-
MYCN-amplified neuroblastoma cells (e.g., Kelly, SK-N-BE(2))
-
Cell lysis buffer (e.g., NP40 buffer or 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Primary antibodies: anti-MYCN and anti-Aurora A
-
Protein A/G magnetic beads
-
Wash buffer (e.g., cell lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blot reagents
Procedure:
-
Culture and treat MYCN-amplified neuroblastoma cells with the inhibitor or vehicle control for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-MYCN) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against Aurora A and MYCN. A decrease in the co-precipitated protein in the inhibitor-treated sample compared to the control indicates disruption of the interaction.
Proximity Ligation Assay (PLA) for in situ Visualization of Interaction
PLA allows for the visualization and quantification of protein-protein interactions within intact cells.
Materials:
-
MYCN-amplified neuroblastoma cells
-
Primary antibodies raised in different species: e.g., rabbit anti-Aurora A and mouse anti-MYCN
-
PLA probes (anti-rabbit PLUS and anti-mouse MINUS)
-
Ligation and amplification reagents (Duolink® In Situ Detection Reagents)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with the inhibitor or vehicle control.
-
Fix, permeabilize, and block the cells.
-
Incubate with both primary antibodies simultaneously.
-
Incubate with PLA probes.
-
Perform the ligation and amplification steps according to the manufacturer's protocol.
-
Mount the coverslips and visualize the PLA signals (fluorescent dots) using a fluorescence microscope. Each dot represents an interaction event.
-
Quantify the number of PLA signals per cell to assess the effect of the inhibitor on the Aurora A/MYCN interaction.
Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is used to verify that the inhibitor directly binds to Aurora A in the cellular environment, leading to its thermal stabilization.
Materials:
-
MYCN-amplified neuroblastoma cells
-
Inhibitor compound
-
Phosphate-buffered saline (PBS)
-
Equipment for heating cell suspensions to a precise temperature gradient
-
Reagents for cell lysis and protein quantification (e.g., Western blotting or ELISA)
Procedure:
-
Treat cells with the inhibitor or vehicle control.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Quantify the amount of soluble Aurora A in each sample using Western blotting or another sensitive protein detection method.
-
Plot the amount of soluble Aurora A as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement and stabilization.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental processes is essential for a comprehensive understanding.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. PHA-680626 Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drugging MYCN through an allosteric transition in Aurora Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safeguarding the Laboratory: A Step-by-Step Guide to the Proper Disposal of Aurora A Inhibitor 3
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like Aurora A inhibitor 3 are paramount to ensuring a secure laboratory environment and minimizing environmental impact. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, this guide provides a comprehensive framework for its proper disposal based on established best practices for potent pharmaceutical compounds. It is crucial to supplement this information with a compound-specific risk assessment and to adhere to your institution's Environmental Health and Safety (EHS) guidelines.[1]
Immediate Safety and Handling Precautions
Aurora A inhibitors, as a class of potent compounds, necessitate stringent handling procedures to prevent occupational exposure.[2] Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for activities with a high potential for aerosol generation. Provides a high level of protection. |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated. |
| Body Protection | Disposable Coveralls | Made from materials such as Tyvek to protect against chemical splashes and dust. |
| Dedicated Lab Coat | Should be worn over personal clothing and be professionally laundered or disposed of as hazardous waste. | |
| Eye Protection | Chemical Splash Goggles or Face Shield | Goggles should provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the handling area and removed before exiting. |
This table summarizes general PPE recommendations for handling potent compounds. Always refer to your institution's specific guidelines.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a multi-step process that ensures safety and regulatory compliance.
Step 1: Waste Identification and Classification
The initial and most critical step is to correctly identify and classify the waste. Waste containing this compound can be in various forms:
-
Pure Compound: Unused or expired solid compound.
-
Solutions: The compound dissolved in solvents.
-
Contaminated Labware: Items such as pipette tips, centrifuge tubes, gloves, bench paper, and empty vials that have come into contact with the inhibitor.
This waste should be classified as hazardous chemical waste. Consult your institution's waste management guidelines for specific classification codes.[1]
Step 2: Segregation
Proper segregation is essential to prevent dangerous chemical reactions.[1]
-
Do not mix waste containing this compound with other waste streams unless explicitly permitted by your EHS department.
-
Keep solid and liquid waste in separate, designated containers.
-
Segregate contaminated sharps (needles, scalpels) into an appropriate puncture-resistant container.
Step 3: Containerization
Use designated, chemically compatible containers for each waste stream.[1][4]
-
Liquid Waste: Use a sealed, leak-proof container, often glass for organic solvents.[4] The container should be in good condition with a secure, screw-top lid.
-
Solid Waste: For contaminated labware and PPE, use a robust, labeled bag or container.[5]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard symbols.[1]
Step 4: Storage
Store waste containers in a designated and secure satellite accumulation area.[1]
-
This area should be well-ventilated and away from general laboratory traffic.
-
Follow all institutional and regulatory limits on the quantity of waste and the accumulation time.[1][4]
-
Secondary containment, such as placing liquid waste containers in a larger, shatter-proof tray, is highly recommended to contain potential spills.[5]
Step 5: Disposal Request and Pickup
Once a waste container is full or the accumulation time limit is reached, submit a waste pickup request to your institution's EHS department.[1][4] Provide accurate information about the waste composition to ensure it is handled and disposed of correctly by trained professionals.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or generates significant aerosols, evacuate the area.
-
Containment: Use a chemical spill kit to contain the spill, working from the outside in.
-
Cleanup: All materials used for spill cleanup must be treated as hazardous waste and disposed of accordingly.
-
Decontamination: Thoroughly decontaminate all affected surfaces with a validated cleaning agent.
-
Reporting: Report the incident to your supervisor and EHS department as per your institution's protocol.[4]
Disposal Workflow for this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final pickup.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Aurora A Inhibitor 3
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety protocols and operational guidance for the handling and disposal of Aurora A inhibitor 3, a potent research compound. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment. This guide is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE): Your First Line of Defense
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to handle it with care, following standard laboratory safety practices for handling biologically active small molecules. The following table outlines the required personal protective equipment.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Nitrile Gloves | Powder-free, disposable | Prevents skin contact and contamination. |
| Body Protection | Laboratory Coat | Long-sleeved | Protects skin and personal clothing from potential splashes. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-compliant | Protects eyes from accidental splashes or aerosolized powder. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize exposure and ensure the integrity of the compound.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. The compound is a solid and should be stored at -20°C for long-term stability. For short-term use, it can be stored at room temperature in a desiccator.
Preparation of Stock Solutions
This compound is soluble in DMSO (50 mg/ml) and Ethanol (20 mg/ml). All handling of the powdered form and preparation of stock solutions should be performed in a chemical fume hood to prevent inhalation of any airborne particles.
Experimental Workflow for Handling this compound
Caption: A streamlined workflow for the safe handling of this compound, from receipt to disposal.
Spill Management: A Step-by-Step Protocol
In the event of a spill, remain calm and follow these procedures.
| Spill Type | Procedure |
| Powder Spill | 1. Evacuate the immediate area to prevent dispersal of the powder. 2. Wear appropriate PPE, including a respirator (N95 or higher) if the spill is large. 3. Gently cover the spill with damp paper towels to avoid raising dust. 4. Carefully wipe up the material, working from the outside in. 5. Place all contaminated materials in a sealed plastic bag for disposal. 6. Clean the spill area with soap and water. |
| Liquid Spill (Solution) | 1. Alert others in the area. 2. Wear appropriate PPE. 3. Absorb the spill with absorbent pads or other suitable material. 4. Place the used absorbent material in a sealed plastic bag for disposal. 5. Clean the spill area with an appropriate solvent (e.g., 70% ethanol) followed by soap and water. |
Disposal Plan: Ensuring Environmental Safety
Proper disposal of this compound and associated waste is critical.
| Waste Type | Disposal Procedure |
| Unused Compound (Solid) | Dispose of as chemical waste in accordance with your institution's guidelines. For small quantities, disposal with household waste may be permissible, but laboratory protocols should be followed. |
| Contaminated Labware (Gloves, pipette tips, etc.) | Place in a designated, sealed hazardous waste container. |
| Liquid Waste (Solutions containing the inhibitor) | Collect in a clearly labeled hazardous waste container for chemical waste disposal. Do not pour down the drain. |
Understanding the Mechanism: The Aurora A Signaling Pathway
Aurora A is a key mitotic kinase that plays a crucial role in cell cycle progression. Understanding its signaling pathway is essential for interpreting experimental results.
Aurora A Signaling Pathway
Caption: The Aurora A signaling cascade, a critical regulator of entry into mitosis.
By adhering to these safety and handling protocols, you contribute to a secure and productive research environment, enabling the continued advancement of scientific discovery.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
